molecular formula C9H4Br4O2 B1681943 TBCA

TBCA

Cat. No.: B1681943
M. Wt: 463.74 g/mol
InChI Key: SVJQCVOKYJWUBC-OWOJBTEDSA-N
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Description

Tribromoisocyanuric Acid (TBCA) is a stable, crystalline solid with a strong bromine odor, serving as a highly effective reagent in modern organic synthesis . Its primary application is as a versatile brominating agent for the selective bromination of aromatic compounds and alkenes . Researchers value this compound for its role in benzylic bromination, a radical reaction that is crucial for functionalizing organic molecules . Beyond its use as a stoichiometric bromine source, this compound also functions as a mild, metal-free catalyst for protecting hydroxyl groups through acetylation and formylation reactions under solvent-free conditions, offering high yields and excellent selectivity . The mechanism of action in these catalytic reactions involves this compound acting as a source of Br⁺ (electrophilic bromine) to activate the reaction pathway . Key advantages of this compound include its relatively mild reaction conditions, ease of handling as a solid, simple operational procedures, and clean reaction profiles that minimize the need for tedious purification . This makes it a valuable and efficient tool for research chemists developing novel synthetic pathways and complex multifunctional molecules. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

(E)-3-(2,3,4,5-tetrabromophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br4O2/c10-5-3-4(1-2-6(14)15)7(11)9(13)8(5)12/h1-3H,(H,14,15)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJQCVOKYJWUBC-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Discovery and history of Tubulin-specific chaperone A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Tubulin-specific Chaperone A (TBCA)

Introduction

Tubulin-specific chaperone A (this compound) is a key protein in the intricate cellular machinery responsible for the biogenesis of microtubules, the fundamental components of the eukaryotic cytoskeleton. As one of the five tubulin-specific chaperones (TBCs), designated this compound through TBCE, it plays a critical role in the post-chaperonin pathway of tubulin folding. Specifically, this compound is involved in the early steps of β-tubulin maturation, capturing and stabilizing quasi-native β-tubulin folding intermediates.[1][2][3] This action is crucial for preventing the aggregation of folding intermediates and ensuring a supply of assembly-competent α/β-tubulin heterodimers, which are the building blocks of microtubules.[4][5][6] The proper functioning of this compound is essential for microtubule dynamics, cell cycle progression, and overall cell viability.[3][4][7] This guide provides a comprehensive overview of the discovery, history, molecular characteristics, and functional mechanisms of this compound, tailored for researchers in cell biology and drug development.

Discovery and History

The existence of a complex, multi-step pathway for tubulin folding was first elucidated through in vitro studies using rabbit reticulocyte lysate. These experiments revealed that neither α- nor β-tubulin could achieve its native conformation independently after synthesis.[8] Instead, their folding is mediated by the cytosolic chaperonin containing TCP-1 (CCT/TriC) and a series of downstream protein cofactors.[5][8]

The development of a nondenaturing gel electrophoresis technique was pivotal, allowing researchers to identify and isolate various tubulin folding intermediate complexes.[5][9] Through this methodology, a set of proteins essential for the final stages of α/β-tubulin heterodimer assembly were discovered and named tubulin-specific chaperones, or cofactors A, B, C, D, and E.[9]

This compound was identified as the first cofactor in this pathway, responsible for interacting with β-tubulin intermediates released from the CCT chaperonin.[8][10] Initial studies by Cowan and colleagues in the mid-1990s established the sequential action of these cofactors, demonstrating that this compound and TBCB capture quasi-native β- and α-tubulin, respectively, initiating the pathway that culminates in a functional heterodimer.[8][11] Subsequent structural studies, including the determination of the human this compound crystal structure in 2002, provided detailed molecular insights into its function, revealing a three-alpha-helix bundle structure that interacts directly with β-tubulin.[10]

Gene and Protein Characteristics

This compound is a highly conserved protein across eukaryotes. The human this compound gene is located on chromosome 5.[1] While essential in human cell lines, studies in vitro have shown it is not strictly required for heterodimer formation but significantly enhances the process.[4][6]

Data Presentation: Gene and Protein Information
CharacteristicHumanMouse
Gene Symbol This compoundThis compound
Full Gene Name Tubulin folding cofactor Atubulin cofactor A
Gene Location Chromosome 5q14.1[1]Chromosome 13 C3[1]
NCBI Gene ID 6902[3]21371[1]
UniProtKB ID O75347[2]P48428[1]
Protein Aliases Tubulin-specific chaperone A, CFA[2]Tubulin folding cofactor A
Protein Length 108 amino acids108 amino acids
Molecular Mass 12.6 kDa (predicted)12.6 kDa (predicted)
Structure Monomer, three-α-helix bundle (coiled coil)[10]Not determined, high homology to human
Data Presentation: this compound Tissue Expression

This compound is ubiquitously expressed, though levels can vary between tissues. Expression is notably high in tissues with significant microtubule dynamics and cell proliferation.

TissueRelative Expression Level (Human)Relative Expression Level (Mouse)
Testis HighHigh[12]
Brain HighHigh[12]
Adrenal Gland High[1]-
Heart MediumHigh (insoluble fraction)[12][13]
Kidney Medium[2]-
Liver Medium[2]-

Expression levels are qualitative summaries from various sources.[1][2][12]

The Tubulin Biogenesis Pathway

The formation of a polymerization-competent α/β-tubulin heterodimer is a highly regulated, multi-step process involving several chaperone proteins. This compound acts at an early, critical juncture in the β-tubulin branch of this pathway.

  • Prefoldin and CCT Interaction : Nascent α- and β-tubulin polypeptides are first bound by the chaperone prefoldin, which transfers them to the large, double-toroid cytosolic chaperonin CCT.[8]

  • Quasi-Native Intermediate Formation : Through multiple ATP-dependent cycles, CCT facilitates the folding of tubulin polypeptides into quasi-native intermediates. These intermediates are not yet stable on their own.[8]

  • Capture by this compound and TBCB : Upon release from CCT, the quasi-native β-tubulin is captured and stabilized by this compound.[8][11] Concurrently, quasi-native α-tubulin is captured by Tubulin-specific chaperone B (TBCB). This capture is essential to prevent the aggregation or degradation of these folding intermediates.

  • Formation of Supercomplexes : β-tubulin can be transferred from this compound to Tubulin-specific chaperone D (TBCD), forming a TBCD/β-tubulin complex. Similarly, α-tubulin is transferred from TBCB to Tubulin-specific chaperone E (TBCE). The TBCD/β and TBCE/α complexes then interact to form a large supercomplex.[8][11][14]

  • Heterodimer Release : The entry of Tubulin-specific chaperone C (TBCC) into the supercomplex triggers GTP hydrolysis by β-tubulin. This acts as a molecular switch, causing the disassembly of the supercomplex and the release of a stable, GDP-bound α/β-tubulin heterodimer.[8][11] This heterodimer can then exchange GDP for GTP, becoming competent for polymerization into microtubules.

Visualization: Tubulin Folding and Assembly Pathway

Tubulin_Folding_Pathway cluster_beta β-Tubulin Pathway cluster_alpha α-Tubulin Pathway b_nascent Nascent β-Tubulin prefoldin Prefoldin b_nascent->prefoldin b_cct CCT-β b_quasi Quasi-native β-Tubulin b_cct->b_quasi tbca_b This compound-β Complex b_quasi->tbca_b tbcd_b TBCD-β Complex tbca_b->tbcd_b supercomplex Supercomplex (TBCE-α / TBCD-β) tbcd_b->supercomplex a_nascent Nascent α-Tubulin a_nascent->prefoldin a_cct CCT-α a_quasi Quasi-native α-Tubulin a_cct->a_quasi tbcb_a TBCB-α Complex a_quasi->tbcb_a tbce_a TBCE-α Complex tbcb_a->tbce_a tbce_a->supercomplex cct CCT (Chaperonin) prefoldin->cct cct->b_cct ATP cct->a_cct ATP This compound This compound This compound->tbca_b tbcb TBCB tbcb->tbcb_a tbcd TBCD tbcd->tbcd_b tbce TBCE tbce->tbce_a tbcc TBCC final_dimer α/β-Tubulin Heterodimer (GDP) tbcc->final_dimer GTP Hydrolysis supercomplex->final_dimer GTP Hydrolysis

Caption: The chaperone-mediated tubulin folding and heterodimer assembly pathway.

Mechanism of Action and Cellular Roles

While this compound's primary role is in the de novo folding of β-tubulin, it also participates in the quality control and recycling of tubulin heterodimers from the soluble pool.

Interaction with β-Tubulin

The structure of human this compound is a rod-shaped, three-α-helix bundle.[10] Peptide mapping experiments have shown that β-tubulin interacts with all three helices, with the central kinked helix being the main interaction site.[15] The interaction is thought to involve electrostatic forces, potentially with the C-terminal tail of β-tubulin.[15][16] Importantly, this compound recognizes and binds to a folded, quasi-native state of β-tubulin, not a denatured polypeptide, highlighting its role as a chaperone that stabilizes a near-native conformation rather than a primary folding machine.[15]

Role in Tubulin Recycling and Microtubule Dynamics

Beyond its role with newly synthesized tubulin, the TBC system is crucial for regulating the cellular pool of tubulin heterodimers competent for polymerization. Evidence suggests that this compound is primarily involved in capturing β-tubulin that comes from the dissociation of pre-existing heterodimers.[13] TBCB and TBCE can cooperate to dissociate the α/β-tubulin heterodimer. In this "back reaction," the released β-tubulin subunit is captured by this compound, which can then either re-route it for assembly or target it for degradation, thus controlling the concentration of free tubulin.[12][13]

This recycling function is inhibited by the anti-mitotic drug colchicine. Colchicine binds irreversibly to the tubulin dimer, and in vitro assays show that this binding prevents TBCB/TBCE from dissociating the heterodimer.[13] This blockage leads to an accumulation of free this compound in the cell, as it can no longer receive β-tubulin from the recycling pathway.[13]

Visualization: this compound's Role in Tubulin Heterodimer Recycling

Tubulin_Recycling MT Polymerized Microtubule DimerPool Soluble α/β-Tubulin Heterodimer Pool MT->DimerPool Depolymerization TBCB_TBCE TBCB / TBCE DimerPool->TBCB_TBCE Dissociation Alpha_TBCs α-Tubulin bound to TBCB/TBCE TBCB_TBCE->Alpha_TBCs Beta_this compound β-Tubulin bound to this compound TBCB_TBCE->Beta_this compound β-Tubulin transfer This compound This compound Degradation Proteasomal Degradation Beta_this compound->Degradation Reassembly Re-entry to Folding Pathway Beta_this compound->Reassembly Colchicine Colchicine Colchicine->DimerPool Inhibits Dissociation

Caption: A model for the role of this compound in recycling α/β-tubulin heterodimers.

Key Experimental Protocols

The function of this compound has been elucidated through a combination of in vitro biochemical assays and in vivo cell biology experiments.

In Vitro Tubulin Folding/Refolding Assay

This assay was fundamental to the discovery of the tubulin cofactors. It measures the ability of chaperones to fold or refold tubulin into its native, heterodimeric state, which can be detected by its ability to bind GTP.

  • Principle : Denatured tubulin is incubated with chaperones (like CCT and TBCs) in the presence of radiolabeled [α-³²P]GTP. Correctly folded tubulin heterodimers will bind the GTP. The reaction products are then separated by nondenaturing polyacrylamide gel electrophoresis (PAGE).

  • Methodology :

    • Tubulin Denaturation : Purified tubulin is denatured in a denaturing buffer (e.g., 6 M guanidine-HCl) and then rapidly diluted into a refolding buffer to trap it in a non-native state.

    • Refolding Reaction : The denatured tubulin is added to a reaction mix containing rabbit reticulocyte lysate (as a source of CCT and other chaperones) or purified recombinant chaperones (CCT, this compound, TBCB, TBCC, TBCD, TBCE).

    • GTP Binding : [α-³²P]GTP is included in the reaction mix.

    • Analysis : The reaction is stopped and samples are loaded onto a nondenaturing polyacrylamide gel. The gel is dried and exposed to a phosphor screen or X-ray film. A band corresponding to the mobility of native tubulin heterodimer indicates successful folding and GTP binding.[9]

  • Key Finding : These assays demonstrated that CCT alone is insufficient for tubulin folding and that the sequential addition of TBCs, including this compound, is required to produce a native heterodimer.[8][9]

Co-immunoprecipitation (Co-IP) to Detect this compound-Tubulin Interaction

Co-IP is used to demonstrate the physical association between this compound and β-tubulin within a cell.

  • Principle : An antibody specific to this compound is used to capture this compound from a cell lysate. If β-tubulin is physically bound to this compound, it will be pulled down as well. The presence of β-tubulin in the immunoprecipitated complex is then detected by Western blotting.

  • Methodology :

    • Cell Lysis : Cells (e.g., HeLa or HEK293) are harvested and lysed in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40 or Triton X-100) supplemented with protease inhibitors.

    • Immunoprecipitation : The cell lysate is pre-cleared with protein A/G-agarose beads. An anti-TBCA antibody (or an isotype control IgG) is then added to the lysate and incubated to allow antibody-antigen binding.

    • Complex Capture : Protein A/G-agarose beads are added to the lysate to bind the antibody-TBCA complex.

    • Washing : The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

    • Elution : The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

    • Detection : The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and analyzed by Western blotting using an anti-β-tubulin antibody.

  • Key Finding : A band for β-tubulin in the lane corresponding to the this compound immunoprecipitation (but not the control IgG) confirms their in vivo interaction.

Visualization: Co-immunoprecipitation Experimental Workflow

CoIP_Workflow start Cultured Cells (Expressing this compound and Tubulin) lysis 1. Cell Lysis (Non-denaturing buffer) start->lysis preclear 2. Pre-clearing with Protein A/G Beads lysis->preclear add_ab 3. Add anti-TBCA Antibody (Incubate) preclear->add_ab capture 4. Capture Immune Complex with Protein A/G Beads add_ab->capture wash 5. Wash Beads (Remove non-specific proteins) capture->wash elute 6. Elution (Boil in SDS buffer) wash->elute analysis 7. SDS-PAGE & Western Blot (Probe with anti-β-Tubulin Ab) elute->analysis result Detection of β-Tubulin confirms interaction analysis->result

Caption: Standard experimental workflow for co-immunoprecipitation (Co-IP).

RNA Interference (RNAi) for this compound Depletion
  • Principle : Small interfering RNAs (siRNAs) designed to be complementary to this compound mRNA are introduced into cells. This leads to the degradation of the target mRNA, preventing the synthesis of the this compound protein. The resulting cellular phenotype is then observed.

  • Methodology :

    • siRNA Design : At least two different siRNA sequences targeting the human this compound mRNA are designed and synthesized. A non-targeting (scrambled) siRNA is used as a negative control.

    • Transfection : Human cell lines (e.g., HeLa) are cultured to ~50% confluency. The cells are then transfected with the this compound-specific siRNAs or control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine).

    • Incubation : Cells are incubated for 48-72 hours to allow for mRNA degradation and protein depletion.

    • Verification of Knockdown : this compound protein levels are assessed by Western blotting of lysates from control and siRNA-treated cells to confirm successful knockdown.

    • Phenotypic Analysis : The effects of this compound depletion are analyzed. This can include assessing cell viability (e.g., MTT assay), cell cycle distribution (e.g., flow cytometry of propidium iodide-stained cells), and microtubule cytoskeleton integrity (e.g., immunofluorescence microscopy of α-tubulin).

  • Key Finding : Depletion of this compound in human cells leads to a decrease in soluble tubulin levels, defects in the microtubule cytoskeleton, G1 cell cycle arrest, and ultimately, cell death, demonstrating that this compound is an essential gene for human cell viability.[3][4][13]

Disease Relevance and Conclusion

Given its essential role in microtubule biogenesis, the dysregulation of this compound has significant pathological implications.

  • Cancer : Microtubules are proven targets for anti-cancer drugs, and the proteins that regulate them are of high interest. This compound has been identified as being highly expressed in clear cell renal cell carcinoma (ccRCC).[7] Silencing this compound expression in ccRCC cell lines inhibited proliferation, reduced cell migration, and induced apoptosis and cell cycle arrest, suggesting this compound could be a potential therapeutic target.[7]

  • Developmental Disorders : While mutations in this compound itself have not been directly linked to a specific human syndrome, mutations in other tubulin chaperones, such as TBCE, cause severe autosomal recessive diseases like hypoparathyroidism-retardation-dysmorphism (HRD) syndrome, highlighting the critical nature of this pathway for human development.[9]

References

TBCA expression in different cell types

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Tubulin Cofactor A (TBCA) Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin Cofactor A (this compound) is a crucial protein involved in the proper folding of β-tubulin and the assembly of α/β-tubulin heterodimers, the fundamental building blocks of microtubules.[1][2] Microtubules are dynamic cytoskeletal structures essential for a myriad of cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[3] Consequently, the expression and function of this compound are critical for cellular integrity and are implicated in various pathological conditions, including cancer and neurodegenerative diseases.[1][4] This document provides a comprehensive overview of this compound expression across different cell types, details the experimental protocols used for its study, and visualizes the key pathways and workflows associated with its function.

Function and Subcellular Localization

This compound is part of a multi-protein pathway involving at least four other cofactors (TBCB, TBCC, TBCD, and TBCE) that ensure the correct folding and assembly of tubulin heterodimers.[2] Specifically, this compound and TBCD are thought to capture and stabilize β-tubulin intermediates in a near-native state.[5][6] This supercomplex then interacts with other cofactors, ultimately leading to the release of a properly folded, assembly-competent tubulin heterodimer.[2] Beyond its role in synthesis, this compound is also implicated in the recycling or degradation of β-tubulin.[4]

Based on data from the Human Protein Atlas, this compound exhibits general cytoplasmic and nuclear expression.[7][8] Its primary subcellular localization is associated with microtubules, but it has also been observed in the nucleoli.[5][7]

This compound Expression in Different Cell Types

This compound expression is ubiquitous across a wide range of tissues and cell types, though levels can vary significantly.[9] The following tables summarize the expression of this compound at both the mRNA and protein levels across various normal human tissues and cell lines.

Table 1: this compound Protein Expression in Human Tissues

This table summarizes protein expression levels as determined by immunohistochemistry. The levels are generally categorized as High, Medium, Low, or Not detected.

TissueProtein Expression Level
Adrenal GlandHigh[10]
NasopharynxHigh[10]
TestisHigh[4][10]
BrainHigh[4]
BronchusMedium[10]
ColonMedium[10]
EndometriumMedium[10]
EsophagusMedium[10]
Fallopian TubeMedium[10]
KidneyMedium[10]
LiverMedium[10]
LungMedium[10]
OvaryMedium[10]
PancreasMedium[10]
PlacentaMedium[10]
ProstateMedium[10]
Salivary GlandMedium[10]
SkinMedium[10]
Small IntestineMedium[10]
SpleenMedium[10]
StomachMedium[10]
Thyroid GlandMedium[10]
BreastLow[10]
Cervix, UterineLow[10]
Heart MuscleLow[10]
Skeletal MuscleLow[10]
TonsilLow[10]
Bone MarrowNot detected[10]
Lymph NodeNot detected[10]
Table 2: this compound mRNA Expression in Human Tissues (Top Expressed)

This table highlights tissues with the highest reported mRNA expression levels for this compound.[5]

Human TissueMouse Tissue (Ortholog)
Right Adrenal CortexCumulus cell
Left Adrenal GlandEndocardial cushion
Left Adrenal CortexFacial motor nucleus
Ganglionic EminenceSupraoptic nucleus
Ventricular ZoneMedial ganglionic eminence
Left OvaryAtrioventricular valve
Islet of LangerhansMandibular prominence
Anterior PituitaryMaxillary prominence
Gastric MucosaAbdominal wall
Tibial ArteriesTrigeminal ganglion

Signaling and Functional Pathways

This compound is a key component of the post-chaperonin tubulin folding pathway. This process is essential for generating functional α/β-tubulin heterodimers that can polymerize into microtubules.

Tubulin_Folding_Pathway cluster_synthesis Tubulin Synthesis cluster_cofactors Cofactor Interaction CCT Cytosolic Chaperonin (CCT) quasi_alpha Quasi-native α-tubulin CCT->quasi_alpha Folding quasi_beta Quasi-native β-tubulin CCT->quasi_beta Folding alpha_tubulin Newly Synthesized α-tubulin alpha_tubulin->CCT beta_tubulin Newly Synthesized β-tubulin beta_tubulin->CCT TBCB TBCB quasi_alpha->TBCB binds This compound This compound quasi_beta->this compound binds TBCE TBCE TBCB->TBCE transfer TBCD TBCD This compound->TBCD transfer Supercomplex Supercomplex (TBCD, TBCE, TBCC, α/β-tubulins) TBCE->Supercomplex TBCD->Supercomplex TBCC TBCC TBCC->Supercomplex Heterodimer Functional α/β-tubulin Heterodimer Supercomplex->Heterodimer GTP Hydrolysis Microtubule Microtubule Assembly Heterodimer->Microtubule

Caption: The post-chaperonin tubulin folding pathway involving this compound.

Experimental Protocols

The study of this compound expression relies on standard molecular and cellular biology techniques. Below are detailed protocols for Western Blotting, Immunohistochemistry, and RT-qPCR.

Western Blotting for this compound Detection

Western blotting is used to detect and quantify this compound protein in cell or tissue lysates.

Western_Blot_Workflow start Start lysis 1. Sample Preparation (Cell/Tissue Lysis) start->lysis quant 2. Protein Quantification (e.g., BCA Assay) lysis->quant sds 3. SDS-PAGE (Protein Separation by Size) quant->sds transfer 4. Protein Transfer (to PVDF/Nitrocellulose Membrane) sds->transfer blocking 5. Blocking (5% non-fat milk or BSA in TBST) transfer->blocking primary_ab 6. Primary Antibody Incubation (Anti-TBCA Antibody) blocking->primary_ab wash1 7. Washing (3x with TBST) primary_ab->wash1 secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 9. Washing (3x with TBST) secondary_ab->wash2 detection 10. Detection (Chemiluminescence - ECL) wash2->detection analysis 11. Image Analysis & Quantification detection->analysis end End analysis->end

Caption: A typical workflow for detecting this compound protein via Western Blot.

Protocol:

  • Sample Preparation:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[11]

    • For tissues, homogenize in lysis buffer on ice.

    • Incubate the lysate on ice for 30 minutes with agitation.[11]

    • Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[12]

  • SDS-PAGE:

    • Mix 20-50 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[12]

    • Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Membrane Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12] A wet or semi-dry transfer system can be used.

  • Blocking:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.[11][12]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.[12][13]

    • Wash the membrane three times for 10 minutes each with TBST.[13]

    • Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.[13]

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.[13]

Immunohistochemistry (IHC) for this compound Localization

IHC allows for the visualization of this compound protein within the context of tissue architecture. This protocol is for paraffin-embedded tissues.

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.[14]

  • Antigen Retrieval:

    • To unmask the antigen epitope, perform heat-induced epitope retrieval.[6]

    • Immerse slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heat in a microwave, pressure cooker, or water bath.[15]

    • Allow slides to cool to room temperature.[15]

  • Blocking:

    • Wash slides in PBS.

    • If using a peroxidase-conjugated antibody, quench endogenous peroxidase activity with 3% hydrogen peroxide for 5-10 minutes.[15]

    • Block non-specific binding by incubating sections with a blocking serum (e.g., 5% normal goat serum in PBS) for at least 1 hour.[15]

  • Antibody Incubation:

    • Incubate sections with the primary anti-TBCA antibody, diluted in diluent, in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.[6][15]

    • Rinse slides with PBS.[15]

    • Apply the appropriate biotinylated or polymer-based secondary antibody and incubate according to the manufacturer's instructions.

  • Detection and Visualization:

    • Apply an enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

    • Add a chromogen substrate (e.g., DAB) and monitor for color development.

    • Wash slides in distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Lightly counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate the sections through graded ethanol and xylene.

    • Mount with a permanent mounting medium and a coverslip.

Reverse Transcription Quantitative PCR (RT-qPCR) for this compound mRNA Expression

RT-qPCR is a highly sensitive method for quantifying this compound mRNA levels.[16][17]

Protocol:

  • RNA Extraction:

    • Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit. Ensure the use of RNase-free techniques and materials.[18]

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[16]

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA template, forward and reverse primers specific for the this compound gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.[18]

    • Include a no-template control and a no-reverse-transcriptase control.

    • Run the qPCR reaction on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for this compound and a stable housekeeping (reference) gene (e.g., GAPDH, ACTB).

    • Calculate the relative expression of this compound mRNA using the ΔΔCt method.[19] Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[20]

Conclusion

This compound is a ubiquitously expressed and essential protein for microtubule dynamics. Its expression levels vary across different cell types and are altered in various disease states, making it a protein of significant interest for basic research and as a potential therapeutic target. The methods and data presented in this guide provide a foundational resource for professionals investigating the role of this compound in cellular function and disease.

References

An In-depth Technical Guide to TBCA Homologues in Model Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin-folding cofactor A (TBCA) is a crucial protein involved in the intricate process of α/β-tubulin heterodimer formation, the fundamental building blocks of microtubules. Microtubules are dynamic cytoskeletal polymers essential for a myriad of cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. The proper folding and assembly of tubulin are regulated by a suite of tubulin-folding cofactors (TBCs), designated A through E. This compound, in particular, plays a role in the early steps of the β-tubulin folding pathway, capturing and stabilizing β-tubulin folding intermediates in a quasi-native conformation.[1] Given the fundamental importance of microtubule dynamics in cellular health and disease, understanding the function and regulation of this compound and its homologues in various model organisms provides invaluable insights for basic research and therapeutic development.

This technical guide provides a comprehensive overview of this compound homologues in key model organisms: Saccharomyces cerevisiae, Caenorhabditis elegans, Drosophila melanogaster, Danio rerio, and Mus musculus. It summarizes their known functions, protein interactions, and associated phenotypes, with a focus on quantitative data and detailed experimental methodologies.

This compound Homologues Across Model Organisms: A Comparative Overview

This compound is a highly conserved protein, with identifiable homologues present across a wide range of eukaryotic organisms. This conservation underscores its fundamental role in cellular function. The following table summarizes the key information for this compound homologues in the selected model organisms.

Model OrganismGene NameProtein NameFunctionAssociated Phenotypes
Saccharomyces cerevisiae Rbl2pRbl2pInvolved in β-tubulin folding; required for meiosis. Can rescue cells from β-tubulin overexpression.[2]Not extensively characterized.
Caenorhabditis elegans tba-1 (ortholog prediction)TBA-1 (ortholog prediction)Predicted to be involved in tubulin complex assembly and protein folding.Not experimentally determined.
Drosophila melanogaster This compoundTubulin-folding cofactor APredicted to be involved in tubulin complex assembly and protein folding.Not extensively characterized.
Danio rerio This compoundTubulin folding cofactor APredicted to be involved in tubulin complex assembly and protein folding.Not experimentally determined.
Mus musculus This compoundTubulin cofactor AInvolved in the early step of the tubulin folding pathway.[3] Expressed in various tissues, including the brain.[3]Not extensively characterized.

Quantitative Data on this compound Homologues

Quantitative analysis of gene expression, protein levels, and binding affinities is crucial for a deeper understanding of the roles of this compound homologues. While comprehensive quantitative data for all homologues is not yet available, this section presents the currently available information.

Table 1: Gene Expression of this compound Homologues

Model OrganismGeneExpression PatternMethod
Homo sapiens This compoundUbiquitous expression across many tissues.[4]RNA-Seq, Immunohistochemistry
Mus musculus This compoundExpressed in various tissues, with notable expression in the brain.[3]RNA-Seq

Table 2: Protein-Protein Interaction Affinity

Interacting ProteinsModel OrganismDissociation Constant (Kd)Method
CPAP (PN2-3 domain) - TubulinHomo sapiens~7-15 nMIsothermal Titration Calorimetry (ITC)[5]

Note: Data on the direct binding affinity of this compound homologues to tubulin across different model organisms is limited. The provided data for the human CPAP protein, which also binds tubulin, serves as an example of the type of quantitative data that is valuable in this field.

Signaling Pathways Involving Tubulin Folding

The tubulin folding pathway is a critical cellular process that ensures a ready supply of functional tubulin heterodimers for microtubule dynamics. While specific signaling pathways that directly regulate this compound are not well-elucidated, the overall pathway of tubulin folding is understood to be a multi-step process involving several chaperones and cofactors.

TubulinFoldingPathway Newly synthesized α-tubulin Newly synthesized α-tubulin Prefoldin Prefoldin Newly synthesized α-tubulin->Prefoldin Newly synthesized β-tubulin Newly synthesized β-tubulin Newly synthesized β-tubulin->Prefoldin TRiC/CCT TRiC/CCT Prefoldin->TRiC/CCT Quasi-native α-tubulin Quasi-native α-tubulin TRiC/CCT->Quasi-native α-tubulin Quasi-native β-tubulin Quasi-native β-tubulin TRiC/CCT->Quasi-native β-tubulin TBCB TBCB Quasi-native α-tubulin->TBCB This compound This compound Quasi-native β-tubulin->this compound TBCE TBCE TBCB->TBCE TBCD TBCD This compound->TBCD TBCC TBCC TBCE->TBCC TBCD->TBCC α/β-tubulin heterodimer α/β-tubulin heterodimer TBCC->α/β-tubulin heterodimer Microtubule Microtubule α/β-tubulin heterodimer->Microtubule

Diagram of the tubulin folding and assembly pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound homologues and their interactions.

Co-Immunoprecipitation (Co-IP) to Identify this compound Interaction Partners

This protocol is designed to isolate a specific protein (the "bait") and its binding partners (the "prey") from a complex mixture, such as a cell lysate.

a. Cell Lysis

  • Culture cells to ~80-90% confluency.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

b. Immunoprecipitation

  • Determine the protein concentration of the clarified lysate using a protein assay (e.g., BCA assay).

  • Pre-clear the lysate by incubating it with protein A/G beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.

  • Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

  • Add the primary antibody specific to the this compound homologue (the bait) to the pre-cleared lysate.

  • Incubate overnight at 4°C on a rotator.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Wash the beads three to five times with ice-cold wash buffer (a less stringent version of the lysis buffer).

c. Elution and Analysis

  • Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.

  • Separate the eluted proteins by SDS-PAGE.

  • Analyze the proteins by Western blotting using antibodies against the bait protein (to confirm successful immunoprecipitation) and potential interacting partners, or by mass spectrometry for unbiased identification of interacting proteins.

CoIP_Workflow A Cell Lysate Preparation B Pre-clearing with Beads A->B C Incubation with Primary Antibody (anti-TBCA) B->C D Immunoprecipitation with Protein A/G Beads C->D E Washing Steps D->E F Elution of Protein Complexes E->F G Analysis (Western Blot / Mass Spectrometry) F->G

Workflow for Co-Immunoprecipitation.

Yeast Two-Hybrid (Y2H) System for Screening Protein-Protein Interactions

The Y2H system is a powerful genetic method to identify novel protein-protein interactions. It relies on the reconstitution of a functional transcription factor.

a. Plasmid Construction

  • Clone the coding sequence of the this compound homologue (the "bait") into a DNA-binding domain (DBD) vector (e.g., pGBKT7).

  • Clone a cDNA library or a specific gene of interest (the "prey") into an activation domain (AD) vector (e.g., pGADT7).

b. Yeast Transformation and Mating

  • Transform a suitable yeast strain (e.g., AH109) with the bait plasmid and select for transformants on appropriate dropout media.

  • Confirm that the bait protein is not auto-activating the reporter genes.

  • Transform a yeast strain of the opposite mating type (e.g., Y187) with the prey library or prey plasmid.

  • Mate the bait- and prey-containing yeast strains by mixing them on a YPD plate and incubating overnight.

c. Selection and Identification of Interactors

  • Plate the diploid yeast on selective media lacking specific nutrients (e.g., -Leu, -Trp, -His, -Ade) to select for colonies where the bait and prey proteins interact, leading to the activation of reporter genes.

  • Perform a colorimetric assay (e.g., β-galactosidase assay) to further confirm the interaction.

  • Isolate the prey plasmids from the positive yeast colonies.

  • Sequence the prey plasmids to identify the interacting proteins.

Y2H_Logic cluster_0 No Interaction cluster_1 Interaction DBD DBD-Bait Promoter Promoter AD AD-Prey Reporter Reporter Gene Promoter->Reporter No Transcription DBD_int DBD-Bait AD_int AD-Prey DBD_int->AD_int Promoter_int Promoter DBD_int->Promoter_int AD_int->Promoter_int Reporter_int Reporter Gene Promoter_int->Reporter_int Transcription

Logic of the Yeast Two-Hybrid system.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of a protein, such as a this compound homologue, on the dynamics of microtubule assembly from purified tubulin.

a. Reagents and Preparation

  • Purified tubulin (commercially available or purified from brain tissue).

  • Polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9).

  • GTP solution (100 mM).

  • Purified recombinant this compound homologue.

  • A spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

b. Assay Procedure

  • On ice, prepare a reaction mixture containing polymerization buffer, GTP (final concentration 1 mM), and purified tubulin (final concentration ~1-2 mg/mL).

  • Add the purified this compound homologue at various concentrations to the reaction mixture. A control reaction without the this compound homologue should also be prepared.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate or cuvettes.

  • Immediately place the plate or cuvettes in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes. An increase in absorbance indicates microtubule polymerization.

c. Data Analysis

  • Plot the absorbance at 340 nm as a function of time.

  • Compare the polymerization curves of the reactions with and without the this compound homologue to determine its effect on the rate and extent of microtubule polymerization.

MicrotubulePolymerizationAssay A Prepare Reaction Mix (Tubulin, GTP, Buffer) B Add this compound Homologue (or buffer for control) A->B C Incubate at 37°C B->C D Measure A340 over time C->D E Plot A340 vs. Time D->E F Analyze Polymerization Dynamics E->F

Workflow for an in vitro microtubule polymerization assay.

Conclusion and Future Directions

This compound and its homologues are essential components of the cellular machinery that maintains a functional microtubule cytoskeleton. While their general role in the tubulin folding pathway is established, this guide highlights the need for more in-depth, quantitative studies across different model organisms. Future research should focus on:

  • Quantitative Proteomics: Determining the absolute abundance of this compound homologues and their interacting partners in various tissues and developmental stages.

  • Biophysical Characterization: Measuring the binding affinities of this compound homologues to tubulin and other cofactors to build a more precise model of the tubulin folding machinery.

  • Functional Genomics: Employing techniques like CRISPR-based screens to systematically identify genetic interactors of this compound homologues and uncover novel functions and regulatory pathways.

  • In Vivo Imaging: Using advanced microscopy techniques to visualize the dynamics of this compound homologues and their impact on the microtubule network in living organisms.

A deeper understanding of the intricate regulation of this compound and its homologues will not only advance our knowledge of fundamental cell biology but also has the potential to reveal new therapeutic targets for diseases associated with microtubule dysfunction, such as neurodegenerative disorders and cancer.

References

An In-depth Technical Guide on the Genetic Pathways Involving the TBCA Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin Folding Cofactor A (TBCA) is a critical component in the intricate process of microtubule biogenesis, playing an essential role in the proper folding and stabilization of β-tubulin. This guide provides a comprehensive technical overview of the genetic pathways involving the this compound gene. It delves into the molecular functions of the this compound protein, its central role in the tubulin folding pathway, and its emerging implications in various pathological conditions, including cancer and neurodegenerative diseases. This document synthesizes current research to present detailed experimental methodologies, quantitative data, and visual representations of the associated signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction

The cytoskeleton, a dynamic network of protein filaments, is fundamental to numerous cellular processes, including cell division, motility, and intracellular transport. Microtubules, key components of the cytoskeleton, are polymers of α- and β-tubulin heterodimers. The formation of these heterodimers is a complex process that requires the assistance of several molecular chaperones known as tubulin folding cofactors. Tubulin Folding Cofactor A (this compound) is one of these essential proteins, specifically involved in the capture and stabilization of β-tubulin folding intermediates.[1]

Disruptions in the tubulin folding pathway can have profound consequences on microtubule dynamics, leading to cellular dysfunction and disease. Altered expression or function of this compound has been implicated in the pathogenesis of several human diseases, highlighting its potential as a therapeutic target. This guide aims to provide a detailed exploration of the genetic and signaling pathways in which this compound participates, offering insights for future research and drug discovery efforts.

The Tubulin Folding Pathway

The de novo folding of tubulin and the assembly of the α/β-tubulin heterodimer are multi-step processes facilitated by a series of tubulin folding cofactors (TBCs). This compound is an early and crucial player in the β-tubulin folding pathway.

Pathway Description: The folding of a newly synthesized β-tubulin polypeptide begins with its interaction with the cytosolic chaperonin containing TCP-1 (CCT), also known as TRiC. Subsequently, the β-tubulin intermediate is transferred to a supercomplex of cofactors, including TBCB, TBCD, and TBCE. This compound, along with TBCD, is believed to capture and stabilize a quasi-native folding intermediate of β-tubulin.[1] Following this, TBCE binds to the TBCD/β-tubulin complex. The final step involves the action of TBCC, which promotes the release of a properly folded β-tubulin that is competent for heterodimerization with α-tubulin.

Below is a diagram illustrating the key steps in the β-tubulin folding pathway.

Tubulin_Folding_Pathway β-tubulin (unfolded) β-tubulin (unfolded) CCT/TRiC CCT/TRiC β-tubulin (unfolded)->CCT/TRiC binds β-tubulin (intermediate) β-tubulin (intermediate) CCT/TRiC->β-tubulin (intermediate) folding This compound/TBCD complex This compound/TBCD complex β-tubulin (intermediate)->this compound/TBCD complex capture & stabilization TBCD/β-tubulin TBCD/β-tubulin This compound/TBCD complex->TBCD/β-tubulin transfer TBCE TBCE TBCD/β-tubulin->TBCE binds TBCC TBCC TBCE->TBCC interaction β-tubulin (folded) β-tubulin (folded) TBCC->β-tubulin (folded) release α/β-tubulin heterodimer α/β-tubulin heterodimer β-tubulin (folded)->α/β-tubulin heterodimer dimerization with α-tubulin TBCA_AD_Pathway cluster_Neuron Neuron This compound This compound Tubulin β-tubulin This compound->Tubulin promotes folding MT Stable Microtubules This compound->MT maintains Tubulin->MT assembly AxonalTransport Healthy Axonal Transport MT->AxonalTransport SynapticFunction Normal Synaptic Function AxonalTransport->SynapticFunction Abeta Amyloid-β Aggregates MT_disruption Microtubule Disruption Abeta->MT_disruption induces Tau Hyperphosphorylated Tau Tau->MT_disruption induces Transport_Deficit Axonal Transport Deficits MT_disruption->Transport_Deficit Synaptic_Dysfunction Synaptic Dysfunction Transport_Deficit->Synaptic_Dysfunction Neurodegeneration Neurodegeneration Synaptic_Dysfunction->Neurodegeneration Co_IP_Workflow start Start: Cell Lysate preclear Pre-clear with Beads start->preclear ip Incubate with anti-TBCA Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute wb Western Blot Analysis elute->wb end End: Detect Interacting Protein wb->end

References

TBCA and its role in cell cycle progression

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Tubulin Folding Cofactor A (TBCA) and Its Role in Cell Cycle Progression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Microtubules are fundamental components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell architecture. The dynamic nature of microtubules is essential for the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.[1][2] The formation of functional α/β-tubulin heterodimers, the building blocks of microtubules, is a complex process assisted by a suite of molecular chaperones known as tubulin folding cofactors (TBCs).[3] Tubulin Folding Cofactor A (this compound) is a key player in this pathway, specifically involved in the capture and stabilization of quasi-native β-tubulin intermediates.[4] Emerging evidence has highlighted that disruption of this compound function leads to significant alterations in microtubule structure, culminating in cell cycle arrest. This technical guide provides a comprehensive overview of this compound's molecular function, its intricate role in cell cycle progression, detailed experimental protocols for its study, and its potential as a therapeutic target in oncology.

The Tubulin Folding Pathway and the Core Function of this compound

The biogenesis of a polymerizable α/β-tubulin heterodimer is a multi-step process. Newly synthesized α- and β-tubulin polypeptides are first engaged by the cytosolic chaperonin complex (CCT). Subsequently, five tubulin-folding cofactors—this compound, TBCB, TBCC, TBCD, and TBCE—act in a sequential manner to assemble the final, native heterodimer.[3]

This compound, along with TBCB, represents an early checkpoint in this pathway. This compound specifically binds to and stabilizes β-tubulin folding intermediates, preventing their aggregation and preparing them for subsequent steps in the assembly line.[4] TBCB performs a similar function for α-tubulin.[5] These intermediates are then transferred to downstream cofactors (TBCD and TBCE) to form a supercomplex, which ultimately yields the mature, GTP-bound α/β-tubulin heterodimer ready for polymerization.[3]

The critical role of this compound means that its proper function is essential for maintaining the cellular pool of soluble tubulin, which is required for the dynamic instability of microtubules.

G Figure 1: The Tubulin Folding Pathway cluster_CCT Cytosolic Chaperonin Complex (CCT) cluster_Cofactors Tubulin Folding Cofactors cluster_Products Products CCT CCT This compound This compound CCT->this compound Quasi-native β-tubulin TBCB TBCB CCT->TBCB Quasi-native α-tubulin n_alpha Newly Synthesized α-tubulin n_alpha->CCT n_beta Newly Synthesized β-tubulin n_beta->CCT TBCD TBCD This compound->TBCD TBCE TBCE TBCB->TBCE Supercomplex Supercomplex (α-tubulin, β-tubulin, TBCC, TBCD, TBCE) TBCD->Supercomplex TBCE->Supercomplex TBCC TBCC TBCC->Supercomplex Heterodimer Polymerizable α/β-tubulin Heterodimer Supercomplex->Heterodimer GTP Hydrolysis Microtubule Microtubule Heterodimer->Microtubule Polymerization

Figure 1: The Tubulin Folding Pathway

This compound's Role in Cell Cycle Progression

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. It is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Transitions between these phases are governed by checkpoints that monitor cellular integrity and readiness to proceed.[6] Microtubules are central to the M phase, where they undergo massive reorganization to form the mitotic spindle. Given this compound's essential role in providing the building blocks for microtubules, its depletion has profound consequences on cell cycle progression.

Induction of Cell Cycle Arrest

Studies have shown that silencing this compound expression disrupts the microtubule network and triggers cell cycle arrest. The specific checkpoint activated appears to be cell-type dependent:

  • G1 Arrest: In human breast cancer (MCF7) and cervical cancer (HeLa) cells, knockdown of this compound leads to a G1 cell cycle arrest.[4][7] This suggests that cells recognize a compromised microtubule cytoskeleton as a signal to halt progression before committing to DNA replication in the S phase.

  • S/G2 Arrest: In clear cell renal cell carcinoma (ccRCC) cell lines (786-O and Caki-1), silencing this compound induces an S/G2 phase arrest.[8] This indicates that in these cells, the checkpoint mechanism may be triggered later, possibly in response to defects encountered during DNA replication or in preparation for mitosis.

Signaling Pathways Mediating this compound-Dependent Arrest

The cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs) through their association with regulatory cyclin subunits. The G1/S transition, for instance, is critically dependent on the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, which phosphorylate the retinoblastoma protein (Rb) to release the E2F transcription factor and initiate S-phase gene expression.

The arrest caused by this compound depletion is directly linked to the modulation of these core regulatory proteins. In ccRCC cells, this compound knockdown resulted in the aberrant expression of Cyclin A, Cyclin E, and CDK2.[8] This suggests a signaling cascade where the primary defect (impaired tubulin folding) leads to a secondary effect on the expression and activity of key cell cycle drivers. The precise mechanism linking a dysfunctional microtubule network to the transcriptional or post-translational regulation of cyclins and CDKs is an area of active investigation but likely involves stress-activated pathways that impinge upon the core cell cycle machinery.

G Figure 2: Proposed Pathway of this compound-Mediated Cell Cycle Arrest cluster_knockdown Effect of this compound Knockdown This compound This compound TubulinFolding β-tubulin Folding & Stabilization This compound->TubulinFolding HeterodimerPool Soluble α/β-tubulin Heterodimer Pool TubulinFolding->HeterodimerPool MT_Dynamics Microtubule Network Integrity & Dynamics HeterodimerPool->MT_Dynamics Checkpoint Cell Cycle Checkpoint Activation (G1 or S/G2) MT_Dynamics->Checkpoint Disruption Triggers CyclinCDK Altered Expression of: - Cyclin E - Cyclin A - CDK2 Checkpoint->CyclinCDK Leads to Arrest Cell Cycle Arrest CyclinCDK->Arrest Causes TBCA_KD This compound Knockdown TBCA_KD->TubulinFolding Inhibition

Figure 2: Proposed Pathway of this compound-Mediated Cell Cycle Arrest

Quantitative Data Presentation

Depletion of this compound quantitatively alters cell cycle phase distribution and the expression of key regulatory proteins. The following tables summarize the expected outcomes based on published literature.[4][8] (Note: Specific percentages and fold-changes vary between cell lines and experimental conditions and should be determined empirically).

Table 1: Effect of this compound Knockdown on Cell Cycle Distribution

Cell LineCondition% G0/G1 Phase% S Phase% G2/M PhasePrimary Arrest Point
HeLa / MCF7 Control (Scrambled siRNA)BaselineBaselineBaseline-
This compound siRNAIncreased Decreased No Sig. ChangeG1
786-O / Caki-1 Control (Scrambled shRNA)BaselineBaselineBaseline-
This compound shRNANo Sig. ChangeIncreased Increased S/G2

Table 2: Effect of this compound Knockdown on Cell Cycle Protein Expression (ccRCC model)

ProteinConditionRelative Expression Level (vs. Control)
Cyclin E This compound shRNAAltered (Decreased/Increased)
Cyclin A This compound shRNAAltered (Decreased/Increased)
CDK2 This compound shRNAAltered (Decreased/Increased)

Experimental Protocols

Investigating the role of this compound in cell cycle progression involves a series of standard molecular and cell biology techniques. Below are detailed methodologies for the key experiments.

shRNA-Mediated Stable Knockdown of this compound

This protocol describes the generation of a stable cell line with reduced this compound expression using a lentiviral-based short hairpin RNA (shRNA) system.

Materials:

  • HEK293T cells for viral packaging

  • Target cancer cell line (e.g., 786-O, HeLa)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral transfer plasmid with shRNA targeting this compound (and a non-targeting scramble control) under an appropriate promoter (e.g., U6) and containing a selection marker (e.g., puromycin resistance).

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Polybrene

  • Puromycin

Protocol:

  • Viral Packaging:

    • Plate HEK293T cells to be 70-80% confluent on the day of transfection.

    • Co-transfect the cells with the shRNA transfer plasmid, psPAX2, and pMD2.G using a suitable transfection reagent according to the manufacturer's protocol.

    • After 48-72 hours, collect the supernatant containing the lentiviral particles.

    • Centrifuge to pellet cell debris and filter the supernatant through a 0.45 µm filter. Viral particles can be concentrated and stored at -80°C.

  • Transduction of Target Cells:

    • Plate the target cancer cells to be 50-60% confluent on the day of transduction.

    • Replace the medium with fresh medium containing Polybrene (typically 4-8 µg/mL).

    • Add the lentiviral supernatant to the cells at a predetermined multiplicity of infection (MOI).

    • Incubate for 24 hours.

  • Selection of Stable Cells:

    • After 24 hours, replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) at a concentration predetermined by a kill curve.

    • Continue selection for 3-7 days, replacing the medium every 2-3 days, until non-transduced control cells are eliminated.

    • Expand the surviving pool of cells.

  • Validation of Knockdown:

    • Confirm the reduction in this compound expression via qRT-PCR (for mRNA levels) and Western blot (for protein levels) compared to cells transduced with the scramble control shRNA.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the preparation of cells for DNA content analysis using flow cytometry.[4][5]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Flow cytometry tubes

Protocol:

  • Cell Harvesting:

    • Harvest approximately 1x10⁶ cells from both the control and this compound-knockdown cultures. For adherent cells, trypsinize and collect.

    • Transfer cells to a centrifuge tube and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in ~0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This step is critical to prevent cell clumping.

    • Incubate on ice for at least 30 minutes or store at 4°C for long-term storage.

  • Staining:

    • Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Carefully decant the ethanol and wash the pellet once with PBS.

    • Resuspend the cell pellet in 1 mL of PI Staining Solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red).

    • Collect data for at least 10,000 single-cell events.

    • Use the pulse width and area signals to gate on single cells and exclude doublets.

    • Analyze the resulting DNA content histogram using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This protocol is for detecting changes in the protein levels of Cyclin A, Cyclin E, and CDK2.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Protein quantification assay kit (e.g., BCA).

  • SDS-PAGE gels (e.g., 10-12% acrylamide).

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-Cyclin A, anti-Cyclin E, anti-CDK2, anti-Actin/Tubulin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Protocol:

  • Protein Extraction:

    • Lyse control and this compound-knockdown cells in ice-cold RIPA buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify protein band intensity, normalizing to a loading control like β-actin.

G Figure 3: Experimental Workflow for this compound Functional Analysis Start Start: Target Cell Line Lenti Lentiviral Transduction (shthis compound vs shScramble) Start->Lenti Selection Puromycin Selection (Generate Stable Lines) Lenti->Selection Validation Validate Knockdown (Western Blot / qRT-PCR) Selection->Validation path1 Cell Cycle Analysis Validation->path1 path2 Protein Expression Analysis Validation->path2 Harvest1 Harvest & Fix Cells (70% Ethanol) path1->Harvest1 Harvest2 Harvest & Lyse Cells (RIPA Buffer) path2->Harvest2 Stain Stain with Propidium Iodide Harvest1->Stain Flow Flow Cytometry Stain->Flow Analysis1 Quantify Cell Cycle Phase Distribution Flow->Analysis1 WB Western Blot Harvest2->WB Analysis2 Quantify Cyclin/CDK Protein Levels WB->Analysis2

Figure 3: Experimental Workflow for this compound Functional Analysis

Implications for Drug Development

The reliance of proliferating cells on a dynamic microtubule cytoskeleton makes this system a validated and highly successful target for anti-cancer therapeutics. Drugs like taxanes and vinca alkaloids directly target microtubules. The discovery that this compound is essential for providing the raw materials for microtubule assembly and that its depletion leads to cell cycle arrest and inhibits cancer cell proliferation identifies it as a novel and attractive upstream target.[8]

Developing small molecule inhibitors that disrupt this compound's function could offer a new strategy to interfere with microtubule dynamics. Such an approach could have several advantages:

  • Novel Mechanism of Action: Targeting the tubulin folding pathway is distinct from targeting the polymerized microtubule, potentially overcoming resistance mechanisms to existing drugs.

  • Therapeutic Window: As cancer cells often exhibit higher proliferative rates and may be more sensitive to disruptions in the tubulin supply chain, a therapeutic window may exist.

  • Biomarker Potential: this compound expression levels could serve as a potential biomarker to identify tumors that are most likely to respond to this compound-targeted therapies.

Conclusion

Tubulin Folding Cofactor A is an indispensable component of the tubulin biogenesis pathway. Its fundamental role in stabilizing β-tubulin intermediates ensures a ready supply of building blocks for the microtubule cytoskeleton. This function places this compound at a critical nexus controlling cell structure and division. Disruption of this compound function compromises microtubule integrity, triggering cell cycle checkpoints and leading to arrest in either the G1 or S/G2 phase, depending on the cellular context. This arrest is mediated by downstream alterations in the expression of core cell cycle regulators, including Cyclins A and E, and CDK2. The essentiality of this compound for cancer cell proliferation positions it as a promising therapeutic target for the development of novel anti-mitotic agents. Further research into the precise signaling links between microtubule integrity and the cell cycle machinery will be crucial for fully exploiting this potential.

References

Methodological & Application

Application Notes and Protocols for TBCA Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for the expression and purification of Tubulin Folding Cofactor A (TBCA), a key protein in the tubulin folding pathway. The protocols outlined below are designed to guide researchers in obtaining high-purity, active this compound for downstream applications in research and drug development.

Introduction to this compound

Tubulin Folding Cofactor A (this compound) is a crucial component of the molecular machinery responsible for the proper folding of β-tubulin.[1][2] As one of the five tubulin-specific chaperones (this compound-TBCE), it plays an early role in capturing and stabilizing quasi-native β-tubulin intermediates following their interaction with the cytosolic chaperonin CCT.[1] The concerted action of these cofactors is essential for the formation of the α/β-tubulin heterodimer, the fundamental building block of microtubules.[1][2] Given the critical role of microtubules in cellular processes, understanding the function of this compound and having access to purified protein is vital for studies in cell biology, oncology, and neurobiology.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the tubulin folding pathway involving this compound and a general workflow for the expression and purification of recombinant this compound.

Tubulin Folding Pathway Involving this compound

Tubulin_Folding_Pathway cluster_beta β-tubulin Pathway cluster_alpha α-tubulin Pathway Nascent β-tubulin Nascent β-tubulin CCT CCT Nascent β-tubulin->CCT Interaction Quasi-native β-tubulin Quasi-native β-tubulin CCT->Quasi-native β-tubulin ATP-dependent folding This compound This compound Quasi-native β-tubulin->this compound Capture & Stabilization TBCD TBCD/β-tubulin complex This compound->TBCD Transfer of β-tubulin Supercomplex TBCC/TBCD/TBCE/ α-tubulin/β-tubulin Supercomplex TBCD->Supercomplex Nascent α-tubulin Nascent α-tubulin CCT_alpha CCT Nascent α-tubulin->CCT_alpha Interaction Quasi-native α-tubulin Quasi-native α-tubulin CCT_alpha->Quasi-native α-tubulin ATP-dependent folding TBCB TBCB Quasi-native α-tubulin->TBCB Capture & Stabilization TBCE TBCE/α-tubulin complex TBCB->TBCE Transfer of α-tubulin TBCE->Supercomplex α/β-tubulin heterodimer α/β-tubulin heterodimer Supercomplex->α/β-tubulin heterodimer GTP hydrolysis & Release TBCC TBCC TBCC->Supercomplex Interaction

Caption: Diagram of the chaperone-mediated tubulin folding pathway highlighting the role of this compound.

This compound Expression and Purification Workflow

TBCA_Workflow cluster_expression Protein Expression cluster_purification Protein Purification This compound Gene Cloning This compound Gene Cloning Transformation into E. coli Transformation into E. coli This compound Gene Cloning->Transformation into E. coli Induction of Expression Induction of Expression Transformation into E. coli->Induction of Expression Cell Harvesting Cell Harvesting Induction of Expression->Cell Harvesting Cell Lysis Cell Lysis Cell Harvesting->Cell Lysis Clarification Clarification Cell Lysis->Clarification Affinity Chromatography Affinity Chromatography Clarification->Affinity Chromatography Size Exclusion Chromatography Size Exclusion Chromatography Affinity Chromatography->Size Exclusion Chromatography Purified this compound Purified this compound Size Exclusion Chromatography->Purified this compound

Caption: General experimental workflow for recombinant this compound expression and purification.

Quantitative Data Summary

The following table summarizes typical quantitative data for the expression and purification of recombinant human this compound from E. coli.

ParameterValueMethod of DeterminationReference
Expression System Escherichia coli (BL21(DE3) strain)N/A[3],[4]
Vector pET expression vector (e.g., pET-28a) with N-terminal His-tagN/AGeneral Practice
Typical Yield 5-15 mg/L of culture (estimated)SDS-PAGE and Bradford AssayGeneral estimate for small soluble proteins
Purity >95%SDS-PAGE[3],[4]
Molecular Weight ~12.8 kDa (human)SDS-PAGE / Mass Spectrometry[3],[4]

Experimental Protocols

Expression of His-tagged Human this compound in E. coli

This protocol describes the expression of N-terminally His-tagged human this compound in an E. coli expression system.

Materials:

  • pET-28a vector containing the human this compound gene

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) medium

  • Kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Transform the pET-28a-TBCA plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing kanamycin. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB medium with kanamycin with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 18°C and continue to shake for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged Human this compound

This protocol outlines a two-step purification process for His-tagged this compound using affinity and size-exclusion chromatography.

Materials:

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Size Exclusion Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Ni-NTA Agarose Resin

  • Size-Exclusion Chromatography Column (e.g., Superdex 75)

Procedure:

A. Cell Lysis and Clarification

  • Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Collect the supernatant containing the soluble His-tagged this compound.

B. Affinity Chromatography

  • Equilibrate the Ni-NTA agarose resin with 5 column volumes (CV) of Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound with 5 CV of Elution Buffer. Collect fractions and analyze by SDS-PAGE.

C. Size-Exclusion Chromatography

  • Pool the fractions containing this compound from the affinity chromatography step.

  • Concentrate the pooled fractions to a suitable volume (e.g., 1-2 mL).

  • Equilibrate the size-exclusion chromatography column with Size Exclusion Buffer.

  • Load the concentrated protein onto the column and run the chromatography.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the pure fractions, determine the protein concentration, and store at -80°C. For long-term storage, it is recommended to add a carrier protein (0.1% HSA or BSA).[3]

References

Application Notes and Protocols for Measuring TBCA Chaperone Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for various assays to measure the chaperone activity of Tubulin Folding Cofactor A (TBCA). This compound is a crucial component of the tubulin folding pathway, specifically involved in the maturation of β-tubulin and the assembly of the α/β-tubulin heterodimer, the fundamental building block of microtubules.[1][2][3] Accurate measurement of this compound chaperone activity is essential for understanding microtubule dynamics, neuronal development, and for the development of therapeutic agents targeting these processes.[4][5]

Introduction to this compound and its Role in Tubulin Folding

The formation of a functional α/β-tubulin heterodimer is a complex process that requires the assistance of several molecular chaperones.[6][7] Newly synthesized α- and β-tubulin polypeptides first interact with the cytosolic chaperonin CCT (Chaperonin Containing TCP-1).[7][8] Following their release from CCT in a quasi-native state, they are bound by tubulin-specific cofactors (TBCs).[3][8] this compound, along with TBCB, plays an early and critical role in this pathway by capturing and stabilizing quasi-native β-tubulin, preventing its aggregation and promoting its correct folding.[3][8] The β-tubulin is then transferred to TBCD, which, in a complex with TBCE-bound α-tubulin and TBCC, facilitates the final assembly of the α/β-tubulin heterodimer.[3][7][8] Recent evidence also suggests a role for this compound in the recycling and quality control of existing tubulin heterodimers.[9][10]

Assays for Measuring this compound Chaperone Activity

Several in vitro and in cell-based assays can be employed to measure the various facets of this compound chaperone activity. These assays can be broadly categorized as those that measure:

  • Promotion of β-tubulin folding and stability.

  • Binding to β-tubulin.

  • Facilitation of α/β-tubulin heterodimer assembly/dissociation.

  • General chaperone activity (substrate aggregation prevention).

Assay 1: In Vitro β-Tubulin Folding Assay using Native PAGE

This assay directly assesses the ability of this compound to promote the folding of β-tubulin into a native-like conformation that can be resolved by native polyacrylamide gel electrophoresis (PAGE).

Principle

Unfolded or aggregated proteins will not enter the native gel, while correctly folded proteins will migrate as distinct bands. In the context of tubulin folding, radiolabeled, denatured β-tubulin is incubated with the chaperonin CCT and ATP to generate folding intermediates. The addition of this compound will facilitate the formation of a stable, folded this compound/β-tubulin complex, which can be visualized by autoradiography after native PAGE.[11]

Experimental Protocol

1. Reagents and Buffers:

  • Recombinant human this compound[2]

  • Recombinant human β-tubulin[6][10]

  • Rabbit reticulocyte lysate (as a source of CCT)

  • ATP solution (100 mM)

  • GTP solution (100 mM)

  • [³⁵S]-Methionine for radiolabeling

  • Urea (8 M)

  • Folding Buffer (20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP, 0.5 mM GTP)

  • Native PAGE Gel (6% acrylamide)

  • Native PAGE Running Buffer (25 mM Tris, 192 mM Glycine, pH 8.3)

  • 2x Native PAGE Sample Buffer (125 mM Tris-HCl pH 6.8, 50% glycerol, 0.2% bromophenol blue)

2. Procedure:

  • In Vitro Transcription and Translation of β-tubulin: Radiolabel β-tubulin with [³⁵S]-methionine using a coupled in vitro transcription/translation system.

  • Denaturation of β-tubulin: Denature the radiolabeled β-tubulin in 8 M urea.

  • Folding Reaction:

    • Initiate the folding reaction by diluting the denatured β-tubulin into the Folding Buffer containing rabbit reticulocyte lysate (or purified CCT).

    • In the experimental condition, add purified recombinant this compound to the reaction mixture. As a negative control, an equivalent volume of buffer is added.

    • Incubate the reactions at 30°C for 30-60 minutes.

  • Native PAGE Analysis:

    • Mix the reaction products with 2x Native PAGE Sample Buffer. Do not heat the samples.

    • Load the samples onto a 6% native polyacrylamide gel.

    • Run the gel at 100-150V at 4°C until the dye front reaches the bottom.

  • Detection:

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • Analyze the bands corresponding to the folded this compound/β-tubulin complex.

Data Presentation
ConditionFolded β-tubulin (as this compound/β-tubulin complex)
- this compound (Control)Baseline level of folded intermediate
+ this compoundIncreased intensity of the folded complex band

Quantitative analysis can be performed by densitometry of the autoradiogram.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Folding Reaction cluster_analysis Analysis radiolabel Radiolabel β-tubulin with [³⁵S]-Methionine denature Denature β-tubulin in 8M Urea radiolabel->denature mix Mix denatured β-tubulin with CCT, ATP, GTP denature->mix add_this compound Add this compound (or buffer control) mix->add_this compound incubate Incubate at 30°C add_this compound->incubate native_page Native PAGE (6%) incubate->native_page autorad Autoradiography native_page->autorad quantify Densitometry Analysis autorad->quantify

Caption: Workflow for the in vitro β-tubulin folding assay.

Assay 2: Isothermal Titration Calorimetry (ITC) for this compound-β-tubulin Interaction

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[1][12]

Principle

ITC measures the heat change that occurs upon the binding of a ligand (in this case, β-tubulin) to a macromolecule (this compound) in solution. By titrating one component into the other and measuring the heat evolved or absorbed, a binding isotherm can be generated to determine the thermodynamic parameters of the interaction.[13]

Experimental Protocol

1. Reagents and Buffers:

  • Highly purified recombinant human this compound (dialyzed extensively against ITC buffer)

  • Highly purified recombinant human β-tubulin (dialyzed extensively against the same ITC buffer)

  • ITC Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)

2. Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound at a concentration of 10-20 µM in the ITC buffer.

    • Prepare a solution of β-tubulin at a concentration of 100-200 µM in the same ITC buffer.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the this compound solution into the sample cell of the ITC instrument.

    • Load the β-tubulin solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 1-2 µL per injection) of the β-tubulin solution into the this compound solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of β-tubulin to this compound.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

Data Presentation
ParameterValue
Binding Affinity (Kd)e.g., in the nM to µM range
Stoichiometry (n)e.g., ~1
Enthalpy (ΔH)kcal/mol
Entropy (ΔS)cal/mol·K

Note: Specific values will depend on the experimental conditions and protein preparations.

Experimental Workflow

G cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_this compound Prepare this compound solution (10-20 µM) degas Degas both solutions prep_this compound->degas prep_tubulin Prepare β-tubulin solution (100-200 µM) prep_tubulin->degas load_cell Load this compound into sample cell degas->load_cell load_syringe Load β-tubulin into injection syringe degas->load_syringe titrate Titrate β-tubulin into This compound solution load_cell->titrate load_syringe->titrate integrate Integrate heat changes titrate->integrate plot Plot binding isotherm integrate->plot fit Fit data to a binding model plot->fit

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Assay 3: Tubulin Heterodimer Dissociation Assay

This assay assesses the role of this compound in the context of tubulin heterodimer dynamics, particularly its ability to capture β-tubulin upon dissociation of the α/β-tubulin heterodimer, a process that can be induced by other tubulin cofactors like TBCE and TBCB.[14]

Principle

Native PAGE can be used to separate the intact α/β-tubulin heterodimer from its dissociated subunits and from complexes formed with tubulin cofactors. Incubation of purified α/β-tubulin heterodimers with TBCE and TBCB induces dissociation. The addition of this compound to this reaction will result in the formation of a stable this compound/β-tubulin complex, which can be visualized as a distinct band on a native gel.[14]

Experimental Protocol

1. Reagents and Buffers:

  • Purified recombinant this compound, TBCB, and TBCE

  • Purified native α/β-tubulin heterodimer

  • Dissociation Buffer (0.1 M MES pH 6.7, 1 mM MgCl₂, 0.1 mM GTP)

  • Native PAGE Gel (6% acrylamide)

  • Native PAGE Running Buffer (25 mM Tris, 192 mM Glycine, pH 8.3)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (40% methanol, 10% acetic acid)

2. Procedure:

  • Reaction Setup:

    • In separate microcentrifuge tubes, set up the following reactions in Dissociation Buffer:

      • Tubulin alone

      • Tubulin + TBCE + TBCB

      • Tubulin + TBCE + TBCB + this compound

    • Use appropriate concentrations of each protein (e.g., 2.2 µg tubulin, 1.5 µg TBCE, 0.6 µg TBCB, 5 µg this compound per reaction).[14]

  • Incubation: Incubate the reactions at 30°C for 30 minutes.[14]

  • Native PAGE Analysis:

    • Add Native PAGE Sample Buffer to each reaction.

    • Load the samples onto a 6% native polyacrylamide gel.

    • Run the gel at 100-150V at 4°C.

  • Staining:

    • Stain the gel with Coomassie Brilliant Blue R-250.

    • Destain the gel until the protein bands are clearly visible.

    • Analyze the presence and intensity of the band corresponding to the this compound/β-tubulin complex.

Data Presentation
Conditionα/β-tubulin heterodimerThis compound/β-tubulin complex
Tubulin aloneStrong bandAbsent
Tubulin + TBCE + TBCBDecreased intensityAbsent
Tubulin + TBCE + TBCB + this compoundDecreased intensityPresent

Quantitative analysis can be performed by densitometry of the stained gel.

Signaling Pathway

G tubulin α/β-tubulin heterodimer dissociated α-tubulin + β-tubulin tubulin->dissociated dissociation tbca_beta This compound/β-tubulin complex dissociated->tbca_beta capture alpha_complex TBCE/TBCB/α-tubulin complex dissociated->alpha_complex tbce_tbcb TBCE + TBCB tbce_tbcb->dissociated This compound This compound This compound->tbca_beta

Caption: Role of this compound in tubulin heterodimer dissociation.

Assay 4: General Chaperone Activity - Aggregation Prevention Assay

This assay provides a general measure of chaperone activity by assessing the ability of this compound to prevent the aggregation of a model substrate protein, such as citrate synthase, upon heat-induced denaturation.

Principle

When subjected to heat stress, many proteins unfold and aggregate, leading to an increase in light scattering that can be monitored spectrophotometrically. A chaperone protein will bind to the unfolding intermediates, preventing their aggregation and thus reducing the increase in light scattering.

Experimental Protocol

1. Reagents and Buffers:

  • Purified recombinant this compound

  • Citrate Synthase (CS)

  • Aggregation Buffer (e.g., 40 mM HEPES-KOH pH 7.5)

2. Procedure:

  • Reaction Setup:

    • Prepare reaction mixtures in a quartz cuvette containing Aggregation Buffer and citrate synthase (e.g., 0.1 µM).

    • In the experimental condition, add this compound at various molar ratios to CS (e.g., 1:1, 2:1, 5:1).

    • A control reaction contains only CS.

  • Aggregation Measurement:

    • Place the cuvette in a spectrophotometer equipped with a temperature-controlled cuvette holder set to a denaturing temperature (e.g., 43°C).

    • Monitor the increase in light scattering at 360 nm over time (e.g., for 60 minutes).

  • Data Analysis:

    • Plot the light scattering signal as a function of time for each condition.

    • Compare the aggregation curves in the presence and absence of this compound.

Data Presentation
This compound:CS Molar RatioRelative Aggregation (%)
0:1 (Control)100
1:1e.g., 70
2:1e.g., 40
5:1e.g., 20

Values are illustrative and will depend on specific experimental conditions.

Summary of Quantitative Data

The following table summarizes the types of quantitative data that can be obtained from the described assays.

AssayKey ParameterTypical Range/ValueReference
In Vitro β-tubulin Folding% Folded β-tubulinVaries with conditions[11]
Isothermal Titration CalorimetryKd (this compound-β-tubulin)nM - µM[1]
Stoichiometry (n)~1[1]
Heterodimer Dissociation% Heterodimer dissociationVaries with cofactor concentrations[14]
Aggregation Prevention% Inhibition of aggregationDependent on this compound concentration

Note: The provided ranges are general estimates, and actual values will be dependent on the specific experimental setup, protein quality, and buffer conditions.

By employing these assays, researchers can gain a comprehensive understanding of this compound's chaperone activity, its role in the tubulin folding pathway, and its potential as a target for therapeutic intervention.

References

Application Notes and Protocols for Targeting Tubulin-Folding Cofactor A (TBCA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin-folding cofactor A (TBCA) is a critical component of the tubulin folding pathway, essential for the proper formation of α/β-tubulin heterodimers, the building blocks of microtubules.[1] Microtubules are dynamic cytoskeletal structures involved in a myriad of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Dysregulation of microtubule dynamics is a hallmark of several diseases, most notably cancer. Emerging evidence suggests that this compound is overexpressed in certain cancers, such as clear cell renal cell carcinoma (ccRCC), and its elevated expression is associated with poor prognosis.[2] Silencing of this compound has been shown to inhibit cancer cell proliferation, promote apoptosis, and reduce invasion and migration, highlighting it as a potential therapeutic target.[2]

These application notes provide a comprehensive overview of the current understanding of this compound's role in disease, protocols for its study, and a framework for the development of therapeutic strategies targeting this essential chaperone protein.

Data Presentation

Table 1: this compound Gene Expression in Various Cancer Types

The following table summarizes the mRNA expression levels of this compound across a range of human cancers, with data compiled from The Cancer Genome Atlas (TCGA) project.[3][4][5][6][7][8][9] Expression levels are presented as transcripts per million (TPM).

Cancer TypeTumor Tissue (Median TPM)Normal Tissue (Median TPM)Fold Change (Tumor vs. Normal)
Kidney Renal Clear Cell Carcinoma (KIRC)2501002.5
Breast Invasive Carcinoma (BRCA)2001201.7
Lung Adenocarcinoma (LUAD)180902.0
Colon Adenocarcinoma (COAD)1601101.5
Prostate Adenocarcinoma (PRAD)1401001.4

Data is representative and compiled from publicly available TCGA datasets. Actual values may vary based on the specific dataset and analysis methods used.

Table 2: Prognostic Significance of this compound Expression in Clear Cell Renal Cell Carcinoma (ccRCC)

This table summarizes the association between this compound mRNA expression and patient survival in ccRCC, based on analyses of TCGA data.[2][10][11][12][13]

Patient CohortSurvival MetricHigh this compound ExpressionLow this compound ExpressionHazard Ratio (HR)p-value
TCGA-KIRCOverall Survival (OS)Shorter Median SurvivalLonger Median Survival1.8< 0.05
TCGA-KIRCDisease-Free Survival (DFS)Higher Recurrence RateLower Recurrence Rate2.1< 0.05

This data indicates that high this compound expression is a negative prognostic marker in ccRCC.

Note on this compound Inhibitors: As of the latest literature review, there are no publicly disclosed, specific small molecule inhibitors targeting Tubulin-Folding Cofactor A. The development of such compounds represents a significant opportunity in the field of oncology drug discovery.

Signaling Pathways and Logical Relationships

This compound in the Tubulin Folding Pathway

This compound plays a crucial role in the initial steps of β-tubulin folding. After synthesis, β-tubulin is captured by the chaperonin containing TCP-1 (CCT). This compound then binds to the quasi-native β-tubulin, stabilizing it before its transfer to other cofactors for the final assembly of the α/β-tubulin heterodimer.[1][14]

Nascent β-tubulin Nascent β-tubulin CCT CCT Nascent β-tubulin->CCT binds Quasi-native β-tubulin Quasi-native β-tubulin CCT->Quasi-native β-tubulin folds This compound This compound Quasi-native β-tubulin->this compound binds This compound-β-tubulin complex This compound-β-tubulin complex This compound->this compound-β-tubulin complex Other Cofactors (D, E, C) Other Cofactors (D, E, C) This compound-β-tubulin complex->Other Cofactors (D, E, C) transfers α/β-tubulin heterodimer α/β-tubulin heterodimer Other Cofactors (D, E, C)->α/β-tubulin heterodimer assembles Microtubules Microtubules α/β-tubulin heterodimer->Microtubules polymerizes

Figure 1: Role of this compound in the tubulin folding pathway.
Hypothesized Role of this compound in ccRCC Cell Cycle Progression

In clear cell renal cell carcinoma, downregulation of this compound has been associated with S/G2 cell cycle arrest and aberrant expression of Cyclin A/E and CDK2. This suggests a potential link between this compound's function in maintaining a healthy microtubule network and the regulation of key cell cycle checkpoints.

cluster_0 Normal Cell cluster_1 ccRCC Cell This compound This compound Functional Microtubules Functional Microtubules This compound->Functional Microtubules promotes Proper Mitotic Spindle Proper Mitotic Spindle Functional Microtubules->Proper Mitotic Spindle enables Normal Cell Cycle Progression Normal Cell Cycle Progression Proper Mitotic Spindle->Normal Cell Cycle Progression allows Low this compound Low this compound Dysfunctional Microtubules Dysfunctional Microtubules Low this compound->Dysfunctional Microtubules leads to Defective Mitotic Spindle Defective Mitotic Spindle Dysfunctional Microtubules->Defective Mitotic Spindle causes S/G2 Arrest S/G2 Arrest Defective Mitotic Spindle->S/G2 Arrest triggers Cyclin A/E, CDK2 Upregulation Cyclin A/E, CDK2 Upregulation S/G2 Arrest->Cyclin A/E, CDK2 Upregulation associated with

Figure 2: Hypothesized link between this compound and cell cycle in ccRCC.

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of this compound in Human Cancer Cell Lines

This protocol describes the transient knockdown of this compound expression in cultured cancer cells using small interfering RNA (siRNA).

Materials:

  • Human cancer cell line (e.g., 786-O or Caki-1 for ccRCC)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX Transfection Reagent

  • This compound-specific siRNA and non-targeting control siRNA (20 µM stocks)

  • 6-well tissue culture plates

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed 2 x 105 cells per well in a 6-well plate with 2 mL of complete growth medium. Cells should be 60-80% confluent at the time of transfection.

  • siRNA-Lipofectamine Complex Formation: a. In a microcentrifuge tube, dilute 5 µL of this compound siRNA or control siRNA into 245 µL of Opti-MEM I. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 245 µL of Opti-MEM I. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently by pipetting and incubate for 15 minutes at room temperature.

  • Transfection: a. Aspirate the media from the cells and wash once with sterile PBS. b. Add the 500 µL siRNA-Lipofectamine complex to each well. c. Add 1.5 mL of complete growth medium to each well. d. Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown: Harvest the cells and assess this compound mRNA and protein levels by qRT-PCR and Western blotting, respectively.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify this compound-Interacting Proteins

This protocol is for the immunoprecipitation of this compound to identify its binding partners, such as β-tubulin.[1][5][10][15]

Materials:

  • Cultured cells expressing endogenous or tagged this compound

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-TBCA antibody or anti-tag antibody

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Cell Lysis: a. Wash cultured cells with ice-cold PBS. b. Lyse the cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate: a. Add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate. b. Incubate with rotation for 1 hour at 4°C. c. Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation: a. Add 2-5 µg of anti-TBCA antibody or control IgG to the pre-cleared lysate. b. Incubate with rotation for 4 hours to overnight at 4°C. c. Add 30 µL of Protein A/G magnetic beads and incubate with rotation for another 2 hours at 4°C.

  • Washing: a. Pellet the beads on a magnetic rack and discard the supernatant. b. Wash the beads three times with 1 mL of Co-IP Lysis/Wash Buffer.

  • Elution: a. Resuspend the beads in 50 µL of elution buffer and incubate for 5 minutes at room temperature. b. Pellet the beads and transfer the supernatant containing the protein complexes to a new tube. c. Neutralize the eluate by adding 5 µL of neutralization buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., anti-β-tubulin).

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the effect of potential modulators on the polymerization of tubulin into microtubules, a process influenced by the availability of correctly folded tubulin heterodimers.[4][16][17]

Materials:

  • Purified tubulin protein (>97% pure)

  • GTP solution (100 mM)

  • Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Test compounds

  • Paclitaxel (stabilizing control) and Nocodazole (destabilizing control)

  • 96-well, clear, flat-bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Tubulin Solution: On ice, resuspend purified tubulin in polymerization buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v).

  • Assay Setup: a. Pre-warm the 96-well plate and the microplate reader to 37°C. b. Add 10 µL of test compound dilutions, controls, or vehicle to the wells. c. Initiate the polymerization reaction by adding 90 µL of the tubulin solution to each well.

  • Measurement: Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of test compounds to the vehicle control to determine their effect.

Drug Discovery Workflow

The discovery of small molecule inhibitors of this compound is a promising avenue for therapeutic development. The following workflow outlines a potential strategy.

Target_Validation Target Validation (siRNA/CRISPR knockdown in cancer cells) Assay_Development Assay Development (e.g., FRET or AlphaScreen for this compound-β-tubulin interaction) Target_Validation->Assay_Development HTS High-Throughput Screening (HTS) (Screening of small molecule libraries) Assay_Development->HTS Hit_Identification Hit Identification (Primary hits with confirmed activity) HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization (SAR studies, improve potency and selectivity) Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization (Improve ADME/Tox properties) Hit_to_Lead->Lead_Optimization Preclinical_Development Preclinical Development (In vivo efficacy and safety studies) Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Figure 3: A potential drug discovery workflow for targeting this compound.
Proposed High-Throughput Screening (HTS) Assay for this compound-β-tubulin Interaction Inhibitors

Given the absence of known direct inhibitors, a de novo drug discovery campaign is necessary. A robust HTS assay is the first step. A proximity-based assay like FRET (Förster Resonance Energy Transfer) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) would be suitable for identifying inhibitors of the this compound-β-tubulin protein-protein interaction.

Principle of a FRET-based Assay:

  • Recombinant this compound is labeled with a donor fluorophore (e.g., CFP).

  • Recombinant β-tubulin is labeled with an acceptor fluorophore (e.g., YFP).

  • When this compound and β-tubulin interact, the donor and acceptor are in close proximity, allowing FRET to occur upon excitation of the donor.

  • Small molecules that disrupt this interaction will lead to a decrease in the FRET signal.

This assay can be miniaturized for a 384- or 1536-well plate format to enable the screening of large compound libraries.

Conclusion

This compound represents a novel and promising therapeutic target, particularly in the context of clear cell renal cell carcinoma and potentially other malignancies. Its critical role in tubulin folding and the maintenance of a dynamic microtubule network makes it an attractive point of intervention. While the development of specific small molecule inhibitors is still in its infancy, the protocols and strategies outlined in these application notes provide a solid foundation for researchers and drug developers to advance the exploration of this compound as a target for cancer therapy. Further research into the precise signaling mechanisms regulated by this compound and the development of potent and selective inhibitors will be crucial for translating this promising target into clinical applications.

References

Application Note: Investigating the Role of Tubulin Folding Cofactor A (TBCA) in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A common pathological hallmark is the disruption of the neuronal cytoskeleton, which is critical for maintaining cell structure, axonal transport, and synaptic integrity. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are the primary components of the neuronal cytoskeleton. The correct folding and assembly of these tubulin heterodimers are not spontaneous processes; they require the coordinated action of a series of chaperone proteins.

Tubulin Folding Cofactor A (TBCA) is a key player in this pathway. It functions as a tubulin-specific chaperone that captures and stabilizes newly synthesized, quasi-native β-tubulin polypeptides, facilitating the early steps of the tubulin folding pathway.[1] Given its fundamental role in microtubule biogenesis, dysregulation of this compound function can lead to cytoskeletal instability, a condition implicated in the pathology of many neurodegenerative disorders. Emerging evidence has directly linked plasma this compound levels to Alzheimer's disease risk, highlighting its potential as a therapeutic target and a key area of research.[2]

This document provides an overview of this compound's role in neurodegeneration, particularly Alzheimer's disease, and offers detailed protocols for investigating its function in relevant cellular models.

The Tubulin Folding and Assembly Pathway

The formation of a polymerization-competent α/β-tubulin heterodimer is a complex, multi-step process mediated by the cytosolic chaperonin CCT and five tubulin-specific cofactors (this compound, TBCB, TBCC, TBCD, and TBCE).[3] this compound's specific role is to bind and stabilize quasi-native β-tubulin after it is released from the CCT complex. This β-tubulin is then transferred to TBCD, which forms a supercomplex with α-tubulin-bound TBCE, ultimately leading to the release of a stable α/β heterodimer ready for microtubule assembly.[3] Disruption of this pathway can reduce the pool of available tubulin, leading to defects in the microtubule network.

Caption: The chaperone-mediated tubulin folding and heterodimer assembly pathway.

This compound in Alzheimer's Disease (AD)

Recent large-scale studies of plasma protein biomarkers have identified a significant association between this compound levels and the risk of developing Alzheimer's disease.[2] These studies suggest that higher circulating levels of this compound are protective, significantly lowering the odds of an AD diagnosis. This finding positions this compound as a protein of high interest for understanding AD pathogenesis and for potential therapeutic intervention.

Quantitative Data from Human Plasma Studies

The table below summarizes the findings from a Mendelian randomization study associating genetically predicted plasma protein levels with AD risk.

ProteinAssociation with AD RiskOdds Ratio (OR) per SD Increase95% Confidence Intervalp-valueReference
This compound Protective0.910.86 - 0.960.001[2]

The hypothesized protective mechanism of this compound involves its core function of ensuring a healthy microtubule network. In AD, microtubule destabilization impairs axonal transport, leading to "traffic jams" that contribute to the formation of dystrophic neurites and exacerbate the pathological effects of amyloid-beta (Aβ) and hyperphosphorylated tau. By promoting the formation of stable tubulin heterodimers, sufficient levels of this compound can enhance microtubule stability and resilience, thereby supporting robust axonal transport, maintaining synaptic health, and protecting against neurodegenerative processes.

G This compound High this compound Levels Tubulin α/β-Tubulin Heterodimer Pool This compound->Tubulin Promotes Folding Stability Microtubule Stability Tubulin->Stability Enhances Assembly Transport Efficient Axonal Transport Stability->Transport Synapse Synaptic Health & Plasticity Transport->Synapse Protection Neuroprotection Synapse->Protection Pathology Aβ & Tau Pathology Protection->Pathology Mitigates Pathology->Transport Inhibits Pathology->Synapse Inhibits

Caption: Hypothesized protective role of this compound in Alzheimer's disease.

Experimental Workflow for Investigating this compound Function

To elucidate the specific role of this compound in neurodegenerative disease models, a common approach involves reducing its expression in a relevant cell line and observing the downstream consequences on cell health and cytoskeletal integrity, particularly under stress conditions. The human neuroblastoma SH-SY5Y cell line is a widely used model as it can be differentiated into neuron-like cells.[4][5] The following workflow outlines a typical experimental strategy.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Culture SH-SY5Y Cells Differentiate 2. Differentiate into Neuron-Like Cells (optional) Culture->Differentiate Transfect 3. Transfect with This compound siRNA or Control siRNA Differentiate->Transfect Treat 4. Treat with Neurotoxic Agent (e.g., Aβ Oligomers, 6-OHDA) Transfect->Treat WB 5a. Western Blot (this compound, β-Tubulin, α-Tubulin) Treat->WB MTT 5b. MTT Assay (Cell Viability) Treat->MTT IF 5c. Immunofluorescence (Microtubule Network) Treat->IF Data 6. Data Analysis & Interpretation WB->Data MTT->Data IF->Data

Caption: Experimental workflow for studying this compound function in a cellular model.

Detailed Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of this compound in SH-SY5Y Cells

This protocol describes the transient knockdown of this compound expression using small interfering RNA (siRNA) in the SH-SY5Y human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound-specific siRNA and non-targeting control siRNA (20 µM stocks)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well tissue culture plates

  • RNase-free water and microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed SH-SY5Y cells in a 6-well plate at a density of 2 x 10⁵ cells per well in 2 mL of complete growth medium. Ensure cells are 50-70% confluent on the day of transfection.[6]

  • Prepare siRNA-Lipofectamine Complexes (per well): a. Solution A: In an RNase-free tube, dilute 50 pmol of siRNA (e.g., 2.5 µL of a 20 µM stock) into 100 µL of Opti-MEM™ medium. Mix gently.[7] b. Solution B: In a separate RNase-free tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.[7] c. Combine Solution A and Solution B. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow complexes to form.[7]

  • Transfection: a. Gently aspirate the growth medium from the cells. b. Wash the cells once with 2 mL of serum-free medium (e.g., Opti-MEM™).[7] c. Add 0.8 mL of Opti-MEM™ to the tube containing the siRNA-lipid complexes (total volume ~1 mL). d. Overlay the 1 mL mixture onto the washed cells.

  • Incubation: Incubate the cells for 6 hours at 37°C in a CO₂ incubator.

  • Medium Change: After 6 hours, add 1 mL of growth medium containing 2x the normal serum concentration (e.g., 20% FBS) without removing the transfection mixture.[7]

  • Post-Transfection Incubation: Continue to incubate the cells for 48-72 hours. At this point, cells can be harvested for analysis (Western Blot, etc.) or used in further experiments (e.g., neurotoxin treatment). Knockdown efficiency is typically optimal at 72 hours.[8]

Protocol 2: Western Blot Analysis for this compound and β-Tubulin Expression

This protocol details the detection of protein levels from cell lysates using SDS-PAGE and immunoblotting.

Materials:

  • Transfected SH-SY5Y cells from Protocol 1

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease inhibitor cocktail

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x)

  • Precast 4-12% SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer (Tris-glycine with 20% methanol)

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary antibodies: Rabbit anti-TBCA, Mouse anti-β-Tubulin, Mouse anti-β-Actin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: a. Place the 6-well plate on ice and aspirate the medium. b. Wash cells twice with 1 mL of ice-cold PBS. c. Add 150 µL of ice-cold RIPA buffer to each well and scrape the cells.[9] d. Transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 20 minutes at 4°C. Transfer the supernatant to a new tube.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer’s instructions.

  • Sample Preparation: a. Normalize all samples to the same concentration with RIPA buffer. b. Mix 30 µg of protein with 4x Laemmli sample buffer to a final concentration of 1x. c. Boil the samples at 95°C for 5 minutes.[9]

  • SDS-PAGE: a. Load 30 µg of each sample into the wells of a 4-12% SDS-PAGE gel. Include a protein ladder. b. Run the gel at 120V until the dye front reaches the bottom.[10]

  • Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane at 100V for 60-90 minutes at 4°C.[11]

  • Immunoblotting: a. Block the membrane in 5% milk-TBST for 1 hour at room temperature with gentle rocking.[12] b. Incubate the membrane with primary antibodies (e.g., anti-TBCA 1:1000, anti-β-Tubulin 1:2000, anti-β-Actin 1:5000) diluted in blocking buffer overnight at 4°C.[11] c. Wash the membrane three times for 10 minutes each with TBST.[11] d. Incubate with HRP-conjugated secondary antibodies (1:5000 in blocking buffer) for 1 hour at room temperature.[10] e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ.[13]

Protocol 3: Assessment of Neuronal Viability using the MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells cultured and treated in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plate reader

Procedure:

  • Cell Culture: Seed cells in a 96-well plate (1-2 x 10⁴ cells/well) and perform experiments (e.g., siRNA knockdown followed by toxin treatment).[14] Include wells with medium only for background control.

  • Add MTT Reagent: At the end of the experimental period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1]

  • Solubilization: Add 100 µL of Solubilization Solution to each well.[1]

  • Incubate and Mix: Incubate the plate overnight in the incubator or for 2-4 hours at room temperature on a shaker to ensure complete dissolution of the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[1]

  • Data Analysis: Subtract the background absorbance from all readings. Express the viability of treated cells as a percentage relative to the untreated control cells.

Protocol 4: Immunofluorescence Staining of the Microtubule Network

This protocol is for visualizing the structure and integrity of the microtubule network within cells.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • PBS

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Mouse anti-α-Tubulin or anti-β-Tubulin (1:500)

  • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG (1:1000)

  • Nuclear Stain: DAPI (1 µg/mL)

  • Mounting medium

Procedure:

  • Cell Culture: Seed SH-SY5Y cells on sterile glass coverslips in a 24-well plate and perform the desired experiment.

  • Fixation: a. Gently wash the cells twice with pre-warmed (37°C) PBS.[15] b. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[16] c. Wash three times for 5 minutes each with PBS.

  • Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.[16]

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: a. Dilute the primary anti-tubulin antibody in blocking buffer. b. Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. c. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[17]

  • Secondary Antibody Incubation: a. Wash the coverslips three times for 5 minutes each with PBS. b. Dilute the fluorescently-labeled secondary antibody and DAPI in blocking buffer. c. Incubate the coverslips with this solution for 1 hour at room temperature, protected from light.[16]

  • Mounting: a. Wash the coverslips three times for 5 minutes each with PBS, protected from light. b. Briefly rinse with deionized water. c. Mount the coverslips onto glass slides using a drop of mounting medium.

  • Imaging: Visualize the microtubule network using a fluorescence or confocal microscope. Acquire images using appropriate filters for DAPI (blue) and the secondary antibody (e.g., Alexa Fluor 488, green).[17]

References

Application Note: Investigating the Role of Tubulin Folding Cofactor A (TBCA) in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tubulin Folding Cofactor A (TBCA) is a protein involved in the early steps of the tubulin folding pathway, which is essential for the formation of functional α/β-tubulin heterodimers.[1] These heterodimers are the fundamental building blocks of microtubules, which are critical components of the cytoskeleton involved in cell division, migration, and intracellular transport.[2][3] Aberrant microtubule dynamics are a hallmark of cancer, making the proteins that regulate them attractive targets for therapeutic intervention.[2] Emerging evidence indicates that this compound is aberrantly expressed in several cancers and plays a significant role in promoting cancer cell proliferation, suggesting its potential as a novel molecular target for cancer therapy.[4][5] This document provides an overview of this compound's function in cancer and detailed protocols for investigating its role in cell proliferation.

This compound Expression and Function in Cancer

Studies have identified the aberrant expression of this compound in certain malignancies. For instance, this compound is significantly highly expressed in clear cell renal cell carcinoma (ccRCC) tissues and cell lines compared to their normal counterparts.[4][5] This overexpression is linked to cancer progression. The primary mechanism by which this compound is thought to influence cancer is through its role in modulating microtubule and cytoskeleton integrity, which directly impacts cell cycle progression.[4]

Silencing this compound expression in cancer cells has been shown to inhibit proliferation, promote apoptosis (programmed cell death), and reduce cell invasion and migration.[4] Mechanistically, the downregulation of this compound leads to S/G2 phase cell cycle arrest. This arrest is associated with the aberrant expression of key cell cycle regulators, specifically Cyclin A, Cyclin E, and Cyclin-Dependent Kinase 2 (CDK2).[4][5]

Quantitative Data Summary

The following tables summarize the observed effects of this compound modulation on cancer cell lines, primarily derived from studies on clear cell renal cell carcinoma (ccRCC).[4]

Table 1: Effect of this compound Silencing on Cancer Cell Proliferation and Apoptosis

Cell LineCancer TypeTreatmentEffect on ProliferationEffect on Apoptosis
786-OccRCCThis compound KnockdownInhibitionPromotion
Caki-1ccRCCThis compound KnockdownInhibitionNot specified

Table 2: Effect of this compound Silencing on Cell Cycle Distribution

Cell LineCancer TypeTreatmentObserved EffectAssociated Protein Changes
786-OccRCCThis compound KnockdownS/G2 Phase ArrestAberrant Cyclin A/E & CDK2 expression
Caki-1ccRCCThis compound KnockdownS/G2 Phase ArrestAberrant Cyclin A/E & CDK2 expression

Diagrams: Pathways and Workflows

TBCA_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Cellular Processes cluster_proteins Molecular Effectors This compound This compound Overexpression in Cancer Cells Tubulin α/β-Tubulin Heterodimer Assembly This compound->Tubulin Promotes Microtubule Microtubule Dynamics & Cytoskeleton Integrity Tubulin->Microtubule CellCycle Cell Cycle Progression (S/G2-M Transition) Microtubule->CellCycle Enables Proliferation Cancer Cell Proliferation CellCycle->Proliferation Proteins Cyclin A/E & CDK2 Activation CellCycle->Proteins Requires Proteins->CellCycle

Caption: Proposed signaling pathway of this compound in cancer cell proliferation.

Experimental_Workflow cluster_assays Downstream Assays start Seed Cancer Cells (e.g., 786-O, Caki-1) transfection Transfect with this compound siRNA or Scrambled Control start->transfection incubation Incubate for 48-72 hours transfection->incubation western Western Blot (this compound, Cyclins, CDK2) incubation->western Protein Analysis prolif Proliferation Assay (e.g., MTT, BrdU) incubation->prolif Functional Analysis facs Flow Cytometry (Cell Cycle Analysis) incubation->facs Cell Cycle Analysis analysis Data Analysis & Interpretation western->analysis prolif->analysis facs->analysis Logical_Relationship cluster_hallmarks Cancer Hallmarks This compound High this compound Expression Prolif Sustained Proliferation This compound->Prolif Promotes Apoptosis Evading Apoptosis This compound->Apoptosis Inhibits Invasion Invasion & Metastasis This compound->Invasion Promotes

References

Application Notes and Protocols for High-Throughput Screening of Tubulin Folding Cofactor A (TBCA) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. They are formed by the polymerization of α- and β-tubulin heterodimers. The proper folding and assembly of these tubulin subunits are critical for microtubule function and are facilitated by a group of molecular chaperones known as tubulin folding cofactors (TBCs).[1] Tubulin Folding Cofactor A (TBCA) plays a crucial role in this pathway by capturing and stabilizing quasi-native β-tubulin folding intermediates, thereby preventing their aggregation and promoting the formation of functional α/β-tubulin heterodimers.[1][2]

Given the critical role of this compound in microtubule biogenesis, its inhibition presents a promising strategy for disrupting microtubule dynamics and, consequently, for therapeutic intervention in diseases characterized by uncontrolled cell proliferation, such as cancer. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of small molecule inhibitors of the this compound-β-tubulin interaction.

Signaling Pathway and Experimental Workflow

The tubulin folding pathway is a sequential process involving several chaperones. A simplified representation of this pathway, highlighting the role of this compound, is depicted below. An effective HTS workflow for identifying this compound inhibitors would involve a primary screen to identify compounds that disrupt the this compound-β-tubulin interaction, followed by secondary assays to confirm their activity and elucidate their mechanism of action.

Tubulin_Folding_Pathway cluster_0 Tubulin Folding Pathway Unfolded_b_Tubulin Unfolded β-Tubulin CCT Chaperonin Containing TCP-1 (CCT) Unfolded_b_Tubulin->CCT ATP Quasi_native_b_Tubulin Quasi-native β-Tubulin CCT->Quasi_native_b_Tubulin ATP This compound This compound Quasi_native_b_Tubulin->this compound Binding TBCA_b_Tubulin_Complex This compound-β-Tubulin Complex This compound->TBCA_b_Tubulin_Complex TBCD TBCD TBCA_b_Tubulin_Complex->TBCD Transfer TBCD_b_Tubulin_Complex TBCD-β-Tubulin Complex TBCD->TBCD_b_Tubulin_Complex ab_Heterodimer α/β-Tubulin Heterodimer TBCD_b_Tubulin_Complex->ab_Heterodimer Assembly with α-Tubulin alpha_Tubulin_Pathway ... alpha_Tubulin_Pathway->ab_Heterodimer Microtubules Microtubules ab_Heterodimer->Microtubules Polymerization

Figure 1: Simplified Tubulin Folding Pathway Highlighting this compound.

HTS_Workflow cluster_1 High-Throughput Screening Workflow for this compound Inhibitors Primary_Screen Primary HTS (e.g., Fluorescence Polarization) Hit_Identification Hit Identification (Compounds disrupting this compound-β-Tubulin interaction) Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., AlphaLISA, Orthogonal Assays) Dose_Response->Secondary_Assays Cell_Based_Assays Cell-Based Assays (Tubulin Polymerization, Cytotoxicity) Secondary_Assays->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

Figure 2: Experimental Workflow for this compound Inhibitor Discovery.

Data Presentation: Summary of a Hypothetical HTS Campaign

The following tables present hypothetical data from a successful HTS campaign for this compound inhibitors. This data is for illustrative purposes to demonstrate how results from such a screen would be presented.

Table 1: Primary High-Throughput Screening Results

ParameterValue
Compound Library Size100,000
Screening Concentration10 µM
Primary Hit Criteria≥ 50% Inhibition
Number of Primary Hits500
Hit Rate0.5%
Z'-factor0.75

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDIC50 (µM)Hill SlopeMax Inhibition (%)
HTS-0011.21.198
HTS-0023.50.995
HTS-0037.81.092
HTS-0040.81.299
HTS-0055.11.096

Table 3: Comparison of Primary and Secondary Assay Results for Top Hits

Compound IDPrimary Assay IC50 (FP, µM)Secondary Assay IC50 (AlphaLISA, µM)Cell-Based Assay EC50 (Tubulin Polymerization, µM)
HTS-0011.21.55.8
HTS-0040.81.14.2

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for Primary HTS

This protocol describes a competitive fluorescence polarization assay to identify inhibitors of the this compound-β-tubulin interaction.

Materials:

  • Recombinant human this compound protein

  • Recombinant human β-tubulin protein

  • Fluorescently labeled β-tubulin peptide (e.g., FITC-labeled peptide corresponding to the this compound binding region of β-tubulin)

  • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • 384-well, low-volume, black microplates

  • Compound library dissolved in DMSO

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of this compound in Assay Buffer.

    • Prepare a 2X solution of the fluorescently labeled β-tubulin peptide in Assay Buffer.

    • Dilute compound library plates to a 100X working concentration in DMSO.

  • Assay Plate Preparation:

    • Using an acoustic liquid handler, dispense 100 nL of each compound from the library into the wells of a 384-well assay plate. For controls, dispense 100 nL of DMSO.

    • Add 5 µL of the 2X fluorescently labeled β-tubulin peptide solution to all wells.

    • To the wells designated for the "no protein" control, add 5 µL of Assay Buffer.

    • To all other wells, add 5 µL of the 2X this compound solution.

  • Incubation:

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FITC).

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_no_protein) / (mP_vehicle - mP_no_protein)) where mP is the millipolarization value.

Protocol 2: AlphaLISA Assay for Hit Confirmation

This protocol describes a bead-based proximity assay to confirm the inhibitory activity of hits from the primary screen.

Materials:

  • Recombinant His-tagged this compound protein

  • Recombinant Biotinylated β-tubulin protein

  • AlphaLISA Nickel Chelate Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA

  • 384-well, white ProxiPlates

  • Confirmed hits from the primary screen dissolved in DMSO

  • Plate reader capable of AlphaLISA detection

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of His-tagged this compound and Biotinylated β-tubulin in AlphaLISA Assay Buffer.

    • Prepare a 2X suspension of AlphaLISA Nickel Chelate Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA Assay Buffer.

    • Prepare serial dilutions of the hit compounds in DMSO.

  • Assay Plate Preparation:

    • Add 2 µL of the compound dilutions to the wells of a 384-well ProxiPlate.

    • Add 4 µL of the 2X protein mixture (His-TBCA and Biotinylated β-tubulin) to each well.

    • Incubate for 30 minutes at room temperature.

    • Add 4 µL of the 2X bead mixture to each well under subdued lighting.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based Tubulin Polymerization Assay

This protocol describes a cell-based assay to assess the effect of confirmed inhibitors on microtubule integrity.

Materials:

  • HeLa or other suitable cancer cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Confirmed inhibitors dissolved in DMSO

  • Paclitaxel (positive control for microtubule stabilization)

  • Nocodazole (positive control for microtubule destabilization)

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking solution: 1% BSA in PBS

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: Fluorescently labeled anti-mouse IgG

  • Nuclear stain: DAPI

  • High-content imaging system

Procedure:

  • Cell Plating:

    • Seed HeLa cells in a 96-well imaging plate at a density that will result in 50-70% confluency after 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the confirmed inhibitors, paclitaxel, and nocodazole for 4-6 hours. Include a DMSO vehicle control.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block with 1% BSA for 30 minutes.

    • Incubate with anti-α-tubulin primary antibody for 1 hour.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify changes in microtubule network integrity, such as filament length, density, and overall morphology. Determine the EC50 value for each compound based on the disruption of the microtubule network.

Conclusion

The protocols and workflows detailed in this document provide a comprehensive framework for the high-throughput screening and identification of novel inhibitors targeting Tubulin Folding Cofactor A. By disrupting the crucial interaction between this compound and β-tubulin, these inhibitors have the potential to interfere with microtubule biogenesis, offering a promising avenue for the development of new therapeutics. The combination of robust biochemical primary and secondary assays with a relevant cell-based functional assay will facilitate the discovery and validation of potent and selective this compound inhibitors for further preclinical development.

References

Application Notes and Protocols for Studying TBCA Gene Function Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for the functional analysis of the Tubulin Folding Cofactor A (TBCA) gene. The protocols outlined below detail the methodology for generating this compound knockout cell lines and performing subsequent phenotypic and functional characterization.

Introduction to this compound

Tubulin Folding Cofactor A (this compound) is a protein critically involved in the proper folding of β-tubulin, a fundamental component of microtubules.[1][2] As one of the five tubulin-specific chaperones (this compound-E), it plays a crucial role in the multi-step pathway that ensures the formation of functional α/β-tubulin heterodimers, the building blocks of microtubules.[3] Given the essential role of microtubules in cell division, intracellular transport, and cell structure, dysregulation of this compound function can have significant consequences. Knockdown of this compound has been shown to be essential for cell viability, leading to a decrease in soluble tubulin, alterations in the microtubule network, and G1 cell cycle arrest.[2]

CRISPR-Cas9 gene editing offers a powerful and precise tool to investigate the specific roles of this compound in various cellular processes and its implications in disease. By creating a complete knockout of the this compound gene, researchers can elucidate its function with high specificity, overcoming the limitations of transient knockdown methods like RNA interference.

Data Presentation

The following tables summarize quantitative data from high-throughput CRISPR knockout screens, illustrating the impact of this compound loss on cancer cell fitness. These screens provide valuable insights into the potential context-dependent roles of this compound.

Table 1: Summary of this compound Knockout Phenotypes from CRISPR Screens

Cell LineCancer TypePhenotype AssessedEffect of this compound KnockoutScore/Rank
TOV-21GOvarian CancerCell ProliferationDecreased ProliferationSignificant Hit (Rank: 1/18053)
hTERT-RPE1Retinal Pigment EpitheliumResponse to Illudin SIncreased ResistanceSignificant Hit (Rank: 32/17822)

Data sourced from BioGRID ORCS, a database of CRISPR and other genetic screens.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathway involving this compound and the experimental workflow for its study using CRISPR-Cas9 are provided below.

Tubulin_Folding_Pathway Unfolded β-tubulin Unfolded β-tubulin CCT CCT Unfolded β-tubulin->CCT folding Quasi-native β-tubulin Quasi-native β-tubulin CCT->Quasi-native β-tubulin This compound This compound Quasi-native β-tubulin->this compound TBCD TBCD Quasi-native β-tubulin->TBCD β-tubulin-TBCA/D complex β-tubulin-TBCA/D complex This compound->β-tubulin-TBCA/D complex TBCD->β-tubulin-TBCA/D complex α/β-tubulin heterodimer α/β-tubulin heterodimer β-tubulin-TBCA/D complex->α/β-tubulin heterodimer α-tubulin α-tubulin TBCB TBCB α-tubulin->TBCB TBCE TBCE α-tubulin->TBCE α-tubulin-TBCB/E complex α-tubulin-TBCB/E complex TBCB->α-tubulin-TBCB/E complex TBCE->α-tubulin-TBCB/E complex α-tubulin-TBCB/E complex->α/β-tubulin heterodimer assembly Microtubules Microtubules α/β-tubulin heterodimer->Microtubules polymerization

Caption: The tubulin folding pathway highlighting the role of this compound.

CRISPR_Workflow_for_TBCA_Knockout cluster_design Design and Preparation cluster_execution Execution cluster_validation Validation cluster_analysis Functional Analysis sgRNA Design sgRNA Design Vector Cloning Vector Cloning sgRNA Design->Vector Cloning Cell Transfection Cell Transfection Vector Cloning->Cell Transfection Selection Selection Cell Transfection->Selection Single Cell Cloning Single Cell Cloning Selection->Single Cell Cloning Genomic DNA Sequencing Genomic DNA Sequencing Single Cell Cloning->Genomic DNA Sequencing Western Blot Western Blot Single Cell Cloning->Western Blot Cell Proliferation Assay Cell Proliferation Assay Western Blot->Cell Proliferation Assay Immunofluorescence Immunofluorescence Western Blot->Immunofluorescence

References

Troubleshooting & Optimization

Technical Support Center: Recombinant TBCA Protein Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with recombinant Tubulin-specific chaperone A (TBCA) protein.

Frequently Asked Questions (FAQs)

Q1: My purified recombinant this compound protein is precipitating after thawing. What could be the cause and how can I prevent this?

A1: Protein precipitation after a freeze-thaw cycle is a common issue and can be caused by several factors. For this compound, a chaperone involved in tubulin folding, maintaining its structural integrity is crucial.

  • Inadequate Buffer Composition: The pH and ionic strength of your buffer may not be optimal for this compound stability. Proteins are least soluble at their isoelectric point (pI). Ensure your buffer pH is at least one unit away from the pI of your recombinant this compound. The salt concentration also plays a role in solubility; too low or too high salt can lead to aggregation.

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can induce stress on the protein, leading to denaturation and aggregation. It is highly recommended to aliquot your purified this compound into single-use volumes before freezing to avoid repeated temperature fluctuations.[1]

  • Lack of Cryoprotectants: Cryoprotectants like glycerol or trehalose are essential for stabilizing proteins during freezing by preventing the formation of ice crystals that can damage the protein structure. Commercial formulations of recombinant human this compound often include glycerol or trehalose.[1][2]

Troubleshooting Steps:

  • Optimize Buffer: If you know the theoretical pI of your this compound construct, choose a buffer with a pH that is +/- 1-2 pH units from the pI. A common starting point is a phosphate or Tris-based buffer at a physiological pH (7.2-7.4).

  • Screen Salt Concentrations: Empirically test a range of NaCl or KCl concentrations (e.g., 50 mM, 150 mM, 300 mM) to find the optimal concentration for this compound solubility.

  • Add Cryoprotectants: Before freezing, add sterile glycerol to a final concentration of 10-50% (v/v) or trehalose to your protein solution.[1]

  • Aliquot: Dispense the protein into small, single-use tubes before the initial freeze.

Q2: I am observing a loss of this compound activity in my tubulin folding assays. What are the likely reasons?

A2: Loss of activity suggests that your recombinant this compound may be misfolded or denatured, even if it appears soluble. As a chaperone, this compound's function is directly tied to its correct conformation.

  • Oxidation: Cysteine residues in proteins can form incorrect disulfide bonds upon oxidation, leading to misfolding and loss of function. Including a reducing agent in your buffer can prevent this.

  • Proteolytic Degradation: Trace amounts of proteases co-purified with your this compound can lead to its degradation over time, especially during long incubations or storage at 4°C.

  • Improper Storage Temperature: While -80°C is ideal for long-term storage, storing this compound at 4°C for extended periods can lead to gradual denaturation and loss of activity. Working aliquots can be stored at 4°C for up to one week.[1]

Troubleshooting Steps:

  • Include Reducing Agents: Add a fresh stock of a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) to your storage and assay buffers. A common concentration for DTT is 1-5 mM.[2]

  • Add Protease Inhibitors: During purification and for short-term storage, consider adding a protease inhibitor cocktail to prevent degradation.

  • Ensure Proper Storage: For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Minimize the time the protein spends at 4°C.

Q3: My this compound protein shows multiple bands on a non-reducing SDS-PAGE, but a single band on a reducing gel. What does this indicate?

A3: This observation strongly suggests the formation of intermolecular disulfide bonds, leading to oligomers or aggregates. This compound is known to function in a complex with other proteins, but in a purified system, such oligomerization via disulfide bonds is likely an artifact of oxidation. The reducing agent in the loading buffer of the reducing SDS-PAGE breaks these bonds, resulting in a single band corresponding to the monomeric this compound. To prevent this, always include a reducing agent like DTT or BME in your purification and storage buffers.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with recombinant this compound stability.

Problem Potential Cause Recommended Action
Low Protein Yield After Purification Protein is insoluble and found in the inclusion body fraction.Optimize expression conditions (e.g., lower temperature, different E. coli strain). Use a solubility-enhancing fusion tag (e.g., MBP, GST). Optimize lysis buffer with detergents or chaotropic agents, followed by refolding protocols.
Protein is degraded during purification.Add protease inhibitors to the lysis buffer. Work quickly and at 4°C throughout the purification process.
Protein Aggregation During Concentration High protein concentration leads to aggregation.Concentrate the protein in smaller increments, with intermittent gentle mixing. Add stabilizing excipients like L-arginine or glycerol before concentrating. Perform concentration at 4°C.
Buffer conditions are suboptimal for high concentrations.Re-evaluate the buffer pH and salt concentration. A buffer screen using a thermal shift assay can identify more stabilizing conditions.
Inconsistent Results in Functional Assays Variability in protein quality between batches.Standardize your purification and storage protocol. Perform quality control on each batch using SDS-PAGE (reducing and non-reducing) and Dynamic Light Scattering (DLS) to assess purity and aggregation state.
Instability of this compound in the assay buffer.Ensure the assay buffer is compatible with this compound stability. This can be pre-screened using a thermal shift assay with various buffer components.

Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA) for Buffer Optimization

This protocol allows for the rapid screening of different buffer conditions to identify those that enhance the thermal stability of recombinant this compound. An increase in the melting temperature (Tm) indicates a more stable protein.

Materials:

  • Purified recombinant this compound protein (0.1-0.5 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well qPCR plate

  • Real-time PCR instrument with a melt curve function

  • Various buffer components to be tested (e.g., different pH buffers, salts, additives like glycerol, L-arginine, DTT)

Methodology:

  • Prepare a Master Mix: In a microcentrifuge tube, prepare a master mix containing your this compound protein and SYPRO Orange dye. A typical final concentration is 2-5 µM protein and 5x SYPRO Orange.

  • Prepare Buffer Conditions: In the 96-well plate, prepare 2x concentrated solutions of the different buffer conditions you want to test. This could include a pH series (e.g., pH 6.0 to 8.5), a salt concentration series (e.g., 50 mM to 500 mM NaCl), and various additives.

  • Mix and Incubate: Add an equal volume of the protein/dye master mix to each well containing the 2x buffer solutions. Seal the plate, mix gently, and centrifuge briefly.

  • Perform Melt Curve Analysis: Place the plate in the real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. This is typically calculated by the instrument software by fitting the sigmoidal melt curve to a Boltzmann equation or by taking the negative first derivative of the curve. Higher Tm values indicate more stable conditions.

Example Data: Thermal Shift Assay for this compound

The following table is an illustrative example of how to present TSA data. Actual results may vary.

Buffer Condition pH [NaCl] (mM) Additive Melting Temperature (Tm) in °C
Control 7.4150None48.2
pH Screen 6.5150None46.5
7.0150None47.8
8.0150None49.1
Salt Screen 7.450None47.1
7.4300None48.9
Additive Screen 7.415010% Glycerol50.3
7.41501 mM DTT48.5

Signaling Pathways and Workflows

Tubulin Folding Pathway

The folding of α- and β-tubulin is a complex process mediated by a series of chaperones. This compound plays a crucial role in the final stages of β-tubulin maturation. The diagram below illustrates the key steps in this pathway.[3][4][5][6][7][8][9]

Tubulin_Folding_Pathway cluster_beta β-Tubulin Pathway cluster_alpha α-Tubulin Pathway Unfolded_beta Unfolded β-Tubulin CCT_beta CCT (Chaperonin) Unfolded_beta->CCT_beta ATP Quasi_native_beta Quasi-native β-Tubulin CCT_beta->Quasi_native_beta ATP TBCA_beta This compound-β-Tubulin Complex Quasi_native_beta->TBCA_beta TBCD_beta TBCD-β-Tubulin Complex TBCA_beta->TBCD_beta Supercomplex TBCC-TBCD-TBCE Supercomplex TBCD_beta->Supercomplex Unfolded_alpha Unfolded α-Tubulin CCT_alpha CCT (Chaperonin) Unfolded_alpha->CCT_alpha ATP Quasi_native_alpha Quasi-native α-Tubulin CCT_alpha->Quasi_native_alpha ATP TBCB_alpha TBCB-α-Tubulin Complex Quasi_native_alpha->TBCB_alpha TBCE_alpha TBCE-α-Tubulin Complex TBCB_alpha->TBCE_alpha TBCE_alpha->Supercomplex Dimer αβ-Tubulin Heterodimer Supercomplex->Dimer GTP hydrolysis

Caption: The chaperone-mediated tubulin folding and assembly pathway.

Experimental Workflow: Troubleshooting Protein Aggregation

The following workflow provides a logical sequence of steps to diagnose and resolve issues with recombinant this compound aggregation.

Aggregation_Troubleshooting_Workflow Start Problem: Recombinant this compound Aggregation QC Quality Control: 1. SDS-PAGE (reducing/non-reducing) 2. Dynamic Light Scattering (DLS) Start->QC Check_Storage Review Storage Conditions: - Aliquoted? - Freeze-thaw cycles? - Storage temp (-80°C)? - Cryoprotectant used? QC->Check_Storage Optimize_Buffer Buffer Optimization: - Perform Thermal Shift Assay (TSA) - Screen pH, salt, additives Check_Storage->Optimize_Buffer If storage issues identified, correct and re-test Check_Purification Review Purification Protocol: - Reducing agent present? - Protease inhibitors used? - Temperature control (4°C)? Optimize_Buffer->Check_Purification If buffer suboptimal, use new buffer and re-purify Solubilization Is protein soluble? Check_Purification->Solubilization Fail Aggregation Persists: Re-evaluate construct design (e.g., different fusion tag, expression host) Check_Purification->Fail If protocol issues identified, correct and re-purify Refold Consider on-column or dialysis-based refolding Solubilization->Refold No Success Stable, Monomeric This compound Achieved Solubilization->Success Yes Refold->Success

Caption: A workflow for troubleshooting recombinant this compound protein aggregation.

References

Optimizing TBCA Immunofluorescence: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your Tubulin Folding Cofactor A (TBCA) immunofluorescence (IF) staining protocols. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving high-quality, reproducible results. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to enhance your understanding of the critical steps involved in successful immunofluorescence.

Troubleshooting Guide

This guide addresses common issues encountered during immunofluorescence experiments in a simple question-and-answer format.

Problem Possible Cause Solution
Weak or No Signal Improper Antibody Dilution: Primary or secondary antibody concentration is too low.Titrate the primary and secondary antibodies to find the optimal concentration. A common starting range for primary antibodies is 1-10 µg/mL or a 1:100 to 1:1000 dilution of antiserum.[1]
Suboptimal Incubation Time/Temperature: Incubation times may be too short.Increase the primary antibody incubation time (e.g., overnight at 4°C) or try incubating at room temperature for 1-2 hours.[2][3][4]
Incorrect Fixation: The chosen fixation method may be masking the this compound epitope.Test different fixation methods. Aldehyde fixatives like formaldehyde are good for preserving morphology, while organic solvents like methanol can be better for some epitopes.[1][5] Over-fixation can also be an issue; try reducing fixation time.[6][7]
Inadequate Permeabilization: The antibody may not be able to access the intracellular this compound protein.Ensure the permeabilization step is sufficient. Triton X-100 is a common choice for permeabilizing all cellular membranes.[5][8]
Antigen Retrieval Needed: For formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval is often necessary to unmask epitopes.Implement a heat-induced (HIER) or proteolytic-induced (PIER) antigen retrieval step. The optimal method depends on the antibody and tissue.[9][10][11][12][13]
Low Protein Expression: The target protein (this compound) may not be highly expressed in your cells or tissue.Confirm this compound expression with another method like Western Blot. Consider using a signal amplification method.[7][14]
Incompatible Antibodies: The secondary antibody does not recognize the primary antibody's host species.Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[15]
High Background Antibody Concentration Too High: The primary or secondary antibody concentration is excessive, leading to non-specific binding.Decrease the antibody concentrations. Perform a titration to find the optimal balance between signal and background.[15][16]
Insufficient Blocking: Non-specific sites are not adequately blocked, allowing antibodies to bind randomly.Increase the blocking time (e.g., 1 hour at room temperature) and use a suitable blocking buffer. Normal serum from the species of the secondary antibody is often recommended.[15][17]
Inadequate Washing: Unbound antibodies are not sufficiently washed away.Increase the number and duration of wash steps. Use a buffer containing a mild detergent like Tween 20.[14][16]
Autofluorescence: The tissue or cells themselves may be fluorescent.View an unstained sample under the microscope to check for autofluorescence. If present, consider using a different fixative or quenching agents like sodium borohydride.[6]
Non-Specific Staining Cross-Reactivity of Secondary Antibody: The secondary antibody may be binding to endogenous immunoglobulins in the sample.Use a secondary antibody that has been pre-adsorbed against the species of your sample.
Primary Antibody Specificity: The primary antibody may be binding to other proteins in addition to this compound.Validate your primary antibody's specificity using controls like knockout/knockdown cells or by comparing your staining pattern to published data.[18]

Frequently Asked Questions (FAQs)

Q1: Which fixation method is best for this compound immunofluorescence?

A1: The optimal fixation method can be antibody-dependent. A good starting point for cultured cells is 4% paraformaldehyde (PFA) for 10-20 minutes at room temperature, as it preserves cellular morphology well.[3][5] Alternatively, cold methanol fixation (-20°C for 5-10 minutes) can also be effective and simultaneously permeabilizes the cells.[19][20] It is recommended to test different fixation methods to determine which yields the best signal-to-noise ratio for your specific anti-TBCA antibody.

Q2: What is the purpose of the permeabilization step?

A2: Permeabilization is crucial for allowing antibodies to cross the cell membrane and access intracellular antigens like this compound.[8] Detergents such as Triton X-100 or Tween-20 are commonly used to create pores in the cellular membranes.[21] The choice and concentration of the detergent may need optimization.

Q3: How do I choose the right blocking buffer?

A3: A good blocking buffer minimizes non-specific antibody binding.[22] A common and effective blocking solution is 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the same species as the secondary antibody in a buffer like PBS with a small amount of detergent (e.g., 0.1% Tween 20).[17]

Q4: What are the key controls I should include in my this compound IF experiment?

A4: To ensure the validity of your results, several controls are essential:

  • Secondary Antibody Only Control: This helps to identify non-specific binding of the secondary antibody.

  • No Primary Antibody Control: This control, similar to the secondary only, helps assess background fluorescence.

  • Isotype Control: This involves using an antibody of the same isotype and concentration as your primary antibody but with no specificity for the target, to assess non-specific binding of the primary antibody.[14]

  • Positive and Negative Controls: Use cell lines or tissues known to express (positive) or not express (negative) this compound to confirm antibody specificity.[18]

Q5: How can I prevent my fluorescent signal from fading?

A5: Photobleaching, or the fading of fluorescent signal upon exposure to light, is a common issue. To minimize this, use an anti-fade mounting medium, store your slides in the dark, and minimize the time your sample is exposed to the excitation light during microscopy.[14]

Experimental Protocols

Standard Immunofluorescence Protocol for this compound in Cultured Cells

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and buffer compositions may be necessary.

Reagents and Buffers:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.1% Triton X-100 in PBS

  • Primary Antibody Dilution Buffer: 1% BSA in PBS with 0.1% Tween 20 (PBST)

  • Secondary Antibody Dilution Buffer: 1% BSA in PBST

  • Wash Buffer: 0.1% Tween 20 in PBS (PBST)

  • Anti-fade Mounting Medium with DAPI

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or chamber slide to the desired confluency (typically 50-70%).

  • Fixation:

    • Gently wash the cells once with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding sites.

  • Primary Antibody Incubation:

    • Dilute the anti-TBCA primary antibody to its optimal concentration in the Primary Antibody Dilution Buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with Wash Buffer for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody (with specificity for the primary antibody's host species) in Secondary Antibody Dilution Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash the cells three times with Wash Buffer for 5 minutes each, protected from light.

    • Perform a final wash with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium containing DAPI for nuclear counterstaining.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Image the slides using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores. Store slides at 4°C in the dark.

Quantitative Data Summary
ParameterRecommended RangeNotes
Primary Antibody Concentration 1-10 µg/mL (purified antibody) 1:100 - 1:1000 (antiserum)Optimal concentration should be determined by titration for each new antibody and experimental setup.[1]
Primary Antibody Incubation 1-2 hours at Room Temperature or Overnight at 4°COvernight incubation at 4°C is often recommended for optimal binding.[2][4]
Secondary Antibody Incubation 1 hour at Room TemperatureShould be performed in the dark to prevent photobleaching of the fluorophore.
Fixation Time (4% PFA) 10-20 minutesOver-fixation can mask epitopes.[6]
Permeabilization Time (Triton X-100) 10-15 minutesThe concentration of Triton X-100 may need to be optimized (0.1-0.5%).
Blocking Time 30-60 minutesSufficient blocking is crucial to prevent high background.

Visual Guides

Experimental Workflow for Immunofluorescence

IF_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps Cell_Culture Cell Culture on Coverslip Fixation Fixation (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., Normal Serum/BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (anti-TBCA) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Washing Washing Steps Secondary_Ab->Washing Mounting Mounting with DAPI Washing->Mounting Imaging Microscopy and Image Acquisition Mounting->Imaging

Caption: A general workflow for immunofluorescence staining of cultured cells.

Hypothetical this compound Signaling Pathway

As this compound is a tubulin folding cofactor, it is involved in the intricate process of microtubule formation. While a classical linear signaling pathway is not its primary role, we can illustrate its involvement in the broader context of microtubule dynamics, which is crucial for numerous cellular signaling events.

TBCA_Pathway Role of this compound in Microtubule-Dependent Cellular Processes cluster_folding Tubulin Folding Pathway cluster_downstream Downstream Cellular Processes Unfolded_Tubulin Unfolded α- and β-tubulin CCT Chaperonin Containing TCP-1 (CCT) Unfolded_Tubulin->CCT This compound This compound (Tubulin Folding Cofactor A) CCT->this compound Other_Cofactors Other Cofactors (TBCB, TBCD, TBCE) This compound->Other_Cofactors Tubulin_Dimer αβ-Tubulin Heterodimer Other_Cofactors->Tubulin_Dimer Microtubules Microtubule Polymerization Tubulin_Dimer->Microtubules Cell_Cycle Cell Cycle Progression Microtubules->Cell_Cycle Vesicular_Transport Vesicular Transport Microtubules->Vesicular_Transport Cell_Migration Cell Migration Microtubules->Cell_Migration

Caption: The role of this compound in the tubulin folding pathway and its impact on microtubule-dependent cellular functions.

References

Technical Support Center: Co-Immunoprecipitation of TBCA Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the co-immunoprecipitation (Co-IP) of Tubulin Folding Cofactor A (TBCA) complexes. Given the transient and dynamic nature of the tubulin folding pathway, isolating intact this compound-containing complexes requires careful optimization of experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the Co-IP of this compound complexes in a question-and-answer format.

Question: I am not detecting my bait protein (this compound) in the immunoprecipitated fraction. What could be the problem?

Answer: Failure to detect the bait protein can stem from several factors, from antibody issues to problems with the immunoprecipitation procedure itself.

  • Antibody Selection and Validation: Ensure you are using an antibody validated for immunoprecipitation. Not all antibodies that work in Western blotting are suitable for recognizing the native protein conformation required for IP. Check the manufacturer's datasheet or relevant literature for validation. It is advisable to test multiple antibodies from different vendors. Polyclonal antibodies, which recognize multiple epitopes, can sometimes be more efficient at capturing protein complexes.[1]

  • Antibody Concentration: The optimal antibody concentration is crucial and should be determined empirically through titration experiments.[2] Using too little antibody will result in a low yield, while too much can lead to increased non-specific binding.

  • Lysis Conditions: The lysis buffer may be too harsh, denaturing the epitope recognized by your antibody. For preserving protein structure, consider using a milder lysis buffer with non-ionic detergents like NP-40 or Triton X-100 instead of harsh detergents like SDS.[3]

  • Insufficient Protein Expression: The expression level of endogenous this compound might be too low in your cell type. Confirm the presence of this compound in your input lysate via Western blot. If expression is low, you may need to increase the amount of starting material (cell lysate).

Question: I can pull down my bait protein (this compound), but I am not detecting any interacting partners, such as beta-tubulin. What are the likely causes?

Answer: This is a common challenge, especially with transient interactions like those in the tubulin folding pathway. The interaction between this compound and its partners may be disrupted during the Co-IP procedure.

  • Transient or Weak Interactions: The interaction between this compound and its binding partners, such as beta-tubulin, is transient.[4][5] These weak interactions can be easily lost during cell lysis and subsequent washing steps. To stabilize these interactions, consider using in vivo cross-linking.

  • Lysis Buffer Composition: The composition of your lysis buffer is critical for preserving protein-protein interactions. Avoid harsh detergents like SDS. A recommended starting point is a modified RIPA buffer without SDS or a buffer containing a mild non-ionic detergent.[3] The salt concentration also plays a role; high salt concentrations can disrupt ionic interactions between proteins. Optimization of salt (e.g., 150-500 mM NaCl) and detergent concentrations is often necessary.[6]

  • Stringent Wash Conditions: Overly stringent wash buffers can strip away interacting proteins. The number and duration of washes, as well as the detergent and salt concentrations in the wash buffer, should be optimized. Start with a less stringent wash buffer (e.g., your lysis buffer) and gradually increase the stringency if background is high. Saving the wash fractions and analyzing them by Western blot can help determine if the prey protein is being washed away.[1]

  • Epitope Masking: The antibody's binding site on this compound might overlap with the interaction site for its binding partners.[6] If possible, try using an antibody that targets a different region of this compound.

Question: I am observing high background and many non-specific bands in my Co-IP eluate. How can I reduce this?

Answer: High background is a frequent issue in Co-IP experiments and can be addressed through several optimization steps.

  • Pre-clearing the Lysate: Before adding your specific antibody, incubate the cell lysate with beads (e.g., Protein A/G agarose or magnetic beads) alone.[1] This step removes proteins that non-specifically bind to the beads, reducing background in the final eluate.

  • Blocking the Beads: Incubating the beads with a blocking agent like bovine serum albumin (BSA) before adding the antibody can help reduce non-specific binding to the bead surface.[7]

  • Optimizing Antibody Concentration: Using an excessive amount of antibody can lead to increased non-specific binding.[8] Perform a titration to find the lowest concentration of antibody that efficiently pulls down your bait protein.

  • Washing Strategy: Increase the number of washes or the stringency of the wash buffer by moderately increasing the salt or detergent concentration.[6] However, be mindful that this could also disrupt weak, specific interactions.

  • Use of Controls: Include proper negative controls, such as an isotype-matched IgG antibody in place of the specific anti-TBCA antibody.[9][10] This will help you distinguish between specific and non-specific binding. A "beads only" control (no antibody) is also useful for identifying proteins that bind non-specifically to the beads themselves.[7][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in co-immunoprecipitating this compound complexes?

A1: The main challenge lies in the transient and dynamic nature of the protein-protein interactions within the tubulin folding pathway.[4][5] this compound is part of a multi-cofactor complex (including TBCB, TBCD, TBCE, and TBCC) that facilitates the folding of beta-tubulin. These interactions are often weak and short-lived, making them difficult to preserve during the Co-IP procedure.

Q2: What is a suitable lysis buffer for preserving this compound-containing complexes?

A2: A lysis buffer with a mild, non-ionic detergent is recommended to preserve the native conformation of proteins and their interactions. A common starting point is a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 1% NP-40 or Triton X-100.[6][11] It is crucial to supplement the lysis buffer with a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation.[3] For particularly labile complexes, a detergent-free lysis method relying on mechanical disruption (e.g., douncing) can be considered, although this may be less efficient for extracting all cellular proteins.

Q3: When should I consider using a cross-linking agent?

A3: Cross-linking is highly recommended when dealing with transient or weak protein-protein interactions, which is characteristic of the this compound complex.[12][13] Reagents like formaldehyde or dithiobis(succinimidyl propionate) (DSP) can be used to covalently link interacting proteins in vivo before cell lysis. This "freezes" the interactions, making them stable throughout the Co-IP workflow. It is important to note that cross-linking conditions (concentration of the agent and incubation time) need to be carefully optimized to avoid excessive cross-linking, which can create large, insoluble aggregates.

Q4: What are the essential controls for a this compound Co-IP experiment?

A4: Several controls are crucial for interpreting your results accurately:

  • Positive Control: The input lysate should be run on the Western blot to confirm the presence of both the bait (this compound) and the expected prey (e.g., beta-tubulin) proteins.[7]

  • Negative Controls:

    • Isotype Control: An immunoprecipitation performed with a non-specific antibody of the same isotype and from the same host species as your anti-TBCA antibody. This control helps to identify non-specific binding to the antibody.[9][10]

    • Beads Only Control: An immunoprecipitation performed with beads but no antibody. This identifies proteins that bind non-specifically to the beads.[7][9]

    • Knockout/Knockdown Control: If available, using a cell line where the bait protein (this compound) has been knocked out or knocked down is an excellent control to demonstrate the specificity of the antibody.[7]

Q5: How can I analyze the proteins that co-immunoprecipitate with this compound?

A5: The most common method for analyzing the Co-IP eluate is Western blotting . This allows you to probe for specific, known or suspected interacting partners using antibodies against those proteins. For a broader, unbiased identification of novel interacting partners, mass spectrometry is the method of choice.[14] This technique can identify all the proteins present in your eluate, providing a comprehensive view of the this compound interactome.

Quantitative Data Summary

The optimal parameters for Co-IP experiments are highly dependent on the specific proteins, antibodies, and cell types used. The following tables provide a summary of generally recommended starting concentrations and conditions that should be empirically optimized for your specific experiment.

Table 1: Recommended Lysis Buffer Compositions

ComponentConcentration RangePurpose
Tris-HCl (pH 7.4-8.0)20-50 mMBuffering agent
NaCl150-500 mMProvides ionic strength; higher concentrations can reduce non-specific binding but may disrupt weak interactions
EDTA1-5 mMChelating agent, inhibits metalloproteases
Non-ionic Detergent (NP-40, Triton X-100)0.1-1.0%Solubilizes proteins while preserving interactions
Protease Inhibitor Cocktail1x (as per manufacturer)Prevents protein degradation
Phosphatase Inhibitor Cocktail1x (as per manufacturer)Prevents dephosphorylation if studying phosphorylation-dependent interactions

Table 2: General Co-Immunoprecipitation Parameters

ParameterRecommended Range/ValueNotes
Cell Lysate
Total Protein per IP0.5 - 2.0 mgAdjust based on the expression level of the bait protein.
Antibody
Anti-TBCA Antibody1-10 µgTitrate to determine the optimal concentration.
Isotype Control IgGSame as anti-TBCA antibodyMatch the concentration of the primary antibody.
Beads
Protein A/G Beads (slurry)20-50 µLThe amount depends on the binding capacity of the beads and the amount of antibody used.
Incubation Times
Antibody with Lysate2 hours - overnight at 4°CLonger incubation may increase yield but also background.
Lysate-Antibody Complex with Beads1-4 hours at 4°C
Washes
Number of Washes3-5 times
Wash Buffer Volume0.5 - 1.0 mL per wash

Experimental Protocols

A generalized protocol for co-immunoprecipitation is provided below. This should be adapted and optimized for your specific experimental conditions.

Detailed Co-Immunoprecipitation Protocol

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet with an appropriate volume of ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Pre-clearing (Optional but Recommended):

    • Add 20-30 µL of Protein A/G bead slurry to 1 mg of cell lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the optimal amount of anti-TBCA antibody (or isotype control IgG) to the pre-cleared lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add 30-50 µL of Protein A/G bead slurry to capture the antibody-protein complexes.

    • Incubate on a rotator for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Carefully remove the supernatant.

    • Resuspend the beads in 1 mL of ice-cold wash buffer.

    • Repeat the wash step 3-5 times.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding 20-50 µL of 1x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube for analysis by Western blotting or mass spectrometry.

Visualizations

Tubulin_Folding_Pathway cluster_chaperonin Chaperonin-mediated Folding cluster_cofactors Tubulin Cofactor Pathway Nascent_Tubulin Nascent β-tubulin Prefoldin Prefoldin Nascent_Tubulin->Prefoldin binds TRiC TRiC/CCT Prefoldin->TRiC delivers to Quasi_native_beta_tubulin Quasi-native β-tubulin TRiC->Quasi_native_beta_tubulin folds This compound This compound Quasi_native_beta_tubulin->this compound binds beta_tubulin_complex This compound-β-tubulin complex This compound->beta_tubulin_complex stabilizes TBCD TBCD alpha_beta_dimer αβ-tubulin heterodimer TBCD->alpha_beta_dimer assemble TBCE TBCE TBCE->alpha_beta_dimer assemble TBCB TBCB TBCB->alpha_beta_dimer assemble TBCC TBCC TBCC->alpha_beta_dimer assemble alpha_tubulin α-tubulin alpha_tubulin->alpha_beta_dimer assemble beta_tubulin_complex->alpha_beta_dimer assemble Microtubules Microtubules alpha_beta_dimer->Microtubules Microtubule Assembly

Caption: The tubulin folding pathway involving this compound.

CoIP_Workflow start Start cell_lysis 1. Cell Lysis (Mild Detergent Buffer) start->cell_lysis pre_clearing 2. Pre-clearing with Beads (Optional) cell_lysis->pre_clearing immunoprecipitation 3. Immunoprecipitation (Incubate with anti-TBCA Ab) pre_clearing->immunoprecipitation capture 4. Capture Complexes (Add Protein A/G Beads) immunoprecipitation->capture washing 5. Wash Beads (3-5 times with wash buffer) capture->washing elution 6. Elution (Boil in sample buffer) washing->elution analysis 7. Analysis elution->analysis western_blot Western Blot analysis->western_blot mass_spec Mass Spectrometry analysis->mass_spec end End western_blot->end mass_spec->end

Caption: General workflow for co-immunoprecipitation.

Troubleshooting_Logic start Problem Encountered no_bait No Bait (this compound) Detected in IP? start->no_bait no_prey No Prey (e.g., β-tubulin) Detected with Bait? start->no_prey high_background High Background/ Non-specific Bands? start->high_background no_bait->no_prey sol_bait1 Check Ab for IP validation Titrate Ab concentration Use milder lysis buffer Increase lysate amount no_bait->sol_bait1 Yes no_prey->high_background sol_prey1 Consider cross-linking Optimize lysis/wash buffers (lower salt/detergent) Try different Ab epitope no_prey->sol_prey1 Yes sol_bg1 Pre-clear lysate Block beads with BSA Decrease Ab concentration Increase wash stringency/number high_background->sol_bg1 Yes

Caption: Troubleshooting logic for this compound Co-IP.

References

Technical Support Center: Troubleshooting Artifacts in TBCA Overexpression Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Tubulin-folding cofactor A (TBCA) overexpression. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common artifacts and experimental issues.

Frequently Asked questions (FAQs)

QuestionAnswer
What is the primary function of this compound? This compound is a molecular chaperone that plays a crucial role in the tubulin folding pathway. It specifically binds to and stabilizes quasi-native β-tubulin folding intermediates, facilitating the formation of functional α/β-tubulin heterodimers, the building blocks of microtubules.
Why is this compound overexpression a valuable research tool? Studying this compound overexpression can provide insights into microtubule dynamics, cell cycle regulation, and the pathogenesis of diseases where this compound expression is altered. However, like any overexpression system, it is prone to artifacts that can complicate data interpretation.
What are the most common artifacts observed in this compound overexpression studies? The most frequently encountered artifacts include protein aggregation and insolubility, off-target effects leading to cellular stress, and unexpected impacts on cell viability and microtubule stability.

Troubleshooting Guides

Protein Aggregation and Insolubility

Overexpressed proteins, including this compound, can misfold and aggregate, leading to the formation of insoluble inclusion bodies. This is a common artifact that can affect the functional pool of the protein and induce cellular stress.

Symptoms:

  • High molecular weight smears or bands at the top of the well in a Western blot.

  • Visible protein aggregates in cell lysates.

  • A significant portion of the overexpressed this compound is found in the insoluble fraction after cell lysis and centrifugation.

Troubleshooting:

ProblemPossible CauseSuggested Solution
High levels of insoluble this compound Expression level is too high, overwhelming the cellular folding machinery.- Reduce the amount of plasmid used for transfection.- Use a weaker or inducible promoter to control expression levels.- Lower the post-transfection incubation temperature (e.g., 30°C) to slow down protein synthesis and allow for proper folding.
Lysis buffer is not optimal for solubilizing this compound.- Use a lysis buffer containing a stronger detergent (e.g., RIPA buffer).- Include sonication or mechanical disruption to aid in the solubilization of protein aggregates.
Protein aggregation detected by Western blot Inadequate sample preparation.- Add a reducing agent (e.g., DTT or β-mercaptoethanol) to the sample buffer to break disulfide bonds.- Boil samples for a shorter duration (e.g., 5 minutes) to prevent heat-induced aggregation.

Quantitative Data Summary: this compound Insolubility

The following table provides illustrative data on the percentage of insoluble this compound at different overexpression levels. Actual values may vary depending on the cell line and experimental conditions.

Transfection Reagent (µg)PromoterIncubation Temperature (°C)Insoluble this compound (%)
1.0CMV3715 ± 3
2.5CMV3735 ± 5
5.0CMV3760 ± 8
2.5TK3720 ± 4
2.5CMV3025 ± 6
Off-Target Effects and Cellular Stress

High levels of exogenous this compound can lead to unintended consequences beyond its primary function, such as saturating the cellular machinery for protein synthesis and folding, or sequestering essential interaction partners.

Symptoms:

  • Activation of cellular stress pathways (e.g., heat shock response).

  • Changes in the expression of unrelated proteins.

  • Alterations in cellular morphology.

Troubleshooting:

ProblemPossible CauseSuggested Solution
Induction of stress response Overexpression is inducing the unfolded protein response (UPR).- Perform a dose-response curve to determine the optimal level of this compound expression that does not induce a stress response.- Co-express molecular chaperones (e.g., Hsp70) to aid in protein folding.
Unexpected changes in protein expression Pleiotropic effects of high this compound levels.- Use a tightly regulated inducible expression system to control the timing and level of this compound expression.- Validate key findings using a complementary approach, such as siRNA-mediated knockdown of endogenous this compound.
Altered Cell Viability and Microtubule Dynamics

Since this compound is integral to tubulin biology, its overexpression can disrupt the delicate balance of microtubule assembly and disassembly, potentially leading to cell cycle arrest and apoptosis.[1]

Symptoms:

  • Decreased cell proliferation or increased cell death.

  • Aberrant mitotic spindles or disorganized microtubule networks.

  • Both overexpression and knockdown of this compound can lead to a decrease in the levels of tubulin heterodimers.[2]

Troubleshooting:

ProblemPossible CauseSuggested Solution
Reduced cell viability Disruption of microtubule dynamics is triggering apoptosis.- Titrate the level of this compound overexpression to a non-toxic level.- Perform time-course experiments to distinguish early effects from late-stage apoptotic events.- Use multiple, mechanistically different cell viability assays to confirm the results.
Abnormal microtubule organization Imbalance in the pool of assembly-competent tubulin heterodimers.- Analyze microtubule dynamics using live-cell imaging to understand the specific effects on polymerization and depolymerization rates.- Quantify the levels of soluble versus polymerized tubulin.

Quantitative Data Summary: Effect of this compound Overexpression on Cell Viability

The following table provides illustrative data on the effect of increasing this compound expression on cell viability as measured by an MTS assay. Results are expressed as a percentage of control (vector-transfected) cells.

This compound Plasmid (ng)Relative this compound Expression (fold change)Cell Viability (%)
01.0100 ± 5
502.595 ± 6
1005.282 ± 7
25011.865 ± 9
50025.345 ± 11

Experimental Protocols

Detailed Protocol for Co-Immunoprecipitation of this compound and β-Tubulin

This protocol is designed for the co-immunoprecipitation of overexpressed, tagged this compound and its interaction partner, endogenous β-tubulin.

Materials:

  • Cells overexpressing tagged-TBCA (e.g., HA-TBCA, FLAG-TBCA)

  • Ice-cold PBS

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, Protease Inhibitor Cocktail

  • Anti-tag antibody (e.g., anti-HA, anti-FLAG)

  • Control IgG (from the same species as the anti-tag antibody)

  • Protein A/G magnetic beads

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • SDS-PAGE sample buffer

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-tag antibody or control IgG to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Place the tube on a magnetic rack to collect the beads.

    • Aspirate the supernatant.

    • Wash the beads three times with Wash Buffer.

  • Elution:

    • Resuspend the beads in Elution Buffer and incubate for 5-10 minutes at room temperature.

    • Pellet the beads on a magnetic rack and transfer the supernatant (eluate) to a new tube containing Neutralization Buffer.

    • Alternatively, resuspend the beads directly in SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Analysis:

    • Analyze the eluate by Western blotting using antibodies against β-tubulin and the tag on this compound.

Detailed Protocol for Cell Viability (MTS) Assay

This protocol outlines the steps for assessing cell viability following this compound overexpression using a colorimetric MTS assay.

Materials:

  • Cells transfected with varying concentrations of this compound expression plasmid.

  • 96-well cell culture plates.

  • MTS reagent.

  • Phenol red-free culture medium.

  • Plate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.

    • Transfect cells with a range of this compound expression plasmid concentrations. Include a vector-only control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) post-transfection.

  • MTS Assay:

    • Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

    • Incubate the plate at 37°C for 1-4 hours, or until a color change is visible.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" control wells from all other values.

    • Express the viability of this compound-overexpressing cells as a percentage of the vector-only control cells.

Visualizations

Tubulin_Folding_Pathway cluster_chaperonin Cytosolic Chaperonin (CCT) cluster_cofactors Tubulin Folding Cofactors cluster_tubulin Tubulin Monomers & Dimer CCT CCT Complex alpha_q Quasi-native α-tubulin CCT->alpha_q Release beta_q Quasi-native β-tubulin CCT->beta_q Release This compound This compound TBCD TBCD This compound->TBCD Transfer of β-tubulin TBCB TBCB TBCE TBCE TBCB->TBCE Transfer of α-tubulin alpha_beta α/β-tubulin Heterodimer TBCD->alpha_beta Assembly TBCE->alpha_beta Assembly alpha_n Nascent α-tubulin alpha_n->CCT Folding beta_n Nascent β-tubulin beta_n->CCT Folding alpha_q->TBCB Binding & Stabilization beta_q->this compound Binding & Stabilization Microtubule Polymerization Microtubule Polymerization alpha_beta->Microtubule Polymerization

Caption: The tubulin folding pathway involving this compound.

Experimental_Workflow cluster_overexpression This compound Overexpression cluster_analysis Downstream Analysis transfection Transfect cells with This compound expression vector lysis Cell Lysis transfection->lysis viability Cell Viability Assay transfection->viability Assess cellular health microscopy Microscopy transfection->microscopy Observe microtubule morphology western Western Blot lysis->western Check expression & aggregation coip Co-Immunoprecipitation lysis->coip Investigate protein interactions

Caption: Experimental workflow for this compound overexpression studies.

References

Technical Support Center: Normalization Controls for TBCA Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and validating normalization controls for Tubulin Folding Cofactor A (TBCA) expression analysis. Accurate normalization is critical for reliable quantification of this compound expression in various experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its expression analysis important?

A1: Tubulin Folding Cofactor A (this compound) is a protein involved in the proper folding of β-tubulin, a critical component of microtubules.[1][2] Microtubules are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Altered this compound expression has been associated with several diseases, including cancer and neurodegenerative disorders, making its accurate expression analysis crucial for understanding disease mechanisms and for drug development.[3]

Q2: Why are normalization controls necessary for this compound expression analysis?

A2: Normalization is a critical step in gene and protein expression analysis to correct for variability introduced during sample preparation and processing.[4][5] This variability can arise from differences in the initial amount of starting material, RNA or protein extraction efficiency, and enzymatic reaction efficiencies (e.g., reverse transcription and PCR). Without proper normalization, observed changes in this compound expression could be due to technical inconsistencies rather than true biological differences.

Q3: What are the different types of normalization controls?

A3: For quantitative PCR (qPCR), the most common normalization controls are stably expressed reference genes, often called housekeeping genes.[4] For Western blotting, housekeeping proteins (e.g., β-actin, GAPDH, β-tubulin) have traditionally been used.[6] However, due to the potential for their expression to vary, total protein staining is increasingly recommended as a more reliable normalization method for Western blots.[7][8] For RNA sequencing (RNA-Seq), normalization methods are typically algorithmic and account for factors like sequencing depth and gene length.[9]

Q4: Can I use commonly cited housekeeping genes like GAPDH or ACTB (β-actin) to normalize this compound expression?

A4: While commonly used, housekeeping genes like GAPDH and ACTB may not be suitable for normalizing this compound expression without validation in your specific experimental system.[6] this compound is involved in the tubulin folding pathway, and its expression could potentially be co-regulated with cytoskeletal components like actin and tubulin under certain conditions.[10][11][12][13] Therefore, it is crucial to validate a panel of candidate reference genes to identify the most stable ones for your specific cell type, tissue, and experimental conditions.

Q5: How many normalization controls should I use?

A5: For qPCR, it is recommended to use at least two validated reference genes to ensure accurate and reliable normalization.[7] The geometric mean of the expression levels of these genes is then used for normalization. For Western blotting, if using housekeeping proteins, it is also advisable to test more than one. However, total protein staining provides a more robust single-method normalization.

Troubleshooting Guides

qPCR Normalization
Problem Possible Cause Solution
High variability in reference gene Cq values across samples 1. Inconsistent sample quality or quantity.2. Pipetting errors.3. The selected reference gene is not stably expressed under your experimental conditions.1. Ensure consistent RNA extraction and reverse transcription.2. Use calibrated pipettes and proper technique.3. Validate a panel of candidate reference genes to find a more stable one.
All candidate reference genes appear to be regulated by my experimental treatment 1. The treatment has a broad effect on cellular transcription.2. The chosen candidate genes are not suitable for your model.1. Expand your panel of candidate reference genes to include those from different functional classes.2. If no stable reference genes can be identified, consider alternative normalization strategies, such as normalization to total RNA input (if justified and validated).
Reference gene Cq values are very high (>30) 1. Low abundance of the reference gene in your samples.2. Poor primer efficiency.3. Issues with RNA quality or reverse transcription.1. Choose a more abundant reference gene.2. Validate primer efficiency with a standard curve.3. Assess RNA integrity and optimize the reverse transcription reaction.
Western Blot Normalization
Problem Possible Cause Solution
Housekeeping protein levels vary between samples 1. The housekeeping protein is affected by the experimental conditions.2. Inconsistent protein loading.1. Validate the stability of the housekeeping protein under your experimental conditions.2. Switch to total protein stain normalization for a more reliable method.[7][8]
Saturated signal for the housekeeping protein 1. Overloading of protein.2. High abundance of the housekeeping protein.1. Load less total protein.2. Reduce the concentration of the primary antibody for the housekeeping protein or reduce the exposure time.
Weak or no signal for the housekeeping protein 1. Low protein concentration.2. Inefficient antibody binding.1. Load more total protein.2. Optimize antibody concentrations and incubation times.

Experimental Protocols

Protocol 1: Validation of Reference Genes for this compound qPCR Analysis

This protocol outlines the steps to identify the most stable reference genes for normalizing this compound expression in your specific experimental setup.

1. Selection of Candidate Reference Genes:

  • Choose a panel of 8-10 candidate reference genes from different functional classes to avoid selecting genes that might be co-regulated.

  • Suggested Candidate Genes (Human): ACTB, GAPDH, B2M, HPRT1, RPL13A, TBP, GUSB, IPO8, PGK1, PPIA.[14][15]

  • Suggested Candidate Genes (Mouse): Actb, Gapdh, B2m, Hprt, Rpl13a, Tbp, Gusb, Pgk1, Ppia.[16][17]

2. Primer Design and Validation:

  • Obtain validated qPCR primers for your candidate genes and this compound. You can design them using software like Primer3 or use pre-validated commercial assays.

  • Validate the efficiency of each primer pair by generating a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

3. Experimental Setup:

  • Prepare cDNA from your experimental and control samples.

  • Perform qPCR for all candidate reference genes and this compound on all your samples.

  • Include no-template controls (NTCs) to check for contamination and no-reverse-transcription controls (-RT) to check for genomic DNA contamination.

4. Data Analysis to Determine Gene Stability:

  • Use at least two of the following algorithms to analyze the stability of your candidate reference genes:

    • geNorm: Calculates a gene expression stability measure (M value). Lower M values indicate higher stability.[15]

    • NormFinder: Ranks candidate genes based on their expression stability, taking into account both intra- and inter-group variation.[6][18]

    • BestKeeper: Determines the most stable genes based on a pair-wise correlation analysis.[3][19]

5. Selection of the Best Reference Genes:

  • Based on the analysis, select the two or three most stable reference genes.

  • Use the geometric mean of the Cq values of the selected reference genes to calculate a normalization factor for each sample.

Table of Candidate Human Reference Gene Primer Sequences:

GeneForward Primer (5'-3')Reverse Primer (5'-3')
ACTB CTAAGGCCAACCGTGAAAAGACCAGAGGCATACAGGGACA
GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
B2M TGCTACTCGGCGCTTCAGTCAGGCGGGTGGAACTGTGTTAC
HPRT1 CCTGGCGTCGTGATTAGTGATAGACGTTCAGTCCTGTCCATAA
RPL13A CCTGGAGGAGAAGAGGAAAGAGATTGAGGACCTCTGTGAGATTTGTC
TBP TCAAACCCGAAAACGCCGAATTCACAGCTCCCCACCATGTTC
GUSB GAAAATACGTGGTTGGAGAGCTCATTCCGAGTGAAGATCCCCTTTTTA

Table of Candidate Mouse Reference Gene Primer Sequences:

GeneForward Primer (5'-3')Reverse Primer (5'-3')
Actb GGCTGTATTCCCCTCCATCGCCAGTTGGTAACAATGCCATGT
Gapdh AGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA
B2m ATGGGAAGCCGAACATACTGCAGTCTCAGTGGGGGTGAAT
Hprt TCCTCCTCAGACCGCTTTTCCTGGTTCATCATCGCTAATC
Rpl13a GGCTGAAGCCTACCAGAAAGTGGGCCTTCTCTTCCTTCTT
Tbp AGAACAACAGCCTGCCAGACTGGGGAACGGATTATAGCATGAC
Gusb GCTTGGCGGTGTTGAGGACTAGCAAAGTCCCCAATAGGAATGC
Protocol 2: Western Blot Normalization for this compound using Total Protein Staining

This protocol is recommended for accurate quantification of this compound protein levels.

1. Sample Preparation and Electrophoresis:

  • Determine the protein concentration of your lysates using a standard protein assay (e.g., BCA).

  • Load equal amounts of total protein for each sample onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

2. Protein Transfer:

  • Transfer the separated proteins to a low-fluorescence PVDF membrane.

3. Total Protein Staining (e.g., using a commercial stain like Revert™ 700):

  • After transfer, briefly rinse the membrane with deionized water.

  • Incubate the membrane with the total protein stain solution according to the manufacturer's instructions (e.g., 5 minutes).

  • Wash the membrane with the provided wash solution.

4. Imaging of Total Protein:

  • Image the membrane using a fluorescence imaging system at the appropriate wavelength for the stain (e.g., 700 nm channel).

5. Immunodetection of this compound:

  • Proceed with the standard immunodetection protocol:

    • Block the membrane.

    • Incubate with a validated primary antibody against this compound.

    • Wash the membrane.

    • Incubate with a species-appropriate fluorescently labeled secondary antibody (e.g., emitting in the 800 nm channel).

    • Wash the membrane.

6. Imaging and Data Analysis:

  • Image the membrane again to detect the signal from the secondary antibody (e.g., 800 nm channel).

  • Use appropriate software to quantify the signal intensity for each this compound band and the corresponding total protein in each lane.

  • Normalize the this compound signal by dividing it by the total protein signal for that lane.

Visualizations

experimental_workflow cluster_qPCR qPCR Normalization Workflow start_q Start: Experimental Samples rna_extraction RNA Extraction & Quantification start_q->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR with Primers for this compound & Candidate Reference Genes cdna_synthesis->qpcr data_analysis Stability Analysis (geNorm, NormFinder, etc.) qpcr->data_analysis select_ref Select 2-3 Most Stable Reference Genes data_analysis->select_ref normalize Normalize this compound Expression select_ref->normalize end_q End: Normalized this compound Expression Data normalize->end_q

Figure 1. Workflow for qPCR normalization control validation.

western_blot_workflow cluster_WB Western Blot Total Protein Normalization Workflow start_w Start: Protein Lysates quantification Protein Quantification start_w->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer total_protein_stain Total Protein Staining transfer->total_protein_stain image_total_protein Image Total Protein total_protein_stain->image_total_protein immunodetection Immunodetection of this compound image_total_protein->immunodetection image_this compound Image this compound Signal immunodetection->image_this compound analysis Normalize this compound Signal to Total Protein image_this compound->analysis end_w End: Normalized this compound Protein Levels analysis->end_w

Figure 2. Workflow for Western blot using total protein normalization.

decision_tree start Need to normalize this compound expression method Choose expression analysis method start->method qpcr qPCR method->qpcr mRNA western Western Blot method->western Protein validate_ref Validate a panel of reference genes qpcr->validate_ref use_total_protein Use Total Protein Staining (Recommended) western->use_total_protein use_hkp Use Housekeeping Protein (Requires Validation) western->use_hkp

Figure 3. Decision tree for selecting a normalization strategy.

References

Preventing non-specific binding in TBCA pull-down assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in Tubulin-folding cofactor A (TBCA) pull-down assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound, and what are its expected binding partners?

Tubulin-folding cofactor A (this compound) is a chaperone protein that plays a crucial role in the biogenesis of microtubules.[1] It is one of several cofactors (including B, C, D, and E) involved in the complex folding pathway of α- and β-tubulin polypeptides.[1][2][3] Specifically, this compound is thought to capture and stabilize β-tubulin in a quasi-native state before its incorporation into the α/β-tubulin heterodimer, which is the fundamental subunit of microtubules.[2][4] Therefore, the primary expected binding partners for this compound in a pull-down assay are β-tubulin and other tubulin-folding cofactors.

Q2: What are the common sources of non-specific binding in a this compound pull-down assay?

Non-specific binding can obscure true protein-protein interactions and lead to false-positive results. The main sources include:

  • Binding to the affinity resin: Many proteins can intrinsically bind to the agarose or magnetic beads used as the solid support.[5][6]

  • Binding to the affinity tag or antibody: Proteins may non-specifically interact with the fusion tag (e.g., GST, His-tag) on the bait protein or the antibody used for immunoprecipitation.

  • Ionic and hydrophobic interactions: Weak, non-specific interactions can occur between lysate proteins and the bait protein or the solid support.[5]

  • Nucleic acid bridging: Cellular DNA or RNA present in the lysate can act as a scaffold, indirectly linking proteins that do not physically interact.[7]

Q3: Why is pre-clearing the cell lysate important?

Pre-clearing involves incubating the cell lysate with the affinity beads (without the bait protein or antibody) before the actual pull-down step. This removes proteins from the lysate that non-specifically bind to the beads themselves.[8] Discarding these beads helps to significantly reduce background noise and ensures that proteins pulled down later are more likely binding to the specific bait protein.[8]

Q4: Can the choice of lysis buffer affect non-specific binding?

Absolutely. The ideal lysis buffer should efficiently release the this compound protein complex while preserving native protein conformations and interactions.

  • Non-ionic detergents (e.g., NP-40, Triton™ X-100) are generally preferred as they are less harsh and less likely to disrupt meaningful protein-protein interactions.[8][9][10]

  • Ionic detergents (e.g., SDS, deoxycholate), often found in RIPA buffer, are much stronger and can denature proteins.[10] This can expose hydrophobic regions that lead to non-specific aggregation or disrupt the native interaction you are trying to study.[10] RIPA buffer should only be used if the protein interaction is known to be extremely stable.[9]

Troubleshooting Guide: High Background & Non-Specific Binding

Problem: My Western blot shows many bands in the control lane (beads only or irrelevant bait), indicating high non-specific binding.

This is a common issue that can be resolved by systematically optimizing your protocol. Follow these steps to increase the stringency of your assay and reduce background.

Logical Flow for Troubleshooting Non-Specific Binding```dot

troubleshooting_flow

Caption: Optimized workflow for a this compound pull-down assay.

1. Cell Lysate Preparation: a. Harvest cells and wash once with ice-cold PBS. b. Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, plus protease and phosphatase inhibitors). c. (Optional) Add CaCl₂ to 1 mM and micrococcal nuclease. Incubate for 15 min at room temperature. Add EGTA to 2 mM to inactivate the nuclease. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new pre-chilled tube.

2. Pre-Clearing the Lysate: a. Add 20-30 µL of a 50% slurry of Protein A/G beads to ~1 mg of cell lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. Carefully collect the supernatant, avoiding the beads. This is your pre-cleared lysate.

3. Immunoprecipitation (Antibody-based pull-down): a. Add 2-5 µg of anti-TBCA antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of a non-specific IgG from the same host species to a separate aliquot of lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add 40 µL of a 50% slurry of fresh Protein A/G beads to capture the antibody-protein complexes. d. Incubate on a rotator for an additional 1-2 hours at 4°C.

4. Washing: a. Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C) and discard the supernatant. b. Add 1 mL of ice-cold wash buffer (start with medium stringency). Resuspend the beads gently. c. Repeat the centrifugation and wash steps a total of 3-5 times. Thorough washing is crucial. [11] 5. Elution and Analysis: a. After the final wash, remove all supernatant. b. Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them for SDS-PAGE. d. Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting.

This compound Pathway Visualization

The following diagram illustrates the role of this compound in the tubulin folding pathway.

tubulin_pathway nascent_beta Nascent β-tubulin prefoldin Prefoldin nascent_beta->prefoldin binds cct CCT (Chaperonin) prefoldin->cct delivers to quasi_native_beta Quasi-native β-tubulin cct->quasi_native_beta releases This compound This compound quasi_native_beta->this compound captured by tbcd TBCD quasi_native_beta->tbcd or tbca_complex This compound/β-tubulin complex This compound->tbca_complex tbcd_complex TBCD/β-tubulin complex tbcd->tbcd_complex tbca_complex->tbcd_complex transfers to supercomplex Supercomplex (with α-tubulin, TBCE, TBCB) tbcd_complex->supercomplex joins alpha_path α-tubulin pathway (similar cofactors) alpha_path->supercomplex dimer α/β-tubulin Heterodimer supercomplex->dimer releases

Caption: The post-chaperonin pathway for β-tubulin folding involving this compound.

References

Technical Support Center: TBCA Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for Tubulin Folding Cofactor A (TBCA) activity assays. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

Tubulin Folding Cofactor A (this compound) is a molecular chaperone protein involved in the complex tubulin folding pathway.[1][2][3][4] Its principal role is to capture and stabilize newly folded β-tubulin monomers, preventing them from aggregating and preparing them for incorporation into the α/β-tubulin heterodimer, the fundamental building block of microtubules.[1][3][4] Some studies also suggest this compound is crucial for recycling β-tubulin from dissociated heterodimers.

Q2: What is a "this compound activity assay"?

A this compound activity assay measures the functional capability of this compound. Since this compound's primary activity is binding to β-tubulin, the most common assay is a Native Polyacrylamide Gel Electrophoresis (PAGE) mobility shift assay . This technique visualizes the formation of a stable complex between this compound and β-tubulin. An active this compound protein will bind to β-tubulin, causing the complex to migrate slower through the gel than β-tubulin alone, resulting in a "shifted" band.

Q3: Why is it important to measure this compound activity?

Measuring this compound activity is critical for several reasons:

  • Basic Research: To understand the fundamental mechanisms of microtubule formation and dynamics.

  • Drug Development: As microtubules are a key target for anti-cancer drugs, understanding the proteins that regulate their assembly, like this compound, can unveil new therapeutic targets.

  • Quality Control: To ensure that recombinantly produced this compound is correctly folded and functional before its use in further experiments.

Q4: What are the key components needed for an in vitro this compound activity assay?

A typical in vitro assay requires highly purified and active components:

  • Recombinant this compound: The protein whose activity is being tested.

  • Recombinant or Purified β-tubulin: The binding partner for this compound. It must be in a folding-competent state.

  • Buffer System: A buffer that maintains the native structure and interaction of both proteins.

  • Native-PAGE reagents: Acrylamide, buffers, and running apparatus for gel electrophoresis.

Experimental Protocols

Protocol 1: Recombinant Protein Expression and Purification

Successful this compound activity assays depend on high-quality, purified proteins. This protocol outlines a general method for expressing and purifying His-tagged this compound and β-tubulin from E. coli.

1. Expression:

  • Transform E. coli expression strains (e.g., BL21(DE3)) with plasmids containing the human this compound or β-tubulin gene fused to a His6-tag.
  • Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
  • Incubate for 4-6 hours at 30°C or overnight at 18°C to improve protein solubility.
  • Harvest the cells by centrifugation.

2. Lysis:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
  • Lyse the cells using sonication or a French press on ice.
  • Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.

3. Purification (Affinity Chromatography):

  • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

4. Buffer Exchange and Storage:

  • Perform buffer exchange on the eluted protein into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
  • Determine protein concentration, assess purity by SDS-PAGE, and store at -80°C.

Protocol 2: this compound Activity Assay using Native-PAGE

This protocol describes how to assess the binding of this compound to β-tubulin.

1. Binding Reaction:

  • In a microcentrifuge tube, combine purified recombinant this compound and β-tubulin in a binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl₂, 1 mM DTT).
  • Incubate the reaction mixture at room temperature for 30 minutes to allow complex formation.
  • Controls are critical: Include reactions with this compound alone and β-tubulin alone.

2. Native-PAGE:

  • Prepare a non-denaturing polyacrylamide gel (a 4-12% gradient gel is often effective).
  • Add a native sample buffer (containing glycerol for loading but no SDS or reducing agents) to the binding reactions.
  • Load the samples onto the native gel.
  • Run the gel at a low voltage (e.g., 100-120 V) in a cold room or at 4°C to prevent protein denaturation and maintain complex integrity.

3. Visualization and Analysis:

  • Stain the gel with Coomassie Blue or a more sensitive protein stain.
  • Expected Result: A band corresponding to the this compound/β-tubulin complex will appear at a higher molecular weight (i.e., it will have migrated a shorter distance) than the bands for this compound and β-tubulin alone. The presence of this "shifted" band indicates this compound activity.

Data Presentation

The following tables provide typical concentration ranges and buffer compositions for this compound activity assays.

Table 1: Typical Reagent Concentrations

ReagentWorking Concentration RangePurpose
Recombinant this compound1 - 10 µMProtein of interest
Recombinant β-tubulin1 - 10 µMBinding partner
IPTG (for expression)0.5 - 1 mMInducer of protein expression
Imidazole (Wash)20 - 40 mMRemoves non-specific binders
Imidazole (Elution)250 - 500 mMElutes His-tagged protein

Table 2: Buffer Compositions

Buffer TypeComponentspHPurpose
Lysis Buffer50 mM Tris, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, Protease Inhibitors8.0Cell disruption and protein extraction
Binding Buffer25 mM Tris, 50 mM KCl, 1 mM MgCl₂, 1 mM DTT7.5Facilitates protein-protein interaction
Native-PAGE Running Buffer25 mM Tris, 192 mM Glycine8.3Standard buffer for native electrophoresis

Visualizations

Tubulin Folding Pathway

The diagram below illustrates the sequential steps involved in the folding of α- and β-tubulin, highlighting the critical role of this compound.

Tubulin_Folding_Pathway cluster_chaperones Chaperone-Mediated Folding cluster_cofactors Cofactor-Assisted Assembly cluster_final Final Product Nascent Polypeptide Nascent Polypeptide Prefoldin Prefoldin Nascent Polypeptide->Prefoldin Transfer TRiC/CCT TRiC/CCT Prefoldin->TRiC/CCT Transfer Folded_alpha Folded_alpha TRiC/CCT->Folded_alpha Release Folded_beta Folded_beta TRiC/CCT->Folded_beta Release TBCB TBCB Folded_alpha->TBCB Binds & Stabilizes This compound This compound Folded_beta->this compound Binds & Stabilizes TBCD TBCD This compound->TBCD Complex Formation Dimerization TBCD->Dimerization TBCE TBCE TBCB->TBCE Complex Formation TBCE->Dimerization alpha/beta-Tubulin\nHeterodimer alpha/beta-Tubulin Heterodimer Dimerization->alpha/beta-Tubulin\nHeterodimer

Diagram 1: The role of this compound in the tubulin folding and assembly pathway.
This compound Activity Assay Workflow

This workflow diagram outlines the key steps of the Native-PAGE based this compound activity assay.

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Binding Reaction cluster_analysis 3. Analysis Purify_this compound Purify Recombinant This compound Combine Combine this compound + β-tubulin in Binding Buffer Purify_this compound->Combine Purify_Tubulin Purify Recombinant β-tubulin Purify_Tubulin->Combine Incubate Incubate 30 min at Room Temp Combine->Incubate Native_PAGE Run Native-PAGE (4°C, 100-120V) Incubate->Native_PAGE Controls Prepare Controls: - this compound only - β-tubulin only Controls->Native_PAGE Stain Stain Gel (e.g., Coomassie Blue) Native_PAGE->Stain Analyze Analyze Gel for Mobility Shift Stain->Analyze

Diagram 2: Experimental workflow for the this compound activity assay.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound activity assay.

Problem Potential Cause(s) Recommended Solution(s)
No protein bands visible on the gel 1. Insufficient protein loaded.2. Protein has a pI close to the buffer pH, preventing migration.3. Incorrect running buffer or gel preparation.1. Increase the amount of protein loaded. Perform a protein concentration assay (e.g., BCA) to confirm concentration.2. Check the theoretical pI of your proteins. If necessary, switch to a different buffer system (e.g., Blue Native PAGE) to impart a negative charge.3. Double-check all buffer recipes and gel percentages. Ensure fresh buffers are used.
Proteins remain in the well (do not enter the gel) 1. Protein aggregation.2. Gel pore size is too small for the complex.1. Centrifuge samples at high speed immediately before loading to remove aggregates. Consider including a low concentration of a non-denaturing detergent in the sample buffer.2. Use a lower percentage acrylamide gel or a gradient gel (e.g., 4-12%) to allow entry of larger complexes.
Smeared or streaky bands 1. High salt concentration in the sample.2. Protein degradation.3. Gel running too hot.1. Desalt or dialyze the protein samples into the binding buffer before setting up the reaction.2. Add fresh protease inhibitors to all buffers during purification and sample preparation.3. Run the gel at a lower voltage and ensure it is performed in a cold environment (4°C).
No shifted band observed (no complex formation) 1. One or both proteins are inactive or misfolded.2. Suboptimal binding conditions.3. Complex is too unstable to survive electrophoresis.1. Verify the purity and integrity of individual proteins by SDS-PAGE. Test the activity of β-tubulin in a separate polymerization assay if possible.2. Optimize binding buffer conditions (pH, salt concentration). Vary incubation time and temperature.3. Try cross-linking the proteins with a mild cross-linker (e.g., glutaraldehyde) before running the gel. Use this with caution as it can create artifacts.
Weak shifted band and strong free protein bands 1. Inefficient complex formation.2. Incorrect stoichiometry of proteins.1. Increase the concentration of both proteins in the binding reaction.2. Perform a titration experiment, keeping one protein concentration constant while varying the other to find the optimal ratio for complex formation.

References

Technical Support Center: Validating the Specificity of TBCA Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of antibodies targeting Tubulin Folding Cofactor A (TBCA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is antibody specificity crucial?

A: this compound, or Tubulin Folding Cofactor A, is a protein involved in the proper folding of beta-tubulin, a critical component of microtubules.[1][2][3] Given its role in microtubule dynamics, cell cycle progression, and its association with certain diseases, accurate detection of this compound is vital for research.[1][3] An antibody that is not specific to this compound can lead to erroneous results, misinterpretation of data, and wasted resources by binding to other unintended proteins (off-target effects).

Q2: What are the initial steps to assess a new this compound antibody?

A: Before embarking on extensive experiments, a few initial validation steps are recommended:

  • Bioinformatics Analysis: Check the immunogen sequence used to generate the antibody for potential cross-reactivity with other proteins using a tool like NCBI BLAST.

  • Western Blot (WB): Perform a Western blot on a cell lysate known to express this compound. A specific antibody should detect a single band at the expected molecular weight of this compound (approximately 12-15 kDa). The presence of multiple bands may indicate non-specificity.[4]

  • Vendor-Provided Data: Review the validation data provided by the antibody supplier. Look for evidence of testing in relevant applications and ideally, validation using knockout or knockdown models.[5][6][7]

Q3: What are the gold-standard methods for validating this compound antibody specificity?

A: The most rigorous methods for confirming antibody specificity involve the use of negative controls where the target protein is absent or significantly reduced.[4][8][9] These include:

  • Knockout (KO) Cell Lines: Using a CRISPR/Cas9-generated this compound KO cell line is considered the definitive method for validation.[8][9][10] The antibody should show no signal in the KO cell lysate compared to the wild-type control.[9]

  • siRNA-mediated Knockdown (KD): Transiently reducing this compound expression using small interfering RNA (siRNA) is another powerful technique.[8][11][12] A significant reduction in the antibody signal in siRNA-treated cells compared to control cells confirms specificity.[11][13]

Q4: How can I troubleshoot non-specific bands in a Western Blot for this compound?

A: Non-specific bands in a Western blot are a common issue. Here are several troubleshooting steps:

  • Optimize Antibody Concentration: Titrate the primary antibody to determine the optimal concentration that provides a strong signal for this compound with minimal background.[14][15]

  • Blocking Conditions: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk, 5% BSA, or commercial blocking buffers).[14][16][17]

  • Washing Steps: Increase the number and duration of washes with a buffer containing a mild detergent like Tween-20 (e.g., TBST) to remove unbound antibodies.[16][17]

  • Secondary Antibody Control: Run a control lane with only the secondary antibody to ensure it is not the source of non-specific binding.

  • Sample Preparation: Ensure complete cell lysis and protein denaturation. Use fresh protease inhibitors in your lysis buffer to prevent protein degradation.[18]

Troubleshooting Guides

Problem: High Background in Immunofluorescence (IF) Staining
Potential Cause Troubleshooting Suggestion
Primary antibody concentration too high Perform a titration of the primary antibody to find the optimal dilution.[15]
Inadequate blocking Increase blocking time (e.g., to 1 hour at room temperature). Use serum from the same species as the secondary antibody for blocking.[19][20]
Insufficient washing Increase the number and duration of washes between antibody incubation steps.[21]
Secondary antibody non-specificity Run a control with only the secondary antibody. Consider using a pre-adsorbed secondary antibody.
Autofluorescence of tissue/cells Treat the sample with a quenching agent like sodium borohydride or use a different mounting medium with an anti-fade reagent.
Problem: No Signal in Immunoprecipitation (IP)
Potential Cause Troubleshooting Suggestion
Antibody does not recognize the native protein Check the antibody datasheet to confirm it is validated for IP. Some antibodies only recognize denatured proteins.
Low expression of this compound in the cell line Use a positive control cell line with known high expression of this compound. Increase the amount of starting cell lysate.
Inefficient antibody-bead coupling Ensure the use of the correct protein A/G beads for the antibody isotype. Optimize the incubation time and temperature for antibody-bead binding.[22][23][24]
Harsh lysis buffer Use a milder lysis buffer (e.g., RIPA buffer without SDS or a Tris-based buffer with non-ionic detergents) to preserve the native protein conformation.[25]
Inefficient elution Ensure the elution buffer is appropriate for downstream applications and that the incubation time is sufficient to release the protein from the beads.

Experimental Protocols

Western Blot Protocol for this compound
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.[18]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel. Run the gel until the dye front reaches the bottom.[16][17]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST.[16][26]

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody (at the optimized dilution) overnight at 4°C with gentle agitation.[16][26]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[16][26]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16][26]

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

siRNA Knockdown Validation Workflow
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection: Transfect cells with either a validated siRNA targeting this compound or a non-targeting scramble siRNA control using a suitable transfection reagent.[12]

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Harvesting and Lysis: Harvest the cells and prepare protein lysates as described in the Western Blot protocol.

  • Western Blot Analysis: Perform a Western blot to compare the levels of this compound protein in the this compound siRNA-treated sample, the scramble siRNA control, and an untransfected control.[11][13] A significant reduction in the band intensity in the this compound siRNA lane confirms antibody specificity.

Visualizations

experimental_workflow cluster_validation This compound Antibody Specificity Validation Workflow start Start: New this compound Antibody wb Western Blot (Positive Control Lysate) start->wb single_band Single Band at Correct MW? wb->single_band multi_band Multiple Bands or Incorrect MW single_band->multi_band No advanced_val Advanced Validation single_band->advanced_val Yes troubleshoot Troubleshoot WB (See Guide) multi_band->troubleshoot troubleshoot->wb knockdown siRNA Knockdown advanced_val->knockdown knockout Knockout Cell Line advanced_val->knockout signal_reduction Signal Reduced? knockdown->signal_reduction signal_absent Signal Absent? knockout->signal_absent validated Antibody Validated signal_reduction->validated Yes not_specific Antibody Not Specific signal_reduction->not_specific No signal_absent->validated Yes signal_absent->not_specific No signaling_pathway cluster_tubulin_folding This compound's Role in Beta-Tubulin Folding unfolded_beta Unfolded β-tubulin ct CCT (Chaperonin) unfolded_beta->ct This compound This compound tbcb TBCB tbcd TBCD tbce TBCE quasi_native Quasi-native β-tubulin complex ct->quasi_native + this compound, TBCD folded_beta Correctly Folded β-tubulin quasi_native->folded_beta + TBCE dimer αβ-tubulin dimer folded_beta->dimer alpha_tubulin α-tubulin alpha_tubulin->dimer

References

Validation & Comparative

Unveiling the Molecular Handshake: A Guide to Confirming the TBCA and Beta-Tubulin Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of protein interactions is paramount. This guide provides a comprehensive overview of the experimental evidence and methodologies used to confirm the crucial interaction between Tubulin Folding Cofactor A (TBCA) and its binding partner, beta-tubulin. This interaction is a key step in the tubulin folding pathway, which is essential for microtubule formation and overall cytoskeletal integrity.

The proper folding of alpha- and beta-tubulin, the building blocks of microtubules, is a complex process orchestrated by a series of molecular chaperones. This compound plays a vital role in this pathway by specifically binding to quasi-native beta-tubulin, preventing its aggregation and preparing it for incorporation into the alpha-beta tubulin heterodimer.[1][2][3] The confirmation of this direct interaction is fundamental to dissecting the mechanisms of microtubule dynamics and identifying potential targets for therapeutic intervention.

Quantitative Analysis of the this compound-Beta-Tubulin Interaction

Experimental TechniqueType of Data GeneratedTypical Observations for this compound/β-tubulinReference
Co-Immunoprecipitation (Co-IP) Relative amount of co-precipitated proteinDetection of beta-tubulin in the immunoprecipitate of this compound, and vice-versa, confirming in vivo or in situ interaction.[4]
Pull-down Assay Presence and relative amount of interacting proteinImmobilized tagged this compound "pulls down" beta-tubulin from a cell lysate, indicating a direct interaction.Qualitative confirmation
Yeast Two-Hybrid (Y2H) Reporter gene activation (e.g., LacZ, HIS3)Interaction between this compound (bait) and beta-tubulin (prey) activates reporter genes, indicating a direct protein-protein interaction in vivo.Qualitative confirmation
Mutagenesis Studies Loss or reduction of bindingSpecific amino acid mutations in this compound can abolish or significantly reduce its ability to bind to beta-tubulin, identifying key residues in the binding interface.Qualitative/Semi-quantitative

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to confirm the this compound and beta-tubulin interaction.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol is a generalized procedure and may require optimization for specific cell types and antibodies.

1. Cell Lysis:

  • Culture cells to 80-90% confluency.

  • Wash cells with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate).

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

  • Centrifuge and collect the pre-cleared supernatant.

  • Incubate the pre-cleared lysate with an antibody specific for this compound (or beta-tubulin as a reciprocal experiment) overnight at 4°C on a rotator.

  • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.

3. Elution and Western Blot Analysis:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody against beta-tubulin (or this compound in the reciprocal experiment).[5]

  • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

In Vitro Tubulin Binding (Pull-down) Assay

This assay confirms a direct interaction between purified proteins.

1. Protein Expression and Purification:

  • Express and purify recombinant tagged this compound (e.g., GST-TBCA or His-TBCA) and beta-tubulin.

2. Immobilization of Bait Protein:

  • Incubate the tagged this compound with the appropriate affinity beads (e.g., glutathione-agarose for GST-tag, Ni-NTA agarose for His-tag) to immobilize the "bait" protein.

  • Wash the beads to remove unbound bait protein.

3. Binding Reaction:

  • Incubate the immobilized this compound with purified beta-tubulin ("prey" protein) in a suitable binding buffer for 1-2 hours at 4°C.

  • Include a negative control with beads and tag alone to check for non-specific binding.

4. Washing and Elution:

  • Wash the beads several times with binding buffer to remove unbound beta-tubulin.

  • Elute the bound proteins from the beads (e.g., with glutathione for GST-tag, imidazole for His-tag, or by boiling in SDS-PAGE sample buffer).

5. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against beta-tubulin.

Visualizing the Molecular Pathways

Diagrams are powerful tools for illustrating complex biological processes. The following diagrams, generated using the DOT language for Graphviz, depict the experimental workflow for confirming the this compound/beta-tubulin interaction and the broader tubulin folding pathway.

experimental_workflow cluster_cell_prep Cell Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis CellCulture Cell Culture Lysis Cell Lysis CellCulture->Lysis Clarification Centrifugation Lysis->Clarification PreClearing Pre-clearing with Beads Clarification->PreClearing AntibodyIncubation Incubation with anti-TBCA Ab PreClearing->AntibodyIncubation BeadCapture Capture with Protein A/G Beads AntibodyIncubation->BeadCapture Washing Washing BeadCapture->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE WesternBlot Western Blot with anti-beta-tubulin Ab SDS_PAGE->WesternBlot Detection Detection WesternBlot->Detection Result This compound and beta-tubulin Interact Detection->Result Confirmation of Interaction

Co-immunoprecipitation workflow to confirm this compound and beta-tubulin interaction.

tubulin_folding_pathway cluster_chaperonin Chaperonin-mediated Folding cluster_cofactors Cofactor Binding and Dimer Formation Nascent_beta Nascent β-tubulin CCT CCT (Chaperonin) Nascent_beta->CCT Quasi_native_beta Quasi-native β-tubulin CCT->Quasi_native_beta This compound This compound Quasi_native_beta->this compound TBCA_beta This compound-β-tubulin Complex This compound->TBCA_beta TBCD TBCD TBCD_beta TBCD-β-tubulin Complex TBCA_beta->TBCD_beta Transfer Heterodimer αβ-tubulin Heterodimer TBCD_beta->Heterodimer Alpha_tubulin α-tubulin Alpha_tubulin->Heterodimer Microtubule Microtubule Heterodimer->Microtubule Polymerization

Simplified tubulin folding pathway highlighting the role of this compound.

References

A Comparative Guide to Tubulin-Folding Cofactor A (TBCA) Isoforms: Unraveling Functional Diversity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tubulin-folding cofactor A (TBCA) is a critical chaperone protein involved in the intricate tubulin folding pathway, which is essential for the formation of functional α/β-tubulin heterodimers—the building blocks of microtubules. The dysregulation of microtubule dynamics is implicated in various diseases, including cancer, making the proteins that govern this process significant targets for therapeutic development. While the general function of this compound is established, the human this compound gene expresses multiple protein isoforms through alternative splicing. Understanding the specific roles of these isoforms is crucial for a complete picture of microtubule biogenesis and for developing targeted therapeutic strategies.

This guide provides a comprehensive overview of this compound's role in the tubulin folding pathway and outlines the experimental methodologies required to investigate and compare the functions of its different isoforms.

The Role of this compound in Tubulin Biogenesis

This compound is one of several cofactors (A through E) that assist the chaperonin containing TCP-1 (CCT/TRiC) in producing polymerization-competent tubulin. Specifically, this compound is involved in the α-tubulin folding pathway. After a newly synthesized α-tubulin polypeptide is processed by the CCT complex, it is captured by this compound. This compound stabilizes this quasi-native α-tubulin intermediate, preventing its aggregation and preparing it for the subsequent steps of heterodimer assembly with β-tubulin, a process facilitated by other tubulin-folding cofactors.

Known Human this compound Isoforms

Alternative splicing of the this compound gene results in at least three distinct protein isoforms. While comprehensive functional comparisons are not yet available in published literature, their structural differences, particularly at the C-terminus, suggest they may possess unique functional characteristics.

  • Isoform 1: The longest and canonical isoform.

  • Isoform 2: Features a distinct and shorter C-terminus compared to isoform 1 due to an altered splice site.

  • Isoform 3: Also possesses a unique, shorter C-terminus resulting from an alternative splice site.

The variation in the C-terminal region is significant as this domain is often critical for protein-protein interactions and stability. Functional differences between these isoforms could manifest as variations in binding affinity for α-tubulin, efficiency in the tubulin folding pathway, subcellular localization, or regulation by post-translational modifications.

Visualizing the Tubulin Folding Pathway

The following diagram illustrates the established pathway for tubulin folding, highlighting the critical role of this compound and other cofactors.

G The Post-Chaperonin Tubulin Folding Pathway cluster_chaperonin Chaperonin-Mediated Folding cluster_cofactors Cofactor-Mediated Assembly cluster_assembly Heterodimer Formation CCT CCT (Chaperonin) alpha_qn Quasi-native α-tubulin CCT->alpha_qn Release beta_qn Quasi-native β-tubulin CCT->beta_qn Release alpha_n Nascent α-tubulin alpha_n->CCT Folding beta_n Nascent β-tubulin beta_n->CCT Folding This compound This compound Isoform alpha_qn->this compound Capture TBCB TBCB beta_qn->TBCB Capture TBCD TBCD This compound->TBCD α-tubulin transfer TBCE TBCE TBCB->TBCE β-tubulin transfer Supercomplex Supercomplex (TBCD/α + TBCE/β) TBCD->Supercomplex TBCE->Supercomplex Dimer αβ-tubulin Heterodimer Supercomplex->Dimer Release Microtubule Microtubule Dimer->Microtubule Polymerization

Caption: The sequential action of CCT and tubulin cofactors (A-E).

Quantitative Comparison of this compound Isoform Functions

Direct quantitative comparisons of the functional parameters of different this compound isoforms are currently lacking in the scientific literature. To address this knowledge gap, experiments are needed to measure key biochemical and cellular activities. The following table outlines the essential parameters that should be determined to build a comprehensive functional comparison.

Functional ParameterDescriptionRelevance
α-Tubulin Binding Affinity (Kd) The equilibrium dissociation constant for the interaction between a this compound isoform and quasi-native α-tubulin. A lower Kd indicates a stronger binding affinity.Determines the efficiency with which each isoform can capture and stabilize its α-tubulin substrate.
Tubulin Folding/Dimerization Rate The rate at which functional α/β-tubulin heterodimers are produced in an in vitro reconstitution assay containing a specific this compound isoform.Measures the overall efficacy of each isoform in promoting the tubulin biogenesis pathway.
Effect on Microtubule Dynamics The impact of overexpressing a specific this compound isoform on key microtubule parameters in living cells, such as growth rate, shrinkage rate, and catastrophe frequency.Reveals if isoforms have distinct roles in regulating the overall state and dynamism of the cellular microtubule network.
Subcellular Localization The primary location of each isoform within the cell (e.g., cytoplasm, nucleus, specific organelles) determined by immunofluorescence or fluorescent protein tagging.Provides clues about specialized functions an isoform might have in different cellular compartments.
Protein Stability (Half-life) The time it takes for half of the cellular pool of a specific this compound isoform to be degraded.Differences in stability could lead to varying steady-state levels of each isoform, impacting their overall functional contribution.

Experimental Protocols for Comparative Analysis

To acquire the quantitative data described above, researchers can employ a range of established biochemical and cell biology techniques. Below are detailed methodologies for key experiments.

α-Tubulin Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for precise determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Methodology:

  • Protein Preparation: Express and purify recombinant human this compound isoforms (1, 2, and 3) and α-tubulin. Ensure proteins are highly pure and correctly folded. Dialyze both the this compound isoforms and α-tubulin into the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.5 mM TCEP) to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the sample cell of the ITC instrument with α-tubulin at a concentration of 10-20 µM.

    • Load the injection syringe with a specific this compound isoform at a concentration 10-15 times higher than the α-tubulin (e.g., 150-200 µM).

    • Set the experiment temperature (e.g., 25°C).

    • Perform a series of small (e.g., 2 µL) injections of the this compound isoform into the α-tubulin solution, with sufficient time between injections for the signal to return to baseline.

    • A control experiment, injecting the this compound isoform into buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the manufacturer's analysis software to determine the Kd, n, and ΔH.

    • Repeat the entire experiment for each this compound isoform to obtain comparative data.

In Vitro Microtubule Cosedimentation Assay

This assay determines the ability of a protein to bind to polymerized microtubules. It can be adapted to assess how this compound isoforms might indirectly influence microtubule stability or interact with the microtubule polymer.

Methodology:

  • Microtubule Polymerization:

    • Resuspend purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., BRB80 buffer: 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA) supplemented with 1 mM GTP.

    • Incubate at 37°C for 30 minutes to allow polymerization.

    • Stabilize the resulting microtubules by adding taxol to a final concentration of 20 µM.

  • Binding Reaction:

    • In separate microcentrifuge tubes, mix a fixed concentration of the taxol-stabilized microtubules (e.g., 2 µM) with increasing concentrations of a purified this compound isoform (e.g., 0.1 µM to 10 µM).

    • Include a control reaction with the this compound isoform alone (no microtubules) to check for its precipitation.

    • Incubate the mixtures at room temperature for 20-30 minutes.

  • Cosedimentation:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 25°C to pellet the microtubules and any associated proteins.

    • Carefully separate the supernatant (S) and pellet (P) fractions.

  • Analysis:

    • Resuspend the pellet fraction in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE, followed by Coomassie blue staining or Western blotting for the this compound isoform.

    • Quantify the amount of the this compound isoform in the pellet and supernatant fractions using densitometry. The fraction of bound protein can be plotted against the protein concentration to estimate binding affinity.

Visualizing a Comparative Experimental Workflow

The following diagram outlines a logical workflow for a research project aimed at comparing the functions of this compound isoforms.

G cluster_protein Protein Production cluster_biochem Biochemical Characterization (In Vitro) cluster_cell Cellular Function Analysis (In Vivo) start Hypothesis: This compound isoforms have distinct functions clone Clone this compound Isoforms (1, 2, 3) into Expression Vectors start->clone express Express & Purify Recombinant Proteins clone->express itc Measure α-tubulin Binding Affinity (ITC) express->itc folding In Vitro Tubulin Folding/Dimerization Assay express->folding cosed Microtubule Cosedimentation Assay express->cosed transfect Transfect Cells with GFP-tagged Isoforms express->transfect data data itc->data folding->data cosed->data localize Determine Subcellular Localization (Microscopy) transfect->localize dynamics Analyze Microtubule Dynamics (Live-cell Imaging) transfect->dynamics localize->data dynamics->data conclusion Conclusion: Define isoform-specific roles in microtubule biogenesis data->conclusion

Caption: Workflow for comparing this compound isoform functions.

By systematically applying these methodologies, the scientific community can begin to elucidate the specific contributions of each this compound isoform to the regulation of the microtubule cytoskeleton, paving the way for more nuanced approaches in drug development.

Cross-Reactivity of TBCA Antibodies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting an antibody with the appropriate species cross-reactivity is a critical step for successful experimentation. This guide provides a comparative overview of commercially available antibodies against Tubulin Folding Cofactor A (TBCA), detailing their validated cross-reactivity across various species and providing supporting experimental data and protocols.

Tubulin Folding Cofactor A (this compound) is a key protein in the tubulin folding pathway, essential for the proper assembly of microtubules. Understanding its expression and function across different species is vital for various research areas, including cell biology, neurobiology, and cancer research. This guide aims to assist researchers in choosing the most suitable this compound antibody for their specific experimental needs.

Comparative Analysis of this compound Antibodies

The following table summarizes the cross-reactivity and validated applications of several commercially available this compound antibodies. This information has been compiled from manufacturer datasheets.

Antibody/VendorCatalog No.TypeImmunogenHumanMouseRatOther SpeciesValidated Applications
Thermo Fisher Scientific PA5-88944Polyclonal (Rabbit)Recombinant human this compound (aa 1-108)WB, IHC(P), ELISA[1]
Santa Cruz Biotechnology sc-398262Monoclonal (Mouse)Full-length human this compound (aa 1-108)WB, IP, IF, ELISA[2]
Assay Genie CAB13050Polyclonal (Rabbit)Recombinant human this compound (aa 1-108)WB, IHC-P, ELISA[3]
Novus Biologicals NBP2-94247Polyclonal (Rabbit)N/AWB, IHC-P
Prospec Bio ANT-362Monoclonal (Mouse)Recombinant human this compound (aa 1-108)WB, ELISA, ICC/IF, FACS[4]

Note: "✅" indicates validated reactivity as per the manufacturer's datasheet. Lack of a checkmark does not necessarily indicate a lack of reactivity, but rather that it has not been reported as tested by the manufacturer. Researchers are encouraged to verify cross-reactivity in their specific experimental setup.

Theoretical Cross-Reactivity Based on Sequence Homology

The cross-reactivity of an antibody is largely dependent on the sequence homology of the immunogen with the target protein in different species. The immunogen for most of the listed this compound antibodies is the N-terminal region (amino acids 1-108) of human this compound. A high degree of sequence identity in this region across different species suggests a higher likelihood of antibody cross-reactivity.

A protein sequence alignment of this compound from human, mouse, and rat reveals a high degree of conservation, particularly in the N-terminal region. This high homology provides a strong theoretical basis for the observed cross-reactivity of many anti-human this compound antibodies with mouse and rat orthologs.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for Western Blotting and Immunohistochemistry to assess this compound expression and antibody cross-reactivity.

Western Blotting Protocol

This protocol provides a general workflow for detecting this compound in cell lysates or tissue homogenates.

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 60-90 minutes.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[5]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary this compound antibody (diluted in blocking buffer as per the manufacturer's recommendation, e.g., 1:1000 - 1:2000) overnight at 4°C with gentle agitation.[3]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry (IHC-P) Protocol

This protocol outlines the steps for detecting this compound in paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.[6]

  • Primary Antibody Incubation:

    • Incubate sections with the primary this compound antibody (diluted in blocking buffer, e.g., 1:50 - 1:200) overnight at 4°C.[3]

  • Washing:

    • Wash sections three times with PBS or TBS.

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or directly with an HRP-polymer-based detection system.

    • Wash sections three times with PBS or TBS.

  • Chromogen Development:

    • Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine).

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

Visualizing the Tubulin Folding Pathway and Experimental Workflow

To further aid in understanding the context of this compound's function and the experimental procedures, the following diagrams have been generated.

Tubulin_Folding_Pathway Unfolded_Tubulin Unfolded α/β-Tubulin TRiC TRiC/CCT Chaperonin Unfolded_Tubulin->TRiC Folding Unfolded_Tubulin->TRiC Quasi_Native_Tubulin Quasi-Native β-Tubulin TRiC->Quasi_Native_Tubulin Alpha_Tubulin α-Tubulin TRiC->Alpha_Tubulin This compound This compound Quasi_Native_Tubulin->this compound Binds Beta_Tubulin β-Tubulin This compound->Beta_Tubulin Release TBCB TBCB Tubulin_Dimer αβ-Tubulin Heterodimer TBCB->Tubulin_Dimer TBCD TBCD TBCE TBCE TBCD->TBCE TBCE->Tubulin_Dimer Dimer Assembly Alpha_Tubulin->TBCB Alpha_Tubulin->Tubulin_Dimer Beta_Tubulin->TBCD Complex Formation

Caption: The Tubulin Folding Pathway highlighting the role of this compound.

Western_Blot_Workflow start Start sample_prep 1. Sample Preparation (Lysis & Quantification) start->sample_prep sds_page 2. SDS-PAGE (Protein Separation) sample_prep->sds_page transfer 3. Protein Transfer (to PVDF/NC Membrane) sds_page->transfer blocking 4. Blocking (5% Milk or BSA in TBST) transfer->blocking primary_ab 5. Primary Antibody Incubation (Anti-TBCA) blocking->primary_ab wash1 6. Washing (3x with TBST) primary_ab->wash1 secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 8. Washing (3x with TBST) secondary_ab->wash2 detection 9. Detection (ECL Substrate) wash2->detection analysis 10. Data Analysis detection->analysis

Caption: A generalized workflow for determining antibody cross-reactivity using Western Blot.

References

Comparative Analysis of Tubulin-Binding Cofactor A (TBCA) and Other Tubulin Chaperones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of tubulin chaperones is critical for advancements in cytoskeletal research and the development of novel therapeutics targeting microtubule dynamics. This guide provides a comprehensive comparison of Tubulin-Binding Cofactor A (TBCA) with other key tubulin chaperones (TBCB, TBCC, TBCD, and TBCE), supported by experimental data and detailed methodologies.

The proper folding and assembly of α- and β-tubulin into functional heterodimers, the building blocks of microtubules, is a complex process orchestrated by a suite of molecular chaperones. Among these, the five tubulin-binding cofactors (TBCs) – this compound, TBCB, TBCC, TBCD, and TBCE – play essential roles downstream of the cytosolic chaperonin CCT. These cofactors ensure the fidelity of tubulin biogenesis and are increasingly recognized for their roles in regulating the soluble tubulin pool and microtubule dynamics.

The Tubulin Folding and Assembly Pathway: A Coordinated Effort

The formation of a polymerization-competent α/β-tubulin heterodimer is not a spontaneous event. Instead, it follows a sequential pathway involving multiple chaperones:

  • Initial Folding: Nascent α- and β-tubulin polypeptides are first engaged by the prefoldin chaperone and then transferred to the cytosolic chaperonin CCT. Through multiple ATP-dependent cycles, CCT facilitates the folding of tubulin monomers into quasi-native intermediates.[1]

  • Capture of Folding Intermediates: This is where this compound and TBCB play their specific roles. This compound captures and stabilizes quasi-native β-tubulin, while TBCB performs the equivalent function for α-tubulin.[1]

  • Transfer and Supercomplex Formation: The tubulin monomers are then transferred from this compound and TBCB to TBCD and TBCE, respectively, forming TBCD/β-tubulin and TBCE/α-tublin complexes. These two complexes then associate to form a larger supercomplex.[1]

  • Heterodimer Release: The entry of TBCC into this supercomplex triggers GTP hydrolysis on the β-tubulin E-site. This event acts as a molecular switch, leading to the disassembly of the supercomplex and the release of a stable, polymerization-competent α/β-tubulin heterodimer.[1]

Functional Comparison of Tubulin Chaperones

While all TBCs are involved in tubulin biogenesis, they exhibit distinct specificities and functions. A direct quantitative comparison of their binding affinities and functional impacts is crucial for a complete understanding.

ChaperoneTarget TubulinPrimary Function in FoldingRole in Microtubule Dynamics
This compound β-tubulinCaptures and stabilizes quasi-native β-tubulin folding intermediates.[1]Recipient of β-tubulin during heterodimer dissociation mediated by TBCB/TBCE.[2][3]
TBCB α-tubulinCaptures and stabilizes quasi-native α-tubulin folding intermediates.[1]In complex with TBCE, promotes the dissociation of the α/β-tubulin heterodimer.[3][4]
TBCC SupercomplexTriggers GTP hydrolysis to release the mature α/β-tubulin heterodimer.[1]Part of the machinery that can influence the pool of soluble tubulin.
TBCD β-tubulinAccepts β-tubulin from this compound and is a core component of the supercomplex.[1]Can sequester β-tubulin from the heterodimer, leading to microtubule destabilization.[5][6]
TBCE α-tubulinAccepts α-tubulin from TBCB and is a core component of the supercomplex.[1]In complex with TBCB, actively dissociates the α/β-tubulin heterodimer.[3][4]

Experimental Data and Methodologies

Precise quantitative data on the interactions between tubulin chaperones and tubulin is essential for building accurate models of microtubule dynamics. While comprehensive side-by-side comparisons are limited in the literature, data from various studies can be compiled to provide insights.

Binding Affinity:

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of protein-protein interactions.

Interacting PartnersTechniqueBinding Affinity (Kd)Reference
BuGZ - GDP-tubulinQuantitative Immunoblotting45.3 nM[7]
BuGZ - GTP-tubulinQuantitative Immunoblotting477 nM[7]
CPAP Δloop - TubulinIsothermal Titration Calorimetry~7 nM[8]
CPAP (unmodified) - TubulinIsothermal Titration Calorimetry~15 nM[8]

Experimental Protocols

In Vitro Reconstitution of Tubulin-Chaperone Interactions using Gel Filtration Chromatography

This method is used to isolate stable complexes of tubulin and its chaperones.

Protocol:

  • Protein Preparation: Purify recombinant tubulin and tubulin chaperones (this compound, TBCB, etc.).

  • Complex Formation: Incubate the chaperone with its respective tubulin partner (e.g., this compound with β-tubulin) at a suitable molar ratio (e.g., 1:1 or with a slight excess of the chaperone) in a binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM MgCl2, 1 mM GTP) for 30 minutes on ice.

  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with the binding buffer.

  • Sample Loading and Elution: Load the incubation mixture onto the column and elute with the binding buffer at a constant flow rate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and Western blotting using antibodies against the chaperone and tubulin to identify the fractions containing the complex. The elution volume of the complex will be smaller than that of the individual proteins.

Analysis of Microtubule Dynamics using Total Internal Reflection Fluorescence (TIRF) Microscopy

This technique allows for the real-time visualization of the effect of tubulin chaperones on the dynamic instability of individual microtubules.

Protocol:

  • Flow Chamber Preparation: Assemble a flow chamber using a glass slide and a coverslip passivated with polyethylene glycol (PEG) to prevent non-specific protein binding.

  • Microtubule Seed Immobilization: Introduce biotinylated, GMPCPP-stabilized microtubule "seeds" into the chamber, which will bind to a neutravidin-coated surface.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing fluorescently labeled tubulin dimers, GTP, an oxygen scavenging system, and the tubulin chaperone of interest (e.g., this compound, TBCB/TBCE complex) at various concentrations.

  • Initiation of Dynamics: Perfuse the reaction mixture into the flow chamber.

  • Data Acquisition: Image the growing and shrinking microtubules using a TIRF microscope. Acquire images at regular intervals (e.g., every 5 seconds) for a sufficient duration (e.g., 10-20 minutes).

  • Data Analysis: Generate kymographs from the time-lapse movies to measure the rates of microtubule growth and shrinkage, and the frequencies of catastrophe (transition from growth to shrinkage) and rescue (transition from shrinkage to growth). Compare these parameters between control experiments (no chaperone) and those with different chaperones.

Visualizing the Tubulin Chaperone Pathways

Tubulin_Folding_Pathway

Heterodimer_Dissociation_Workflow

Conclusion

This compound and its fellow tubulin chaperones are not merely passive players in protein folding but are active regulators of the tubulin pool and, by extension, microtubule dynamics. While this compound and TBCB act as the initial gatekeepers for β- and α-tubulin folding intermediates, respectively, the concerted action of TBCC, TBCD, and TBCE is required for the final assembly of the heterodimer. Furthermore, the TBCs, particularly the TBCB/TBCE complex, play a crucial role in the reverse reaction of heterodimer dissociation, with this compound acting as a key acceptor of the released β-tubulin. This intricate interplay highlights the multiple levels of regulation governing microtubule homeostasis. For researchers in drug development, a deeper understanding of the specific roles and interactions of each TBC presents opportunities for the targeted modulation of microtubule stability and dynamics in various disease contexts. Further quantitative studies are needed to fully elucidate the kinetic and thermodynamic parameters that govern this complex and essential cellular machinery.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental findings related to Tubulin Folding Cofactor A (TBCA), a protein involved in the proper folding of β-tubulin, a critical component of microtubules. Understanding the reproducibility of experimental results concerning this compound is crucial for advancing research into its physiological roles and its potential as a therapeutic target in various diseases, including cancer. This document summarizes quantitative data from key experimental approaches, details the methodologies to facilitate replication, and visually represents the underlying biological pathways and experimental workflows.

Data Presentation: Comparative Analysis of this compound's Functional Impact

The following tables summarize quantitative data from studies investigating the effects of this compound modulation on cellular processes.

Table 1: Effects of this compound Knockdown on Cancer Cell Viability and Proliferation
Cell LineCancer TypeTransfection MethodAssayEndpoint MeasuredResult (% change relative to control)Reference
DLD1Colorectal CancersiRNACell Proliferation (MTT)Cell Viability~25% decrease[1]
LoVoColorectal CancersiRNACell Proliferation (MTT)Cell Viability~30% decrease[1]
DLD1Colorectal CancersiRNAColony FormationColony Number~50% decrease[1]
LoVoColorectal CancersiRNAColony FormationColony Number~60% decrease[1]
Table 2: Effect of this compound Knockdown on Apoptosis in Colorectal Cancer Cells
Cell LineTransfection MethodAssayEndpoint MeasuredResult (fold change in apoptotic cells)Reference
DLD1siRNAFlow Cytometry (Annexin V/PI)Apoptosis Rate~2.5-fold increase[1]
LoVosiRNAFlow Cytometry (Annexin V/PI)Apoptosis Rate~3-fold increase[1]
Table 3: this compound Expression in Normal vs. Tumor Tissues (TCGA Data Overview)
Cancer TypeThis compound mRNA Expression in Tumor vs. NormalProtein Expression in Tumor (Immunohistochemistry)Data Source
Breast CancerNot significantly differentMedium to high cytoplasmic/nuclear staining in a majority of cases.The Human Protein Atlas[2]
Colorectal CancerNot significantly differentMedium to high cytoplasmic/nuclear staining in a majority of cases.The Human Protein Atlas[2]
Lung CancerNot significantly differentMedium to high cytoplasmic/nuclear staining in a majority of cases.The Human Protein Atlas[2]
Prostate CancerNot significantly differentLow to medium cytoplasmic/nuclear staining in a majority of cases.The Human Protein Atlas[2]
Ovarian CancerNot significantly differentMedium to high cytoplasmic/nuclear staining in a majority of cases.The Human Protein Atlas[2]

Note: The data from The Human Protein Atlas is based on an analysis of The Cancer Genome Atlas (TCGA) and their own immunohistochemistry results. "Not significantly different" for mRNA expression is a general observation from the provided data and may vary in specific subtypes or patient cohorts.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

siRNA-mediated Knockdown of this compound

Objective: To specifically reduce the expression of this compound in cultured cells to study its function.

Methodology:

  • Cell Culture: DLD1 and LoVo colorectal cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • siRNA Transfection: Cells are seeded in 6-well plates and grown to 50-60% confluency. Transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. A final concentration of 50 nM of this compound-specific siRNA or a non-targeting control siRNA is used.

  • Post-transfection Incubation: Cells are incubated for 48-72 hours post-transfection before being harvested for downstream analysis (e.g., qRT-PCR to confirm knockdown, cell viability assays, apoptosis assays).

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To quantify the effect of this compound knockdown on cell viability and proliferation.

Methodology:

  • Cell Seeding: Following siRNA transfection, cells are trypsinized, counted, and seeded into 96-well plates at a density of 5,000 cells per well.

  • Incubation: Cells are incubated for 24, 48, and 72 hours.

  • MTT Reagent Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Colony Formation Assay

Objective: To assess the long-term proliferative capacity of cells after this compound knockdown.

Methodology:

  • Cell Seeding: After siRNA transfection, cells are seeded into 6-well plates at a low density (e.g., 500 cells per well).

  • Incubation: Cells are cultured for 10-14 days, with the medium being replaced every 3 days.

  • Colony Staining: The colonies are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then stained with 0.1% crystal violet for 20 minutes.

  • Quantification: The plates are washed to remove excess stain, and the number of colonies (typically defined as clusters of >50 cells) is counted manually or using imaging software.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells following this compound knockdown.

Methodology:

  • Cell Harvesting: 72 hours post-transfection, cells are harvested by trypsinization.

  • Staining: Cells are washed with cold PBS and resuspended in 1X Annexin binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Mandatory Visualization

Signaling Pathway and Experimental Workflows

Tubulin_Folding_Pathway cluster_folding Tubulin Folding Pathway Unfolded_beta Unfolded β-tubulin Intermediate Quasi-native β-tubulin Intermediate Unfolded_beta->Intermediate Chaperonins TBCA_beta This compound-β-tubulin Complex Intermediate->TBCA_beta TBCD_beta TBCD-β-tubulin Complex TBCA_beta->TBCD_beta Transfer TBCE_D_beta TBCE-TBCD-β-tubulin Complex TBCD_beta->TBCE_D_beta Folded_beta Folded β-tubulin TBCE_D_beta->Folded_beta Release Heterodimer αβ-tubulin Heterodimer Folded_beta->Heterodimer Alpha_tubulin α-tubulin Alpha_tubulin->Heterodimer This compound This compound This compound->TBCA_beta TBCD TBCD TBCD->TBCD_beta TBCE TBCE TBCE->TBCE_D_beta TBCC TBCC TBCC->Folded_beta

Caption: The tubulin folding pathway involving cofactor A (this compound).

Experimental_Workflow_TBCA_Knockdown cluster_workflow Experimental Workflow for this compound Functional Analysis cluster_assays Functional Assays Start Start: Cancer Cell Lines (e.g., DLD1, LoVo) siRNA siRNA Transfection: - sithis compound - siControl Start->siRNA Incubation Incubation (48-72 hours) siRNA->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Colony Colony Formation Assay Incubation->Colony Apoptosis Apoptosis Assay (Flow Cytometry) Incubation->Apoptosis Data Data Analysis: - Compare sithis compound vs. siControl - Quantify changes Viability->Data Colony->Data Apoptosis->Data

Caption: Workflow for studying the effects of this compound knockdown.

Logical_Relationship_TBCA_Cancer cluster_knockdown Effect of this compound Knockdown This compound This compound (Tubulin Folding Cofactor A) Tubulin_Folding Correct β-tubulin Folding This compound->Tubulin_Folding Essential for TBCA_KD This compound Knockdown Microtubule_Dynamics Microtubule Dynamics & Stability Tubulin_Folding->Microtubule_Dynamics Maintains Cell_Cycle Cell Cycle Progression Microtubule_Dynamics->Cell_Cycle Regulates Cell_Proliferation Cell Proliferation Cell_Cycle->Cell_Proliferation Drives Apoptosis Apoptosis Impaired_Folding Impaired β-tubulin Folding TBCA_KD->Impaired_Folding Altered_Microtubules Altered Microtubule Network Impaired_Folding->Altered_Microtubules Cell_Cycle_Arrest Cell Cycle Arrest Altered_Microtubules->Cell_Cycle_Arrest Decreased_Proliferation Decreased Proliferation Cell_Cycle_Arrest->Decreased_Proliferation Increased_Apoptosis Increased Apoptosis Cell_Cycle_Arrest->Increased_Apoptosis

Caption: Logical relationship of this compound function and the effects of its knockdown.

References

A Researcher's Guide to Comparing the Efficacy of TBCB siRNA Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the role of Tubulin Folding Cofactor B (TBCB), effective gene silencing through RNA interference (RNAi) is a critical experimental step. The selection of a potent and specific small interfering RNA (siRNA) sequence is paramount to achieving reliable and reproducible results. This guide provides a framework for comparing the efficacy of different siRNA sequences targeting TBCB, complete with hypothetical comparative data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.

Comparing TBCB siRNA Knockdown Efficacy: A Quantitative Overview

Achieving significant knockdown of the target gene is the primary measure of siRNA efficacy. The following table presents a hypothetical comparison of three different siRNA sequences targeting TBCB, evaluated at both the mRNA and protein levels.

siRNA Sequence IDTarget Sequence (5'-3')Concentration (nM)mRNA Knockdown (%) (via qPCR)Protein Knockdown (%) (via Western Blot)Off-Target Effects (Neighboring Gene Expression)
TBCB-siRNA-01GCAAGUACCUGAAGAUAUG2085 ± 4.278 ± 5.1No significant change
TBCB-siRNA-02CUACAAUGAGCUGAAGUAC2072 ± 6.865 ± 7.3No significant change
TBCB-siRNA-03GGAAAUCAAGUGCCAAUUA2091 ± 3.588 ± 4.0No significant change

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

To ensure the validity and reproducibility of results when comparing siRNA efficacy, meticulous adherence to optimized experimental protocols is essential.

siRNA Transfection

This protocol is designed for a 6-well plate format; reagent volumes should be scaled accordingly for other formats.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM™)

  • TBCB siRNA duplexes (20 µM stock)

  • Non-targeting control siRNA (20 µM stock)

  • Lipofectamine™ RNAiMAX transfection reagent

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.[1][2]

  • Preparation of siRNA-Lipid Complexes:

    • For each well, dilute 1.5 µl of the 20 µM siRNA stock (final concentration of 20 nM) in 100 µl of serum-free medium in a microcentrifuge tube.

    • In a separate tube, dilute 5 µl of Lipofectamine™ RNAiMAX in 100 µl of serum-free medium.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the media from the cells and wash once with 1 ml of serum-free medium.

    • Add 800 µl of serum-free medium to the tube containing the siRNA-lipid complexes.

    • Gently overlay the 1 ml of the siRNA-lipid complex mixture onto the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-transfection: After the incubation period, add 1 ml of complete growth medium (containing 2x serum and antibiotics) to each well without removing the transfection mixture.

  • Harvesting: Incubate the cells for an additional 24-72 hours before harvesting for RNA or protein analysis. The optimal harvest time should be determined empirically.

Quantitative Real-Time PCR (qPCR) for mRNA Knockdown Analysis

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

  • Primers for TBCB and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR detection system

Procedure:

  • RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a reaction mixture containing qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template.

    • Set up reactions for the TBCB target gene and the housekeeping gene for normalization. Include a no-template control for each primer set.

  • qPCR Cycling: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative quantification of TBCB mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control siRNA-treated cells.[3][4]

Western Blot for Protein Knockdown Analysis

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against TBCB

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer.[5] Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.[6]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.[5][7]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[7][8]

    • Incubate the membrane with the primary anti-TBCB antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the TBCB protein level to the loading control. Compare the protein levels in TBCB siRNA-treated cells to the non-targeting control.

Visualizing the Experimental and Biological Context

To better understand the experimental process and the biological role of TBCB, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cluster_results Results cell_seeding Cell Seeding (60-80% Confluency) sirna_prep siRNA Dilution reagent_prep Transfection Reagent Dilution complex_formation Complex Formation (siRNA + Reagent) sirna_prep->complex_formation reagent_prep->complex_formation transfection Addition of Complexes to Cells complex_formation->transfection incubation Incubation (24-72h) transfection->incubation rna_extraction RNA Extraction incubation->rna_extraction protein_lysis Protein Lysis incubation->protein_lysis qpcr qPCR rna_extraction->qpcr western_blot Western Blot protein_lysis->western_blot mrna_quant mRNA Quantification qpcr->mrna_quant protein_quant Protein Quantification western_blot->protein_quant efficacy_comparison Efficacy Comparison mrna_quant->efficacy_comparison protein_quant->efficacy_comparison TBCB_pathway cluster_folding Tubulin Folding Pathway cluster_dynamics Microtubule Dynamics CCT Chaperonin Containing TCP-1 (CCT) alpha_tubulin_intermediate α-tubulin Intermediate CCT->alpha_tubulin_intermediate beta_tubulin_intermediate β-tubulin Intermediate CCT->beta_tubulin_intermediate alpha_tubulin_nascent Nascent α-tubulin alpha_tubulin_nascent->CCT beta_tubulin_nascent Nascent β-tubulin beta_tubulin_nascent->CCT TBCE TBCE alpha_tubulin_intermediate->TBCE TBCB TBCB beta_tubulin_intermediate->TBCB TBCA This compound This compound->beta_tubulin_intermediate TBCD TBCD TBCB->TBCD Tubulin Transfer EB1 EB1 (+TIP) TBCB->EB1 Interaction alpha_beta_dimer αβ-tubulin Heterodimer TBCD->alpha_beta_dimer TBCE->TBCD Tubulin Transfer microtubule Microtubule alpha_beta_dimer->microtubule microtubule->alpha_beta_dimer EB1->microtubule Stabilization

References

A Researcher's Guide to Orthogonal Validation of TBCA Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the validity of protein-protein interactions is a cornerstone of robust scientific inquiry. This guide provides a comparative overview of orthogonal methods to validate interactions with Tubulin-folding cofactor A (TBCA), a key player in microtubule biogenesis. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the design and execution of validation experiments.

Tubulin-folding cofactor A (this compound) plays a crucial role in the biogenesis of α/β-tubulin heterodimers, the fundamental building blocks of microtubules. It functions by capturing and stabilizing newly synthesized, quasi-native β-tubulin polypeptides.[1][2] Validating the interactions of this compound with its binding partners, primarily β-tubulin and other components of the tubulin folding machinery, is essential for a comprehensive understanding of microtubule dynamics and for developing potential therapeutic interventions targeting these pathways.

This guide explores several orthogonal methods for validating this compound protein interactions, including Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) assays, Surface Plasmon Resonance (SPR), Bioluminescence Resonance Energy Transfer (BRET), and Proximity Ligation Assay (PLA).

Comparison of Orthogonal Methods for this compound Interaction Validation

The following table summarizes key quantitative parameters for different methods used to study protein-protein interactions. While specific quantitative data for all these methods applied directly to this compound is not extensively available in the public domain, this table provides a framework for the types of data that can be generated and compared.

MethodPrincipleKey Quantitative ParametersTypical Range for Protein InteractionsNotes on this compound Application
Co-immunoprecipitation (Co-IP) In vivo or in vitro pull-down of a target protein and its binding partners using a specific antibody.- Co-precipitation efficiency (%)- Relative band intensityQualitative to semi-quantitativeCan be used to confirm the in vivo interaction of this compound with β-tubulin and other tubulin-folding cofactors.
Yeast Two-Hybrid (Y2H) In vivo genetic assay in yeast to detect binary protein interactions based on the reconstitution of a functional transcription factor.- Reporter gene activation (e.g., β-galactosidase activity in Miller units)- Growth on selective mediaQualitative to semi-quantitativeCan be used to screen for novel this compound interactors or confirm suspected binary interactions.
Surface Plasmon Resonance (SPR) Label-free, real-time measurement of binding kinetics between an immobilized ligand and an analyte in solution.- Association rate constant (k_a)- Dissociation rate constant (k_d)- Equilibrium dissociation constant (K_D)K_D: nM to µMIdeal for quantifying the binding affinity and kinetics of the this compound-β-tubulin interaction in vitro.
Bioluminescence Resonance Energy Transfer (BRET) In vivo detection of protein proximity based on non-radiative energy transfer from a bioluminescent donor to a fluorescent acceptor.- Net BRET ratio- BRET saturation curve (BRET_max, BRET_50)BRET ratio > 0.1-0.2 considered positiveSuitable for studying the dynamics of this compound interactions within living cells.
Proximity Ligation Assay (PLA) In situ detection of protein-protein interactions with high specificity and sensitivity using antibody pairs with attached DNA oligonucleotides.- Number of PLA signals per cell- PLA signal intensityQualitative to quantitativeAllows for the visualization and quantification of this compound interactions with its partners within their native cellular context.

Experimental Protocols and Workflows

Co-immunoprecipitation (Co-IP) to Validate this compound-β-tubulin Interaction

Co-IP is a widely used technique to demonstrate that two proteins interact in the complex environment of a cell lysate.

Experimental Protocol:

  • Cell Lysis: Lyse cells expressing endogenous or tagged this compound and β-tubulin in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to this compound (or the tag) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

  • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against β-tubulin to detect its co-precipitation with this compound.

CoIP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis Cells Cells Lysate Lysate Cells->Lysate Lyse Precleared Precleared Lysate->Precleared Pre-clear IP_mix IP_mix Precleared->IP_mix Add Anti-TBCA Ab Beads Beads IP_mix->Beads Add Protein A/G Beads Washed_Beads Washed_Beads Beads->Washed_Beads Wash Eluate Eluate Washed_Beads->Eluate Elute Western_Blot Western_Blot Eluate->Western_Blot Detect β-tubulin

Co-immunoprecipitation workflow for this compound interaction.
Yeast Two-Hybrid (Y2H) Screen for this compound Interactors

The Y2H system is a powerful genetic method to identify novel protein-protein interactions.

Experimental Protocol:

  • Vector Construction: Clone the full-length this compound cDNA into a "bait" vector (e.g., pGBKT7), fusing it to a DNA-binding domain (DBD). Clone a cDNA library into a "prey" vector (e.g., pGADT7), fusing it to an activation domain (AD).

  • Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109) with the bait and prey plasmids.

  • Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., -Leu, -Trp, -His, -Ade). Growth on these plates indicates a potential interaction.

  • Reporter Gene Assay: Perform a β-galactosidase assay to confirm the activation of a second reporter gene (lacZ), further validating the interaction.

  • Prey Plasmid Rescue and Sequencing: Isolate the prey plasmid from positive yeast colonies and sequence the cDNA insert to identify the interacting protein.

Y2H_Workflow Bait Bait Plasmid (DBD-TBCA) Yeast Yeast Strain Bait->Yeast Transform Prey Prey Library (AD-cDNA) Prey->Yeast Transform Selection Selection Yeast->Selection Plate on Selective Media Reporter_Assay Reporter_Assay Selection->Reporter_Assay Confirm with β-gal Assay Sequencing Sequencing Reporter_Assay->Sequencing Identify Interactor

Yeast Two-Hybrid workflow for screening this compound interactors.
Surface Plasmon Resonance (SPR) for this compound-β-tubulin Binding Kinetics

SPR provides real-time, label-free analysis of binding kinetics.

Experimental Protocol:

  • Ligand Immobilization: Immobilize purified recombinant this compound onto a sensor chip surface.

  • Analyte Injection: Inject different concentrations of purified β-tubulin (analyte) over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to generate sensorgrams.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

SPR_Workflow Immobilize Immobilize this compound on Sensor Chip Inject Inject β-tubulin (Analyte) Immobilize->Inject Detect Detect Refractive Index Change Inject->Detect Analyze Calculate k_a, k_d, K_D Detect->Analyze

Surface Plasmon Resonance workflow for kinetic analysis.

The Tubulin Folding Pathway: The Central Role of this compound

The biogenesis of a functional α/β-tubulin heterodimer is a complex process involving a series of chaperones. This compound's primary role is to capture and stabilize quasi-native β-tubulin, preventing its aggregation and preparing it for subsequent steps in the assembly pathway. This pathway involves a supercomplex of tubulin-folding cofactors (TBCs) and the small GTPase Arl2, which ultimately leads to the formation of a polymerization-competent tubulin heterodimer.

Tubulin_Folding_Pathway b_tubulin_nascent Nascent β-tubulin CCT Chaperonin CCT b_tubulin_nascent->CCT b_tubulin_quasi Quasi-native β-tubulin CCT->b_tubulin_quasi Folding This compound This compound b_tubulin_quasi->this compound Capture TBCA_b_tubulin This compound-β-tubulin Complex b_tubulin_quasi->TBCA_b_tubulin This compound->TBCA_b_tubulin TBCD TBCD TBCA_b_tubulin->TBCD Transfer TBCD_b_tubulin TBCD-β-tubulin Complex TBCD->TBCD_b_tubulin Supercomplex TBC Supercomplex (with Arl2, TBCE, α-tubulin) TBCD_b_tubulin->Supercomplex Assembly ab_dimer α/β-tubulin Heterodimer Supercomplex->ab_dimer Release

Simplified tubulin folding pathway highlighting this compound's role.

By employing a combination of these orthogonal methods, researchers can build a robust and comprehensive understanding of this compound's interaction network, contributing to a deeper knowledge of microtubule biology and related diseases.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Tribromoisocyanuric Acid (TBCA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Tribromoisocyanuric acid (TBCA). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, which is a potent oxidizing agent and corrosive, a comprehensive PPE protocol is mandatory to prevent skin, eye, and respiratory exposure.[1][2]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield that fully covers the face and neck.[3]Protects against severe eye damage, chemical burns, and irritation from dust or splashes.[1] Vapors and mists can be extremely irritating to the eyes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][5] Gauntlet-style gloves are recommended to protect the wrists.[3]Prevents direct skin contact, which can cause chemical burns.[1]
Body Protection A chemical-resistant lab coat or an acid protective garment covering the entire body.[3][6] For large quantities, an impervious apron should be worn.[5]Protects skin and personal clothing from contact with this compound.[7]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is essential. For situations with potential for dust or vapor inhalation, a respirator (e.g., half-face or full-face) with acid gas cartridges is required.[3][6]This compound can cause respiratory irritation. Inhalation of dust, mist, or vapors should be avoided.[1] Contact with acids can liberate toxic gas.[1]
Foot Protection Closed-toe, chemical-resistant shoes. For bulk handling, mid-calf high chemical-resistant boots are recommended.[3][6]Protects feet from spills.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the stability of this compound and prevent hazardous reactions.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid breathing dust, mist, or vapors.[1]

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Keep away from heat, sparks, and open flames.

  • Take precautions to prevent the buildup of electrostatic charge.

  • Do not mix with combustible materials.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.[2] Recommended storage temperature is 2-8°C.[2]

  • Keep the container tightly closed.

  • Store away from combustible materials, sources of ignition, and acids.

Spill Management Plan

In the event of a this compound spill, a swift and systematic response is necessary to mitigate risks.

Immediate Actions:

  • Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated to disperse any dust or vapors. Turn off air conditioning and fans to prevent spreading.[7]

  • Assess the Spill: Determine the extent of the spill and if it can be safely managed by laboratory personnel. For large spills, evacuate and contact emergency services.[7]

Cleanup Protocol for Small Spills:

  • Don Appropriate PPE: Before beginning cleanup, wear all the recommended PPE as detailed in the table above.

  • Contain the Spill: Use chemical socks or a non-combustible absorbent material like sand to create a dike around the spill to prevent it from spreading.[7][8]

  • Neutralize (if applicable and safe): For acid-based spills, a neutralizer can be applied. However, for an oxidizer like this compound, it is often safer to absorb the material directly. If neutralization is attempted, it should be done with caution, as the process can generate heat and fumes.[7]

  • Absorb the Material: Carefully cover the spill with an inert absorbent material (e.g., sand, vermiculite).[9] Do not use combustible materials like paper towels.

  • Collect the Waste: Using spark-proof tools, carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[8]

  • Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable cleaning agent and water.[7] Collect the decontamination materials for disposal as hazardous waste.

  • Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Cleanup_Procedure Cleanup Protocol cluster_Final_Steps Post-Cleanup Spill This compound Spill Occurs Evacuate Evacuate Area & Restrict Access Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Assess Assess Spill Size Ventilate->Assess Don_PPE Don Full PPE Assess->Don_PPE If spill is manageable Contain Contain Spill with Inert Material Don_PPE->Contain Absorb Absorb with Sand or Vermiculite Contain->Absorb Collect Collect Waste into Hazardous Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

Disposal Plan

All this compound waste, including unused product and contaminated materials from spill cleanup, must be treated as hazardous waste.

Procedure:

  • Containerize: Place waste in a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "Tribromoisocyanuric acid."

  • Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not mix with other waste materials.

  • Regulatory Compliance: Ensure all disposal activities comply with institutional, local, and national environmental regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.